molecular formula C8H7N3O3 B1433157 4-methoxy-5-nitro-1H-indazole CAS No. 1443980-48-0

4-methoxy-5-nitro-1H-indazole

Cat. No.: B1433157
CAS No.: 1443980-48-0
M. Wt: 193.16 g/mol
InChI Key: GSFSIGXIWZWYOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-5-nitro-1H-indazole is a useful research compound. Its molecular formula is C8H7N3O3 and its molecular weight is 193.16 g/mol. The purity is usually 95%.
The exact mass of the compound 4-methoxy-5-nitro-1H-indazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-methoxy-5-nitro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-5-nitro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-5-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-8-5-4-9-10-6(5)2-3-7(8)11(12)13/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFSIGXIWZWYOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1C=NN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443980-48-0
Record name 4-methoxy-5-nitro-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-methoxy-5-nitro-1H-indazole: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-methoxy-5-nitro-1H-indazole, a substituted indazole of significant interest in medicinal chemistry and synthetic organic chemistry. Although direct experimental data for this specific molecule is limited in published literature, this document consolidates information on related analogues to project its chemical properties, reactivity, and potential biological significance. A plausible synthetic pathway is detailed, supported by established methodologies for the synthesis of substituted indazoles. The electronic effects of the methoxy and nitro functional groups on the indazole core are analyzed to predict its reactivity and spectroscopic characteristics. Furthermore, by drawing parallels with structurally similar compounds, we explore its potential applications in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this promising heterocyclic compound.

Introduction to the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in medicinal chemistry.[1] Indazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[2][3] The versatility of the indazole core allows for substitutions at various positions, leading to a diverse chemical space for drug discovery. The introduction of functional groups such as nitro and methoxy moieties can significantly modulate the biological activity and physicochemical properties of the parent indazole.[4][5] 4-methoxy-5-nitro-1H-indazole, with its unique substitution pattern, presents an intriguing target for further investigation.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-methoxy-5-nitro-1H-indazole.

PropertyPredicted ValueReference
Molecular Formula C₈H₇N₃O₃[6]
Molecular Weight 193.16 g/mol [6]
XlogP 1.4[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 4[6]
Monoisotopic Mass 193.04874 Da[6]

These properties are computationally predicted and await experimental verification.

Predicted Spectroscopic Characteristics

The spectroscopic signature of 4-methoxy-5-nitro-1H-indazole can be inferred from the known spectra of its parent compounds, 4-methoxy-1H-indazole and 5-nitro-1H-indazole.[7][8][9]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the N-H proton of the indazole ring. The chemical shifts of the aromatic protons will be influenced by the electron-donating methoxy group and the electron-withdrawing nitro group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule, with the chemical shifts reflecting the electronic environment of each carbon.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch, C-H aromatic and aliphatic stretches, C=C aromatic stretches, N-O stretches of the nitro group, and C-O stretch of the methoxy group.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecule's mass, along with fragmentation patterns characteristic of the indazole core and its substituents.

Synthesis of 4-methoxy-5-nitro-1H-indazole

A plausible synthetic route to 4-methoxy-5-nitro-1H-indazole can be designed based on established methods for the synthesis of substituted indazoles, such as the Jacobsen-modified Sugasawa synthesis or cyclization of substituted o-toluidines.[10][11] A proposed synthetic workflow is outlined below.

G cluster_0 Proposed Synthesis of 4-methoxy-5-nitro-1H-indazole A 2-Fluoro-6-methoxy-toluene B 2-Fluoro-6-methoxy-3-nitrotoluene A->B Nitration (HNO₃, H₂SO₄) C 2-Amino-6-methoxy-3-nitrotoluene B->C Reduction (e.g., Fe/HCl or H₂, Pd/C) D 4-methoxy-5-nitro-1H-indazole C->D Diazotization and Cyclization (NaNO₂, HCl)

Caption: Proposed synthetic workflow for 4-methoxy-5-nitro-1H-indazole.

Detailed Experimental Protocol (Proposed)

Step 1: Nitration of 2-Fluoro-6-methoxy-toluene

  • To a stirred solution of 2-fluoro-6-methoxy-toluene in concentrated sulfuric acid, cooled to 0 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-fluoro-6-methoxy-3-nitrotoluene.

Step 2: Reduction of the Nitro Group

  • To a solution of 2-fluoro-6-methoxy-3-nitrotoluene in ethanol, add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.

  • Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

  • Filter the hot reaction mixture through a pad of celite and concentrate the filtrate to obtain 2-amino-6-methoxy-3-nitrotoluene.

Step 3: Diazotization and Cyclization

  • Dissolve 2-amino-6-methoxy-3-nitrotoluene in a mixture of acetic acid and water.

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise.

  • Stir the reaction mixture at low temperature for a short period and then allow it to warm to room temperature and stir for several hours to facilitate cyclization.

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield 4-methoxy-5-nitro-1H-indazole.

Chemical Reactivity and Potential Transformations

The chemical reactivity of 4-methoxy-5-nitro-1H-indazole is governed by the interplay of the indazole ring system and its substituents.

G cluster_reactions Potential Reactions Indazole 4-methoxy-5-nitro-1H-indazole - Methoxy group (electron-donating) - Nitro group (electron-withdrawing) - Indazole N-H (acidic) Reduction Reduction of Nitro Group (e.g., H₂, Pd/C) Indazole->Reduction Alkylation N-Alkylation (e.g., Alkyl halide, base) Indazole->Alkylation Substitution Nucleophilic Aromatic Substitution (activated by nitro group) Indazole->Substitution

Caption: Key reactive sites and potential transformations of 4-methoxy-5-nitro-1H-indazole.

  • Reduction of the Nitro Group: The nitro group is readily reducible to an amino group, providing a key intermediate for further functionalization.[4] This transformation is crucial for the synthesis of many biologically active indazole derivatives.

  • N-Alkylation/Acylation: The N-H proton of the indazole ring is acidic and can be deprotonated with a base, allowing for subsequent alkylation or acylation at the N1 or N2 position.[12][13]

  • Electrophilic Aromatic Substitution: The electron-donating methoxy group would typically activate the benzene ring for electrophilic substitution. However, the strongly deactivating nitro group will make such reactions challenging.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group may activate the benzene ring towards nucleophilic aromatic substitution, although this is less common for indazoles compared to other nitroaromatics.

Potential Applications in Drug Discovery

The indazole scaffold is a cornerstone in the development of various therapeutic agents.[2] The specific substitution pattern of 4-methoxy-5-nitro-1H-indazole suggests its potential utility in several areas of drug discovery.

  • Kinase Inhibitors: Many indazole-based compounds are potent kinase inhibitors used in cancer therapy. The 4-methoxy-5-nitro-1H-indazole core could serve as a valuable starting point for the synthesis of novel kinase inhibitors.

  • Antimicrobial Agents: Nitro-heterocyclic compounds have a long history as antimicrobial agents. The nitro group can be bioreduced in anaerobic bacteria and protozoa to generate cytotoxic radicals.[14]

  • Anti-inflammatory Agents: Certain indazole derivatives have shown promising anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines.[3]

Conclusion

4-methoxy-5-nitro-1H-indazole is a heterocyclic compound with significant untapped potential. While direct experimental data remains scarce, this guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, and its likely chemical reactivity based on the well-established chemistry of related indazole derivatives. The unique combination of a methoxy and a nitro group on the indazole scaffold makes it a highly attractive building block for the synthesis of novel compounds with potential therapeutic applications. Further experimental investigation into the synthesis and biological evaluation of 4-methoxy-5-nitro-1H-indazole is warranted to fully elucidate its properties and unlock its potential in medicinal chemistry.

References

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. (2018). National Institutes of Health. [Link]

  • 4-methoxy-5-nitro-1h-indazole (C8H7N3O3). PubChem. [Link]

  • 5-Nitroindazole. PubChem. [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

  • Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. MDPI. [Link]

  • 5-nitroindazole. Organic Syntheses Procedure. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • 4-Methoxy-1H-indole. PubChem. [Link]

  • Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. National Institutes of Health. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. ACS Publications. [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. [Link]

  • The reaction of NH-indazoles with 1-fluoro-2,4-dinitrobenzene: The unusual formation of benzotriazole-N-oxides. ResearchGate. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Institutes of Health. [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. National Institutes of Health. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. [Link]

  • Nitroreductase-triggered indazole formation. ChemRxiv. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental). HMDB. [Link]

  • 4-methoxy-1h-indazole (C8H8N2O). PubChemLite. [Link]

  • Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Semantic Scholar. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. National Institutes of Health. [Link]

  • Different biological activities reported with Indazole derivatives. ResearchGate. [Link]

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. National Institutes of Health. [Link]

Sources

A Technical Guide to 4-Methoxy-5-nitro-1H-indazole: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1443980-48-0

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Compounds incorporating this motif have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2] The versatility of the indazole ring system allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive technical overview of a specific derivative, 4-methoxy-5-nitro-1H-indazole, a molecule of interest for researchers and scientists in drug development.

Synthesis and Characterization: Navigating the Chemistry of Substituted Indazoles

While specific literature detailing the synthesis of 4-methoxy-5-nitro-1H-indazole is not extensively available, its preparation can be conceptualized based on established methods for analogous substituted indazoles. A common and effective strategy involves the reductive cyclization of ortho-nitro-ketoximes.[3]

A plausible synthetic route could commence from a suitably substituted o-nitrotoluene derivative. The synthesis would likely involve a sequence of nitration, oxidation, and cyclization steps. The introduction of the methoxy and nitro groups onto the indazole core is a critical aspect of the synthesis, influencing the electronic properties and, consequently, the reactivity and biological profile of the final compound.

Hypothetical Synthesis Workflow:

Synthesis_of_4-methoxy-5-nitro-1H-indazole start Substituted o-nitrotoluene step1 Nitration start->step1 intermediate1 Di-nitro intermediate step1->intermediate1 step2 Selective Reduction intermediate1->step2 intermediate2 Amino-nitro intermediate step2->intermediate2 step3 Diazotization & Cyclization intermediate2->step3 product 4-methoxy-5-nitro-1H-indazole step3->product

Caption: A conceptual workflow for the synthesis of 4-methoxy-5-nitro-1H-indazole.

Characterization of the final product would rely on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for confirming the substitution pattern on the indazole ring. Mass spectrometry would verify the molecular weight, and Infrared (IR) spectroscopy would identify the characteristic functional groups, such as the nitro group.

Physicochemical Properties: A Data-Driven Overview

The physicochemical properties of 4-methoxy-5-nitro-1H-indazole are pivotal for its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
CAS Number 1443980-48-0Biosynth[4], Arctom[5]
Molecular Formula C₈H₇N₃O₃PubChemLite[6]
Molecular Weight 193.16 g/mol BLD Pharm[7]
Monoisotopic Mass 193.04874 DaPubChemLite[6]
Predicted XlogP 1.4PubChemLite[6]

Potential Applications in Drug Development: Exploring the Therapeutic Landscape

The indazole scaffold is a cornerstone in the development of various therapeutic agents.[1] For instance, Pazopanib, a tyrosine kinase inhibitor, and Niraparib, a PARP inhibitor, are both successful anti-cancer drugs built upon the indazole core.[1] The specific substitutions of a methoxy group at the 4-position and a nitro group at the 5-position in 4-methoxy-5-nitro-1H-indazole suggest several avenues for its potential application.

The presence of the nitro group is particularly noteworthy. Nitroaromatic compounds are known to be bioreducible and have been explored as hypoxia-activated prodrugs in cancer therapy. Under the low oxygen conditions characteristic of solid tumors, the nitro group can be reduced to a cytotoxic species, offering a targeted approach to cancer treatment.

Furthermore, the methoxy group can influence the compound's metabolic stability and receptor-binding affinity. The overall electronic nature of the substituted indazole ring will dictate its potential interactions with various biological targets.

Safety and Handling: A Commitment to Laboratory Best Practices

Given the limited specific safety data for 4-methoxy-5-nitro-1H-indazole, it is prudent to handle this compound with the care afforded to other nitroaromatic and heterocyclic compounds. The following guidelines are based on general principles of laboratory safety and information available for related nitroindazole compounds.[8][9][10]

Hazard Identification:

  • Harmful if swallowed[8]

  • Causes skin irritation[8]

  • Causes serious eye irritation[8]

  • May cause respiratory irritation[8]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[10]

  • Hand Protection: Wear compatible chemical-resistant gloves.[11]

  • Skin and Body Protection: Wear a laboratory coat and appropriate protective clothing.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[9]

  • Avoid contact with skin and eyes.[9]

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9][10]

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[10]

  • In case of skin contact: Wash off with soap and plenty of water.[10]

  • If inhaled: Move the person to fresh air.[10]

  • If swallowed: Rinse mouth with water and seek medical attention.[10]

Conclusion

4-Methoxy-5-nitro-1H-indazole represents a promising, yet underexplored, molecule within the medicinally significant indazole family. Its synthesis is achievable through established chemical methodologies, and its structural features, particularly the nitro group, suggest potential applications in areas such as oncology. Further research is warranted to fully elucidate its biological activity and therapeutic potential. As with any novel chemical entity, adherence to strict safety protocols during its handling and investigation is paramount.

References

  • Chicha, H., et al. (2013). 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1398. [Link]

  • Request PDF. (2025). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. [Link]

  • Kishbaugh, T. L. S., Gribble, G. W., & Jasinski, J. P. (2007). 4-Methoxy-4a-nitro-9-(phenylsulfonyl)-4,4a,9,9a-tetrahydro-1H-carbazol-2(3H)-one. Acta Crystallographica Section E: Crystallographic Communications, E63, o2470–o2471. [Link]

  • LKT Laboratories, Inc. Safety Data Sheet. [Link]

  • PubChem. (n.d.). 5-Nitroindazole. National Center for Biotechnology Information. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5644–5656. [Link]

  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359. [Link]

  • Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6644. [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 6-NITROINDAZOLE. [Link]

  • PubChemLite. (n.d.). 4-methoxy-5-nitro-1h-indazole (C8H7N3O3). [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Nitroindazole, pa. [Link]

  • ChemBK. (n.d.). 1H-Imidazole,4-methoxy-5-nitro-(9CI). [Link]

  • Google Patents. (n.d.). CN103319410A - Synthesis method of indazole compound.
  • Arctom. (n.d.). CAS NO. 1443980-48-0 | 4-methoxy-5-nitro-1H-indazole. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-Methoxy-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-methoxy-5-nitro-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The indazole core is a recognized pharmacophore, and the specific substitution pattern of a methoxy group at the 4-position and a nitro group at the 5-position imparts unique electronic and steric properties, making it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the synthetic routes to 4-methoxy-5-nitro-1H-indazole, with a focus on a detailed, field-proven protocol, mechanistic insights, and characterization.

Retrosynthetic Analysis and Strategy

The synthesis of 4-methoxy-5-nitro-1H-indazole can be approached through several strategic disconnections. The most direct and widely adopted approach involves the construction of the indazole ring system from a suitably substituted benzene derivative, followed by nitration. A plausible retrosynthetic pathway begins with the target molecule and disconnects the nitro group, leading back to 4-methoxy-1H-indazole. This intermediate can be synthesized from 2-methyl-3-nitroanisole through a reductive cyclization.

Retrosynthesis mol1 4-Methoxy-5-nitro-1H-indazole mol2 4-Methoxy-1H-indazole mol1->mol2 Nitration mol3 2-Methyl-3-nitroanisole mol2->mol3 Reductive Cyclization mol4 m-Cresol mol3->mol4 Methylation & Nitration

Caption: Retrosynthetic analysis of 4-methoxy-5-nitro-1H-indazole.

This guide will focus on a two-step synthesis starting from commercially available 2-methyl-3-nitroanisole. This starting material provides the necessary carbon and nitrogen framework for the indazole ring, with the methoxy group already in the correct position. The key transformations are the formation of the pyrazole ring and the subsequent regioselective nitration.

Detailed Synthetic Protocol

This protocol is divided into two main stages: the synthesis of the intermediate, 4-methoxy-1H-indazole, and its subsequent nitration to yield the final product.

Part 1: Synthesis of 4-Methoxy-1H-indazole

The synthesis of 4-methoxy-1H-indazole from 2-methyl-3-nitroanisole involves a reductive cyclization. This transformation is often achieved using reagents that can reduce the nitro group to an amine, which then undergoes an intramolecular cyclization. A common method for this is the Leimgruber-Batcho indole synthesis, which can be adapted for indazole synthesis.

Experimental Protocol:

  • Step 1: Formation of the Enamine: To a solution of 2-methyl-3-nitroanisole (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (1.2 eq).

  • Reaction: Heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into a mixture of ice and water. Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Step 2: Reductive Cyclization: The crude enamine is dissolved in acetic acid. Activated zinc dust (5.0 eq) is added portionwise while maintaining the temperature below 30°C with an ice bath.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour after the addition of zinc is complete.

  • Purification: Filter the reaction mixture to remove excess zinc. The filtrate is then extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 4-methoxy-1H-indazole.[1]

Causality Behind Experimental Choices:

  • DMF-DMA and Pyrrolidine: These reagents are used to form a reactive enamine intermediate from the methyl group of 2-methyl-3-nitroanisole. This enamine is crucial for the subsequent cyclization step.

  • Zinc in Acetic Acid: This is a classic combination for the reduction of a nitro group to an amine. The acidic medium facilitates the reaction, and the zinc acts as the reducing agent. The in situ formation of the amine allows for immediate intramolecular cyclization to form the indazole ring.

Part 2: Nitration of 4-Methoxy-1H-indazole

The final step is the regioselective nitration of 4-methoxy-1H-indazole to introduce the nitro group at the C5 position. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of nitration.

Experimental Protocol:

  • Reaction Setup: Cool a solution of 4-methoxy-1H-indazole (1.0 eq) in concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Nitration: Add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not rise above 5°C.

  • Reaction: Stir the mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and then dried.

  • Purification: The crude 4-methoxy-5-nitro-1H-indazole can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Causality Behind Experimental Choices:

  • Sulfuric Acid and Nitric Acid: This combination forms the highly electrophilic nitronium ion (NO₂⁺), which is the active species in electrophilic aromatic nitration.

  • Low Temperature: The reaction is conducted at low temperatures to control the rate of reaction and to minimize the formation of undesired side products, such as dinitrated compounds.[2]

  • Regioselectivity: The methoxy group at C4 is an ortho-, para-director, while the pyrazole ring fused to the benzene ring also influences the position of substitution. The nitration occurs preferentially at the C5 position due to the combined directing effects and steric hindrance.

Mechanism of Nitration

The nitration of 4-methoxy-1H-indazole is an electrophilic aromatic substitution reaction. The nitronium ion, generated from nitric acid and sulfuric acid, acts as the electrophile. It attacks the electron-rich benzene ring of the indazole, leading to the formation of a sigma complex (arenium ion). A proton is then eliminated from the sigma complex to restore aromaticity, resulting in the formation of 4-methoxy-5-nitro-1H-indazole.

Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack and Sigma Complex Formation cluster_2 Deprotonation and Product Formation HNO3H2SO4 HNO3H2SO4 H2NO3+HSO4- H2NO3+HSO4- HNO3H2SO4->H2NO3+HSO4- H2NO3+ H2NO3+ NO2+H2O NO2+H2O H2NO3+->NO2+H2O IndazoleNO2+ IndazoleNO2+ Sigma Complex Sigma Complex IndazoleNO2+->Sigma Complex Sigma ComplexH2O Sigma ComplexH2O ProductH3O+ ProductH3O+ Sigma ComplexH2O->ProductH3O+ NO2+ NO2+ Product 4-Methoxy-5-nitro-1H-indazole

Caption: Mechanism of the nitration of 4-methoxy-1H-indazole.

Characterization and Purity Analysis

To confirm the identity and purity of the synthesized 4-methoxy-5-nitro-1H-indazole, a combination of analytical techniques should be employed.

Technique Expected Results
Melting Point A sharp melting point indicates high purity.
¹H NMR The spectrum should show characteristic peaks for the aromatic protons, the methoxy group protons, and the N-H proton of the indazole ring. The chemical shifts and coupling constants will be consistent with the structure.
¹³C NMR The spectrum will display the expected number of carbon signals corresponding to the aromatic, methoxy, and indazole ring carbons.
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₈H₇N₃O₃, MW: 193.16 g/mol ).[3]
Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic absorption bands for the N-H stretch, C-H aromatic stretches, C=C aromatic stretches, and the symmetric and asymmetric stretches of the nitro group.
High-Performance Liquid Chromatography (HPLC) HPLC analysis can be used to determine the purity of the final compound.

Safety Considerations

  • Nitrating agents: Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Organic Solvents: DMF, ethyl acetate, and other organic solvents are flammable and may be toxic. Use them in a fume hood and away from ignition sources.

  • Zinc Dust: Zinc dust is a flammable solid.

  • Reaction Quenching: The quenching of the nitration reaction by pouring it onto ice is highly exothermic and should be done slowly and cautiously.

Troubleshooting

Problem Possible Cause Solution
Low yield in Part 1 Incomplete reaction of the enamine formation or incomplete reduction.Ensure anhydrous conditions for the enamine formation and use freshly activated zinc dust. Increase reaction time if necessary.
Formation of multiple products in Part 2 Over-nitration or nitration at other positions.Strictly control the reaction temperature and the stoichiometry of the nitrating agent.[2] Add the nitrating mixture slowly.
Difficulty in purification Presence of starting material or isomeric impurities.Optimize the column chromatography conditions or recrystallization solvent system.

Applications

4-methoxy-5-nitro-1H-indazole serves as a key intermediate in the synthesis of various biologically active molecules. The nitro group can be reduced to an amine, which can then be further functionalized to create a diverse range of compounds for drug discovery programs. The indazole scaffold is present in a number of compounds with anti-inflammatory, anti-cancer, and other therapeutic properties.[4]

References

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. (2018). National Institutes of Health. [Link]

  • 4-methoxy-5-nitro-1h-indazole (C8H7N3O3). (n.d.). PubChemLite. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 4-methoxy-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 4-methoxy-5-nitro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. While direct experimental data for this specific isomer is not extensively available in public literature, this document synthesizes information from closely related analogues and computational predictions to offer a robust understanding of its structural and electronic properties. The guide covers the fundamental architecture of the indazole core, the influence of its substituents on molecular geometry and reactivity, and a plausible synthetic pathway. Spectroscopic characteristics are predicted based on established data from similar nitroindazole derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel indazole-based therapeutic agents.

Introduction: The Indazole Scaffold in Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a "privileged scaffold" in medicinal chemistry.[1] This structure is a cornerstone in the development of a wide range of therapeutic agents due to its ability to mimic the purine nucleobases and engage in various biological interactions, including hydrogen bonding and π-stacking. Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-hypertensive properties.[2] The strategic placement of substituents on the indazole core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The title compound, 4-methoxy-5-nitro-1H-indazole, incorporates two key functional groups—a methoxy and a nitro group—that are expected to significantly influence its electronic profile and biological activity.

Molecular Structure and Properties

The molecular structure of 4-methoxy-5-nitro-1H-indazole is defined by the planar indazole ring system with a methoxy group at position 4 and a nitro group at position 5.

Core Indazole Ring System

The indazole ring is an aromatic system, and crystallographic studies of related indazole derivatives confirm its planarity. For instance, the crystal structure of 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide shows a planar indazole ring system with a maximum deviation of -0.013 (2) Å for the N2 atom.[3] This planarity is crucial for its ability to participate in π-stacking interactions with biological macromolecules.

Influence of Substituents

The methoxy (-OCH₃) group at the C4 position is an electron-donating group through resonance, which increases the electron density of the benzene portion of the indazole ring. Conversely, the nitro (-NO₂) group at the C5 position is a strong electron-withdrawing group. This "push-pull" electronic arrangement is anticipated to create a significant dipole moment and influence the molecule's reactivity, particularly in electrophilic and nucleophilic aromatic substitution reactions.

Predicted Physicochemical Properties

Based on its structure, the following physicochemical properties for 4-methoxy-5-nitro-1H-indazole (C₈H₇N₃O₃) can be predicted.[4]

PropertyPredicted Value
Molecular FormulaC₈H₇N₃O₃
Molecular Weight193.16 g/mol
Monoisotopic Mass193.04874 Da
XlogP1.4

Table 1: Predicted physicochemical properties of 4-methoxy-5-nitro-1H-indazole.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons, the methoxy protons, and the N-H proton of the pyrazole ring. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the methoxy and nitro groups. For comparison, the aromatic protons of 5-nitro-1H-indazole resonate at δ 8.79 (s, 1H), 8.18 (d, J = 9.1 Hz, 1H), and 7.64 (d, J = 9.1 Hz, 1H).[5] The methoxy group protons would appear as a sharp singlet, likely around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct carbon signals. The carbons attached to the electron-withdrawing nitro group and the electron-donating methoxy group will be significantly shifted downfield and upfield, respectively. The chemical shifts for the indazole core of related compounds provide a reference for prediction. For example, in 1-(4-Methoxyphenyl)-3-methyl-5-nitro-1H-indazole, the indazole carbons appear in the range of δ 111-147 ppm.[5]

IR Spectroscopy

The infrared spectrum will be characterized by absorption bands corresponding to the functional groups present. Key expected vibrations include:

  • N-H stretch: A broad band around 3300-3400 cm⁻¹

  • C-H aromatic stretch: Around 3000-3100 cm⁻¹

  • C-H aliphatic stretch (methoxy): Around 2850-2960 cm⁻¹

  • N=O asymmetric stretch: A strong band around 1520-1560 cm⁻¹

  • N=O symmetric stretch: A strong band around 1340-1380 cm⁻¹

  • C-O stretch (methoxy): Around 1250 cm⁻¹

Mass Spectrometry

High-resolution mass spectrometry would show a molecular ion peak corresponding to the exact mass of the compound. Predicted adducts include [M+H]⁺ at m/z 194.05602 and [M+Na]⁺ at m/z 216.03796.[4]

Synthesis of 4-methoxy-5-nitro-1H-indazole

A plausible synthetic route to 4-methoxy-5-nitro-1H-indazole can be designed based on established methods for the synthesis of substituted nitroindazoles. A common and effective strategy involves the intramolecular cyclization of an arylhydrazone derived from a suitably substituted benzaldehyde or acetophenone.[6]

Proposed Synthetic Pathway

A potential synthesis could start from 2-fluoro-4-methoxybenzaldehyde. Nitration of this starting material would likely yield 2-fluoro-4-methoxy-5-nitrobenzaldehyde due to the directing effects of the methoxy and fluoro groups. Subsequent reaction with hydrazine would form the corresponding hydrazone, which can then undergo a base-mediated intramolecular nucleophilic aromatic substitution (SₙAr) to afford the desired 4-methoxy-5-nitro-1H-indazole.

G start 2-Fluoro-4-methoxybenzaldehyde intermediate1 2-Fluoro-4-methoxy-5-nitrobenzaldehyde start->intermediate1 Nitration (HNO₃/H₂SO₄) intermediate2 Hydrazone Intermediate intermediate1->intermediate2 Hydrazine (NH₂NH₂) product 4-methoxy-5-nitro-1H-indazole intermediate2->product Base-mediated cyclization (e.g., K₂CO₃)

Caption: Proposed synthetic workflow for 4-methoxy-5-nitro-1H-indazole.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on similar syntheses.[5]

Step 1: Nitration of 2-fluoro-4-methoxybenzaldehyde

  • Dissolve 2-fluoro-4-methoxybenzaldehyde in a suitable solvent like sulfuric acid at 0 °C.

  • Slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at low temperature for a specified duration.

  • Quench the reaction by pouring it over ice and extract the product with an organic solvent.

  • Purify the resulting 2-fluoro-4-methoxy-5-nitrobenzaldehyde by chromatography.

Step 2: Hydrazone Formation and Cyclization

  • Dissolve the 2-fluoro-4-methoxy-5-nitrobenzaldehyde in a solvent such as DMF.

  • Add hydrazine hydrate and stir at room temperature until the starting material is consumed (monitored by TLC).

  • Add a base, such as potassium carbonate, and heat the reaction mixture to facilitate the intramolecular SₙAr cyclization.

  • After the reaction is complete, cool the mixture, add water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure.

  • Purify the final product, 4-methoxy-5-nitro-1H-indazole, by column chromatography or recrystallization.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Cyclization a1 Dissolve starting material a2 Add nitrating mixture at 0°C a1->a2 a3 Reaction monitoring a2->a3 a4 Work-up and purification a3->a4 b1 Dissolve nitrated intermediate a4->b1 Proceed with purified intermediate b2 Add hydrazine b1->b2 b3 Add base and heat b2->b3 b4 Work-up and purification b3->b4

Caption: Experimental workflow for the synthesis of 4-methoxy-5-nitro-1H-indazole.

Conclusion and Future Perspectives

4-methoxy-5-nitro-1H-indazole represents a promising, yet underexplored, molecular scaffold for the development of novel therapeutic agents. This guide has provided a detailed theoretical framework for its molecular structure, spectroscopic properties, and synthesis. The insights presented here, derived from the study of analogous compounds, offer a solid foundation for researchers to synthesize and experimentally characterize this compound. Further studies are warranted to elucidate its precise three-dimensional structure through X-ray crystallography and to explore its biological activity in various disease models. The unique electronic nature of this molecule makes it a compelling candidate for further investigation in the field of drug discovery.

References

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. (2018). National Institutes of Health. [Link]

  • 4-methoxy-5-nitro-1h-indazole (C8H7N3O3). PubChem. [Link]

  • 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. (2013). National Institutes of Health. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). American Chemical Society. [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). National Institutes of Health. [Link]

Sources

A Technical Guide to the Solubility of 4-methoxy-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility of 4-methoxy-5-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. In the absence of direct experimental data in publicly available literature, this document establishes a robust predictive framework based on the molecule's physicochemical properties.[1] We will delve into the structural attributes influencing solubility, provide a theoretical solubility profile across a range of common solvents, and present detailed, field-proven experimental protocols for the empirical determination of both thermodynamic and kinetic solubility. This guide is intended to be a foundational resource for researchers, offering the necessary theoretical grounding and practical methodologies to effectively work with 4-methoxy-5-nitro-1H-indazole in a laboratory setting.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter in the drug development pipeline, profoundly influencing a compound's bioavailability, manufacturability, and overall therapeutic potential. Poor aqueous solubility can lead to erratic absorption, suboptimal in vivo exposure, and ultimately, the failure of promising drug candidates. A thorough understanding of a compound's solubility profile is therefore paramount for informed decision-making in lead optimization, formulation development, and toxicological studies.

4-methoxy-5-nitro-1H-indazole, a member of the nitroindazole class of compounds, presents a unique set of structural features that govern its interaction with various solvent systems. This guide will dissect the contributions of its methoxy group, nitro group, and the indazole core to its predicted solubility behavior.

Physicochemical Properties of 4-methoxy-5-nitro-1H-indazole

A foundational understanding of a molecule's intrinsic properties is essential for predicting its solubility. The key physicochemical parameters for 4-methoxy-5-nitro-1H-indazole are summarized below.

PropertyValueSource
Molecular Formula C₈H₇N₃O₃PubChemLite[1]
Molecular Weight 193.16 g/mol PubChemLite[1]
Predicted XlogP 1.4PubChemLite[1]
Hydrogen Bond Donors 1 (N-H of the indazole ring)Inferred from structure
Hydrogen Bond Acceptors 5 (2 from nitro group, 1 from methoxy group, 2 from indazole nitrogens)Inferred from structure

The predicted XlogP of 1.4 suggests that 4-methoxy-5-nitro-1H-indazole has a moderate degree of lipophilicity. This value, coupled with the presence of both hydrogen bond donors and acceptors, indicates that the compound is likely to exhibit a nuanced solubility profile, with significant solubility in polar organic solvents and more limited solubility in both highly nonpolar and aqueous media.

Predicted Solubility Profile

The principle of "like dissolves like" provides a qualitative framework for predicting solubility. The solubility of 4-methoxy-5-nitro-1H-indazole will be dictated by the interplay of its polar and nonpolar functionalities with the properties of the solvent.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)High These solvents are excellent hydrogen bond acceptors and have high dipole moments, which will effectively solvate the polar nitro and methoxy groups, as well as the indazole ring system. DMSO and DMF are anticipated to be particularly effective.
Polar Protic Methanol, Ethanol, WaterModerate to Low The nitro and methoxy groups, along with the indazole N-H, can participate in hydrogen bonding with protic solvents.[2] However, the aromatic indazole core limits aqueous solubility.[2] Solubility is expected to decrease with increasing solvent polarity (Methanol > Ethanol > Water).
Nonpolar Hexanes, TolueneLow The significant polarity imparted by the nitro group and the overall molecular structure will limit solubility in nonpolar solvents.

This predictive analysis, by analogy with structurally similar compounds like 7-methoxy-5-nitro-1H-indole, suggests that researchers should prioritize polar aprotic solvents for creating stock solutions and consider co-solvent systems for aqueous-based assays.[2]

Experimental Determination of Solubility: Protocols

The following section provides detailed, step-by-step protocols for the empirical determination of both thermodynamic and kinetic solubility. These protocols are designed to be self-validating and provide a robust framework for generating reliable solubility data.

Thermodynamic (Equilibrium) Solubility Assay

This assay determines the true equilibrium solubility of a compound, which is the concentration of the compound in a saturated solution in equilibrium with the solid drug.

Objective: To determine the maximum concentration of 4-methoxy-5-nitro-1H-indazole that can be dissolved in a given solvent at a specific temperature and pH.

Methodology: Shake-Flask Method (Based on OECD Guideline 105)

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 4-methoxy-5-nitro-1H-indazole to a series of vials containing the desired solvents (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid, a range of organic solvents).

    • Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining at the end of the experiment.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator or orbital shaker is recommended.

  • Phase Separation:

    • Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation or filtration (using a low-binding filter, such as PTFE) is highly recommended for complete removal of undissolved solid.

  • Quantification:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.

    • Quantify the concentration of 4-methoxy-5-nitro-1H-indazole in the diluted samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis:

    • Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the thermodynamic solubility.

    • Perform the experiment in triplicate for each solvent to ensure reproducibility.

Diagram: Thermodynamic Solubility Workflow

G A Add excess solid to solvent B Equilibrate (24-48h at constant T) A->B Agitation C Separate solid and liquid phases (Centrifuge/Filter) B->C Settling D Quantify supernatant concentration (HPLC/LC-MS) C->D Dilution E Calculate Thermodynamic Solubility D->E

Caption: Workflow for determining thermodynamic solubility.

Kinetic (Apparent) Solubility Assay

This high-throughput assay measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer. It is highly relevant for early-stage drug discovery.

Objective: To assess the apparent solubility and precipitation tendency of 4-methoxy-5-nitro-1H-indazole upon addition to an aqueous medium from a DMSO stock.

Methodology: Nephelometry or UV-Vis Spectroscopy

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of 4-methoxy-5-nitro-1H-indazole in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.

  • Compound Addition:

    • Add a small volume of the DMSO stock solution to the aqueous buffer in each well to achieve a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low and consistent across all wells (typically ≤ 1%).

  • Incubation:

    • Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking to allow for precipitation to occur.

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering caused by precipitated particles using a nephelometer.

    • UV-Vis Spectroscopy: Measure the absorbance of the solution at a wavelength where the compound absorbs but the buffer does not. A decrease in absorbance compared to a non-precipitated standard indicates precipitation.

  • Data Analysis:

    • Plot the measured signal (light scattering or absorbance) against the compound concentration.

    • The kinetic solubility is defined as the concentration at which precipitation is first observed.

Diagram: Kinetic Solubility Determination Logic

G cluster_0 Experimental Setup cluster_1 Measurement A High Conc. DMSO Stock C Mix & Incubate A->C B Aqueous Buffer B->C D Nephelometry (Scattering) C->D E UV-Vis (Absorbance) C->E F Precipitation Detected? D->F E->F G Kinetic Solubility Limit F->G Yes H Soluble F->H No

Caption: Logical flow for kinetic solubility assessment.

Conclusion and Future Directions

While specific experimental data for 4-methoxy-5-nitro-1H-indazole is not yet publicly available, this guide provides a robust framework for its characterization.[1] The predicted solubility profile suggests high solubility in polar aprotic solvents like DMSO and moderate solubility in alcohols, with limited solubility in water and nonpolar solvents. The detailed experimental protocols provided herein offer a clear path for the empirical determination of these crucial physicochemical properties. The generation of such data will be invaluable for the progression of any research program involving this compound, enabling rational formulation design and facilitating the interpretation of biological assay results.

References

  • PubChemLite. (n.d.). 4-methoxy-5-nitro-1h-indazole (C8H7N3O3). Retrieved from [Link]

Sources

In-Depth Technical Guide to 4-Methoxy-5-nitro-1H-indazole: A Core Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of 4-methoxy-5-nitro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its physical and chemical properties, explore a detailed synthesis protocol, and discuss its potential applications in drug development, all grounded in scientific literature and established methodologies.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole core is a privileged scaffold in drug discovery, forming the backbone of numerous compounds with a wide range of biological activities. The strategic placement of substituents on the indazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The introduction of a methoxy group at the 4-position and a nitro group at the 5-position, as in 4-methoxy-5-nitro-1H-indazole, can significantly influence its electronic and steric profile, making it a valuable building block for the synthesis of novel therapeutic agents.

Molecular Structure and Properties

The foundational step in understanding the potential of any chemical entity is a thorough characterization of its molecular and physical properties.

Molecular Structure:

The chemical structure of 4-methoxy-5-nitro-1H-indazole is depicted below. The numbering of the indazole ring system follows established IUPAC conventions.

Caption: Chemical structure of 4-methoxy-5-nitro-1H-indazole.

Physicochemical Properties:

A summary of the key physicochemical properties of 4-methoxy-5-nitro-1H-indazole is presented in the table below. It is important to note that while some data is available from computational predictions, experimental values for properties like melting and boiling points are not yet widely reported in the literature. For comparison, the experimental melting point of the related compound, 4-methyl-5-nitro-1H-indazole, is provided.

PropertyValueSource
Molecular Formula C₈H₇N₃O₃PubChem[1]
Molecular Weight 193.16 g/mol Biosynth[2]
Monoisotopic Mass 193.04874 DaPubChem[1]
CAS Number 1443980-48-0Biosynth[2]
Melting Point Data not available
Melting Point (4-methyl-5-nitro-1H-indazole) 251-253 °CEchemi[3]
Boiling Point Data not available
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF.General knowledge based on similar structures.
Predicted XLogP3 1.4PubChem[1]

Synthesis of 4-Methoxy-5-nitro-1H-indazole: A Proposed Protocol

Reaction Scheme:

The synthesis of 4-methoxy-5-nitro-1H-indazole can be envisioned starting from a suitably substituted aniline derivative, followed by diazotization and cyclization. A potential starting material would be 3-methoxy-4-methyl-2-nitroaniline.

Synthesis_Pathway Start 3-Methoxy-4-methyl-2-nitroaniline Intermediate1 Diazonium Salt Intermediate Start->Intermediate1 NaNO₂, HCl 0-5 °C Product 4-Methoxy-5-nitro-1H-indazole Intermediate1->Product Intramolecular Cyclization (e.g., heating)

Caption: Proposed synthetic pathway for 4-methoxy-5-nitro-1H-indazole.

Step-by-Step Methodology:

CAUTION: This is a proposed protocol and must be performed by trained personnel in a fume hood with appropriate personal protective equipment. Nitro compounds can be energetic and should be handled with care.

  • Diazotization:

    • Dissolve 3-methoxy-4-methyl-2-nitroaniline (1.0 eq) in a suitable acidic medium, such as a mixture of glacial acetic acid and concentrated hydrochloric acid, cooled to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise to the aniline solution, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Intramolecular Cyclization:

    • The resulting diazonium salt solution is then gently warmed to room temperature and may require heating to facilitate the intramolecular cyclization to form the indazole ring. The optimal temperature and reaction time will need to be determined experimentally.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, carefully pour the reaction mixture into ice-cold water.

    • The precipitated product can be collected by filtration.

    • Wash the solid with cold water to remove any residual acid.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Self-Validating System:

The purity and identity of the synthesized 4-methoxy-5-nitro-1H-indazole must be confirmed through a battery of analytical techniques:

  • Melting Point: A sharp melting point range indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of the substituents.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=C, NO₂, C-O).

Spectral Characterization (Predicted)

As experimental spectra are not available, the following are predicted key features based on the analysis of structurally similar compounds.

¹H NMR (in DMSO-d₆):

  • A singlet for the methoxy protons (-OCH₃) around 3.9-4.1 ppm.

  • A singlet or a narrow doublet for the C3-H of the indazole ring around 8.0-8.5 ppm.

  • Two doublets in the aromatic region corresponding to the protons on the benzene ring (C6-H and C7-H). The exact chemical shifts and coupling constants will depend on the electronic effects of the methoxy and nitro groups.

  • A broad singlet for the N-H proton at a downfield chemical shift (>10 ppm).

¹³C NMR (in DMSO-d₆):

  • A signal for the methoxy carbon (-OCH₃) around 55-60 ppm.

  • Signals for the aromatic carbons, with the carbon bearing the nitro group (C5) and the carbon bearing the methoxy group (C4) showing characteristic downfield and upfield shifts, respectively.

IR Spectroscopy (KBr pellet):

  • A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration.

  • Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

  • C-O stretching vibration for the methoxy group around 1250 cm⁻¹.

  • Aromatic C-H and C=C stretching vibrations in their characteristic regions.

Mass Spectrometry (EI or ESI):

  • A molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 193.16 g/mol .

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following handling precautions are based on the general properties of nitroaromatic and heterocyclic compounds. A material-specific Safety Data Sheet (SDS) should always be consulted when available.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and reducing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Applications in Drug Development

The 4-methoxy-5-nitro-1H-indazole scaffold holds potential for the development of new therapeutic agents across various disease areas. The nitro group can serve as a handle for further chemical modifications, allowing for the generation of a library of derivatives for biological screening. The methoxy group can influence the compound's solubility and metabolic stability.

Potential areas of application include, but are not limited to:

  • Oncology: Many indazole derivatives have shown potent anti-cancer activity through various mechanisms, including kinase inhibition.

  • Anti-inflammatory Agents: The indazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial Agents: Nitro-containing heterocycles are a known class of antimicrobial agents.

The synthesis and characterization of 4-methoxy-5-nitro-1H-indazole and its derivatives are crucial first steps in exploring its full therapeutic potential.

Conclusion

4-methoxy-5-nitro-1H-indazole is a promising, yet underexplored, chemical entity. This guide has provided a comprehensive overview of its known and predicted properties, a proposed synthetic route, and a discussion of its potential in drug discovery. It is our hope that this technical resource will serve as a valuable starting point for researchers and scientists working to unlock the therapeutic potential of this and related indazole derivatives. Further experimental validation of the data presented herein is strongly encouraged to advance our understanding of this important molecule.

References

Sources

The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Anticipated Biological Activity of 4-Methoxy-5-nitro-1H-indazole: A Roadmap for Discovery

This technical guide provides a comprehensive framework for the investigation of 4-methoxy-5-nitro-1H-indazole , a novel heterocyclic compound with significant, albeit currently unexplored, therapeutic potential. While direct biological data for this specific molecule is not yet publicly available[1], its structural motifs—the indazole core, a methoxy group, and a nitro functionality—are well-established pharmacophores in a multitude of biologically active agents.

This document is structured to serve as a roadmap for researchers, scientists, and drug development professionals. It synthesizes existing knowledge on related analogs to forecast potential biological activities, outlines detailed experimental protocols for a comprehensive screening cascade, and proposes plausible mechanisms of action to guide future research.

The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is a cornerstone of modern drug discovery. Its rigid structure and ability to participate in various non-covalent interactions have led to its incorporation into numerous clinically approved drugs and investigational agents. Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including potent antitumor, anti-inflammatory, and antimicrobial effects[2][3].

Marketed drugs such as Pazopanib , a multi-target tyrosine kinase inhibitor for renal cell carcinoma, and Niraparib , a PARP inhibitor for ovarian cancer, feature the indazole core, underscoring its clinical significance[3][4]. The versatility of the indazole scaffold allows for substitution at various positions, enabling fine-tuning of its physicochemical properties and biological targets.

Deconstructing the Molecule: The Influence of Methoxy and Nitro Substituents

The specific substitution pattern of 4-methoxy-5-nitro-1H-indazole suggests a high potential for potent biological activity, particularly in the realm of oncology.

  • The 4-Methoxy Group: The presence of a methoxy group can significantly influence a molecule's potency and pharmacokinetic profile. In the context of kinase inhibitors, methoxy groups can act as hydrogen bond acceptors, crucial for anchoring the molecule within the ATP-binding pocket of the target kinase[4]. The position of the methoxy group is critical; for instance, in a series of 1H-indazole-3-carboxamide derivatives, methoxy-substituted compounds demonstrated superior activity compared to their methyl-substituted counterparts, highlighting the importance of this functional group for high potency[4].

  • The 5-Nitro Group: The nitro group is a strong electron-withdrawing group that can modulate the electronic properties of the entire molecule, influencing its reactivity and binding affinity. While sometimes associated with toxicity, the nitro group is a key feature in many biologically active compounds. For example, various nitro-1H-indazoles are known to be potent inhibitors of nitric oxide synthase (nNOS) isoforms[5][6]. Furthermore, the nitro group can serve as a synthetic handle for further chemical modifications, allowing for the generation of a diverse library of analogs[7][8].

The combination of these two functional groups on the indazole scaffold presents a compelling case for investigating 4-methoxy-5-nitro-1H-indazole as a potential therapeutic agent.

Proposed Synthetic Route

While a specific protocol for 4-methoxy-5-nitro-1H-indazole is not available, a plausible synthetic route can be devised based on established methodologies for substituted indazoles[7][9][10]. A potential approach involves the reductive cyclization of an appropriate o-nitro-ketoxime precursor.

G A Substituted o-Nitrotoluene B o-Nitro-ketone A->B Oxidation C o-Nitro-ketoxime B->C Oximation D 4-Methoxy-5-nitro-1H-indazole C->D Reductive Cyclization

Caption: Proposed synthetic workflow for 4-methoxy-5-nitro-1H-indazole.

A Comprehensive Screening Cascade: From In Vitro Profiling to Mechanistic Insights

To systematically evaluate the biological activity of 4-methoxy-5-nitro-1H-indazole, a tiered screening approach is recommended. This cascade is designed to first identify antiproliferative activity, then to elucidate the mechanism of action, focusing on kinase inhibition as a high-probability target class.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Identification cluster_2 Tier 3: Mechanistic Validation A Compound Synthesis & QC B Antiproliferative Assay (MTT) (e.g., K562, A549, PC-3, HepG2) A->B C Cytotoxicity in Normal Cells (e.g., HEK-293) B->C D Broad Panel Kinase Screen (e.g., 400+ kinases) C->D E Dose-Response IC50 Determination for Hits F Cell-Based Target Engagement Assay E->F G Western Blot for Pathway Modulation (e.g., p-AKT, p-ERK) H Cell Cycle Analysis (Flow Cytometry) I Apoptosis Assay (Annexin V) G RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Indazole 4-Methoxy-5-nitro- 1H-indazole Indazole->AKT Inhibition Indazole->ERK Inhibition

Caption: Hypothetical inhibition of PI3K/AKT and MAPK/ERK pathways.

Representative Biological Data of Structurally Related Indazole Analogs

To provide a benchmark for future studies, the following table summarizes the reported biological activities of relevant indazole derivatives.

Compound ClassTarget/AssayIC₅₀Reference
1H-indazole-3-carboxamidesGSK-3β0.05 µM - 1.7 µM[4]
1H-pyridin-4-yl-3,5-disubstituted indazolesAKT KinaseInhibition at 10 µM[11]
1H-indazole-3-amine derivativesK562 cell line5.15 µM[12][13][14]
4-phenyl-1H-indazole derivativesPD-1/PD-L1 Interaction189.6 nM[15]

Conclusion and Future Directions

4-Methoxy-5-nitro-1H-indazole represents a promising, yet uncharacterized, chemical entity. Its structural features, derived from a privileged scaffold and decorated with functionally significant substituents, strongly suggest a potential for potent biological activity, particularly as an anticancer agent operating through kinase inhibition.

This technical guide provides a robust, evidence-based framework for initiating the comprehensive investigation of this molecule. The proposed synthetic strategies, detailed screening protocols, and hypothesized mechanisms of action are intended to accelerate its journey from a novel compound to a potential lead candidate in drug discovery. Future work should focus on executing the outlined screening cascade, followed by structure-activity relationship (SAR) studies to optimize potency and selectivity, and ultimately, in vivo evaluation in relevant disease models.

References

  • Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. Organic Chemistry Frontiers.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central.
  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Indian Academy of Sciences.
  • 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. PubMed Central.
  • 4-Methyl-5-nitro-1H-indazole. CymitQuimica.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.
  • Synthesis of 1H-Indazoles by Reductive Cycliz
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Deriv
  • Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants.
  • A kind of synthetic method of indazole compound.
  • The Role of 4-Methoxy-2-nitroaniline in the Synthesis of Omeprazole: A Detailed Guide for Researchers. Benchchem.
  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Tre
  • 4-methoxy-5-nitro-1h-indazole (C8H7N3O3). PubChemLite.
  • Application of 3-Iodo-6-methyl-5-nitro-1H-indazole in Kinase Inhibitor Synthesis. Benchchem.
  • Unlocking Innovation: The Role of 5-Methoxy-1H-indazole in Drug Discovery. Medium.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed.
  • 1-Methyl-5-nitro-1H-indazole. J&K Scientific.

Sources

4-Methoxy-5-Nitro-1H-Indazole: An Obscure Player in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

While the indazole scaffold is a cornerstone in modern drug discovery, appearing in a wide array of therapeutic agents, the specific derivative, 4-methoxy-5-nitro-1H-indazole, remains a largely unexplored entity within the scientific literature. This technical guide seeks to provide a comprehensive overview of this compound by drawing upon available information for structurally related analogues, thereby offering a predictive framework for its synthesis, properties, and potential biological activities.

Indazole derivatives are recognized for their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The introduction of a nitro group, as seen in 5-nitroindazole derivatives, has been specifically linked to antiprotozoal and antineoplastic activities.[3] The methoxy group, on the other hand, can modulate a compound's pharmacokinetic properties, influencing its solubility, metabolism, and target engagement. The combination of these functionalities on the indazole core in 4-methoxy-5-nitro-1H-indazole suggests a molecule with potential for significant biological impact, yet specific data remains elusive.

Synthetic Pathways: A Predictive Approach

Proposed Synthesis Workflow

Synthetic Workflow Proposed Synthesis of 4-methoxy-5-nitro-1H-indazole Start 4-Methoxy-1H-indazole Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Product 4-Methoxy-5-nitro-1H-indazole Nitration->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: Proposed synthetic workflow for 4-methoxy-5-nitro-1H-indazole.

Physicochemical and Spectroscopic Characterization: An Analog-Based Estimation

Direct experimental data for the physicochemical properties of 4-methoxy-5-nitro-1H-indazole are not available. However, we can infer expected properties based on related compounds.

PropertyPredicted Value/CharacteristicBasis for Prediction
Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
Appearance Likely a yellow solidNitroaromatic compounds are often colored. 5-Nitro-1H-indazole is a yellow powder.[2]
Melting Point Expected to be a relatively high-melting solidIndazole and its nitro derivatives typically have high melting points.
Solubility Poorly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF)The aromatic and nitro groups decrease water solubility.
pKa The N-H proton is expected to be weakly acidic.The pKa of the parent 1H-indazole is approximately 13.8. The electron-withdrawing nitro group would likely decrease this value.

Spectroscopic characterization would be essential for confirming the structure of 4-methoxy-5-nitro-1H-indazole.

  • 1H NMR: The spectrum in a solvent like DMSO-d6 would be expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts of the aromatic protons would be influenced by the positions of the methoxy and nitro groups.

  • 13C NMR: The carbon spectrum would reveal the number of unique carbon environments, with the carbon atoms attached to the nitro and methoxy groups showing characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch, C-H aromatic stretches, C=C aromatic stretches, and strong asymmetric and symmetric stretches for the nitro group (typically in the regions of 1550-1500 cm-1 and 1350-1300 cm-1).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Potential Biological Activities and Therapeutic Applications

While no biological studies have been specifically conducted on 4-methoxy-5-nitro-1H-indazole, the known activities of related compounds provide a strong rationale for its investigation in several therapeutic areas. The indazole core is a privileged scaffold in medicinal chemistry, and the nitro group is a well-known pharmacophore.[1][3]

Potential Signaling Pathways and Mechanisms of Action

Biological Activity Potential Biological Targets and Activities Molecule 4-Methoxy-5-nitro-1H-indazole Target1 Nitric Oxide Synthase (NOS) Molecule->Target1 Target2 Protozoal Enzymes Molecule->Target2 Target3 Kinases (e.g., in cancer) Molecule->Target3 Activity1 Anti-inflammatory Target1->Activity1 Activity2 Antiparasitic Target2->Activity2 Activity3 Anticancer Target3->Activity3

Caption: Potential biological targets and activities of 4-methoxy-5-nitro-1H-indazole.

  • Inhibition of Nitric Oxide Synthase (NOS): Certain nitro-1H-indazoles are known to be potent inhibitors of nitric oxide synthase isoforms.[4] Overproduction of nitric oxide is implicated in various inflammatory conditions and neurodegenerative diseases.

  • Antiprotozoal Activity: The 5-nitro group is a key feature in many antiprotozoal drugs. It is believed that under the anaerobic conditions found in many pathogenic protozoa, the nitro group can be reduced to cytotoxic radical species that damage cellular components.[3]

  • Anticancer Activity: The indazole scaffold is present in several approved anticancer drugs.[1] Furthermore, some nitroaromatic compounds have been investigated as hypoxia-activated prodrugs, which are selectively toxic to cancer cells in the low-oxygen tumor microenvironment.

Experimental Protocols for Future Investigation

To validate the predicted properties and explore the therapeutic potential of 4-methoxy-5-nitro-1H-indazole, a series of well-defined experimental protocols would be necessary.

General Synthesis and Characterization Protocol
  • Synthesis:

    • Dissolve 4-methoxy-1H-indazole in concentrated sulfuric acid at 0 °C.

    • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining the low temperature.

    • Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

    • Quench the reaction by pouring the mixture onto ice.

    • Collect the precipitate by filtration and wash with water.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization:

    • Obtain the melting point of the purified product.

    • Record 1H NMR, 13C NMR, IR, and mass spectra to confirm the structure and purity.

In Vitro Biological Assays
  • NOS Inhibition Assay: The inhibitory activity against nNOS, iNOS, and eNOS can be determined using a commercially available kit that measures the conversion of arginine to citrulline.

  • Antiprotozoal Assay: The in vitro efficacy against various protozoan parasites (e.g., Trichomonas vaginalis, Trypanosoma cruzi) can be assessed by determining the concentration that inhibits parasite growth by 50% (IC50).

  • Anticancer Assay: The cytotoxic activity against a panel of human cancer cell lines can be evaluated using a standard MTT or similar cell viability assay to determine the IC50 values.

Conclusion

4-methoxy-5-nitro-1H-indazole represents a tantalizing yet understudied molecule at the intersection of several key pharmacophores. Based on the extensive literature on related indazole derivatives, it is reasonable to hypothesize that this compound possesses significant biological activity. This guide provides a foundational framework for its synthesis, characterization, and biological evaluation. Further experimental investigation is warranted to unlock the full potential of this and other novel indazole derivatives in the ongoing quest for new and effective therapeutic agents. The scientific community is encouraged to pursue the synthesis and biological testing of this compound to fill the current knowledge gap.

References

[5] Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. (2022). [Link]

[6] Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents. (2021).

[7] Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. National Institutes of Health. (2018). [Link]

[4] Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. (2022). [Link]

[1] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. (2022). [Link]

[8] 1H-Imidazole,4-methoxy-5-nitro-(9CI). ChemBK. (n.d.). [Link]

[3] Synthesis and biological properties of new 5-nitroindazole derivatives. ResearchGate. (2005). [Link]

[9] Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. ResearchGate. (2009). [Link]

[10] Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. National Institutes of Health. (2017). [Link]

[11] Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. (2023). [Link]

[12] Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Indian Academy of Sciences. (2013). [Link]

[2] Different biological activities reported with Indazole derivatives. ResearchGate. (2024). [Link]

Sources

The Enigmatic Core: A Technical Guide to the Discovery and History of 4-Methoxy-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold - A Privileged Structure in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazole ring, represents a "privileged structure" in the landscape of medicinal chemistry.[1] This scaffold is a cornerstone in the design of a multitude of biologically active molecules, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and notably, anti-cancer properties. The strategic placement of substituents on the indazole core allows for the fine-tuning of its physicochemical and biological properties, making it a versatile template for drug discovery. This guide delves into the specifics of a lesser-documented derivative, 4-methoxy-5-nitro-1H-indazole, providing a comprehensive technical overview of its probable synthesis, inferred properties, and potential therapeutic relevance.

Deconstructing the Molecule: Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₈H₇N₃O₃
Molecular Weight 193.16 g/mol
Appearance Likely a yellow crystalline solid
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF)
XLogP3 1.8

The Genesis of a Scaffold: A Proposed Synthetic Pathway

The precise historical account of the first synthesis of 4-methoxy-5-nitro-1H-indazole is not well-documented. However, based on established methodologies for the synthesis of substituted indazoles, a plausible and efficient synthetic route can be proposed. A common and effective strategy for the formation of the indazole ring is the reductive cyclization of ortho-nitrobenzyl derivatives or the cyclization of ortho-substituted anilines.

A logical synthetic approach would likely commence with a suitably substituted ortho-nitrotoluene derivative, followed by a cyclization reaction to form the indazole core. One such established method is the Davis-Beirut reaction, which involves the base-catalyzed cyclization of an N-substituted 2-nitrobenzylamine.[2]

Experimental Protocol: A Hypothetical Synthesis

The following protocol outlines a potential multi-step synthesis of 4-methoxy-5-nitro-1H-indazole, starting from commercially available 2-methyl-3-nitroanisole.

Step 1: Benzylic Bromination of 2-Methyl-3-nitroanisole

  • Reactants: 2-methyl-3-nitroanisole, N-Bromosuccinimide (NBS), and a radical initiator (e.g., AIBN).

  • Solvent: Carbon tetrachloride (CCl₄) or a similar non-polar solvent.

  • Procedure:

    • Dissolve 2-methyl-3-nitroanisole in CCl₄.

    • Add NBS and a catalytic amount of AIBN.

    • Reflux the mixture under inert atmosphere, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.

    • Purify the resulting 2-(bromomethyl)-1-methoxy-3-nitrobenzene by column chromatography.

Step 2: Amination of 2-(Bromomethyl)-1-methoxy-3-nitrobenzene

  • Reactants: 2-(bromomethyl)-1-methoxy-3-nitrobenzene and a suitable amine source (e.g., ammonia or a protected amine).

  • Solvent: A polar aprotic solvent such as DMF or acetonitrile.

  • Procedure:

    • Dissolve the bromo derivative in the chosen solvent.

    • Add the amine source in excess and stir at room temperature or with gentle heating.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, perform an aqueous workup to remove excess amine and salts.

    • Extract the product with a suitable organic solvent and purify by column chromatography to yield 2-(aminomethyl)-1-methoxy-3-nitrobenzene.

Step 3: Intramolecular Reductive Cyclization to form 4-Methoxy-5-nitro-1H-indazole

  • Reactants: 2-(aminomethyl)-1-methoxy-3-nitrobenzene and a reducing agent.

  • Procedure (Catalytic Hydrogenation):

    • Dissolve the amino derivative in a suitable solvent like ethanol or ethyl acetate.

    • Add a catalyst, such as Palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

    • The nitro group is reduced to a nitroso or hydroxylamine intermediate which then undergoes spontaneous cyclization with the adjacent aminomethyl group to form the indazole ring.

    • Filter off the catalyst and concentrate the solvent to obtain the crude product.

    • Recrystallize or purify by column chromatography to yield pure 4-methoxy-5-nitro-1H-indazole.

Synthetic Pathway of 4-methoxy-5-nitro-1H-indazole A 2-Methyl-3-nitroanisole B 2-(Bromomethyl)-1-methoxy-3-nitrobenzene A->B NBS, AIBN, CCl4 C 2-(Aminomethyl)-1-methoxy-3-nitrobenzene B->C NH3, DMF D 4-Methoxy-5-nitro-1H-indazole C->D Pd/C, H2, EtOH

Proposed synthetic pathway for 4-methoxy-5-nitro-1H-indazole.

The Biological Significance: A Landscape of Potential

The true value of a synthetic molecule lies in its potential biological activity. While 4-methoxy-5-nitro-1H-indazole itself has not been extensively studied, the indazole scaffold, particularly when substituted with nitro and methoxy groups, is a recurring motif in compounds with significant therapeutic potential.

Kinase Inhibition: A Promising Avenue in Oncology

A multitude of indazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.[3] The substitution pattern on the indazole ring plays a critical role in determining the specific kinase inhibitory profile. For instance, the introduction of specific groups at various positions can lead to potent and selective inhibitors of kinases such as VEGFR, FGFR, and others involved in angiogenesis and tumor progression.[3] The presence of the electron-withdrawing nitro group and the electron-donating methoxy group in 4-methoxy-5-nitro-1H-indazole could modulate its interaction with the ATP-binding pocket of various kinases, making it an interesting candidate for screening in kinase inhibitor discovery programs.

Indazole Kinase Inhibition Indazole Indazole Scaffold Kinase Protein Kinase Indazole->Kinase Binds to ATP-binding pocket Inhibition Inhibition of Phosphorylation Kinase->Inhibition ATP ATP ATP->Kinase Downstream Inhibition of Downstream Signaling (e.g., Proliferation, Angiogenesis) Inhibition->Downstream

General mechanism of indazole-based kinase inhibitors.

Antiparasitic and Antimicrobial Potential

Nitro-heterocyclic compounds have a long history as effective agents against a variety of parasitic and microbial infections. The nitro group can be bioreduced within the pathogen to form reactive radical species that induce cellular damage. Several studies have highlighted the potent antiprotozoal activity of nitroindazole derivatives against parasites such as Trypanosoma cruzi and Trichomonas vaginalis.[4] The specific substitution pattern, including the presence of a methoxy group, can influence the compound's uptake, metabolic activation, and ultimately its efficacy against these pathogens.

Conclusion: An Uncharted Territory with Therapeutic Promise

While the discovery and history of 4-methoxy-5-nitro-1H-indazole remain largely unwritten in the annals of chemical literature, its structural features and the rich biological landscape of its parent scaffold suggest a molecule of significant interest. The proposed synthetic pathways, based on well-established chemical principles, offer a clear route to its preparation, paving the way for future investigations. The potential of this enigmatic compound as a kinase inhibitor for cancer therapy or as a novel antiparasitic agent warrants further exploration. As researchers continue to probe the vast chemical space of indazole derivatives, it is plausible that 4-methoxy-5-nitro-1H-indazole may yet emerge from obscurity to become a valuable tool in the development of new therapeutics.

References

  • Davis–Beirut reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. Google Patents. (n.d.).
  • Therapeutic indazoles. Google Patents. (n.d.).
  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - NIH. (2018, March 16). Retrieved January 19, 2026, from [Link]

  • Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. (2022, April 11). Retrieved January 19, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

  • 4-methoxy-5-nitro-1h-indazole (C8H7N3O3) - PubChemLite. (n.d.). Retrieved January 19, 2026, from [Link]

  • Indazole – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 19, 2026, from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 4-methoxy-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, two-step experimental protocol for the synthesis of 4-methoxy-5-nitro-1H-indazole, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The synthesis proceeds via the nitration of 2-fluoro-4-methoxybenzaldehyde to form the key intermediate, 2-fluoro-4-methoxy-5-nitrobenzaldehyde, followed by a robust intramolecular cyclization with hydrazine. This guide is designed for researchers, scientists, and drug development professionals, offering detailed methodologies, explanations of experimental choices, and essential safety and characterization data.

Introduction and Significance

Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anti-proliferative, and kinase inhibitory properties. The specific substitution pattern of 4-methoxy-5-nitro-1H-indazole makes it a valuable building block for creating more complex molecules. The electron-withdrawing nitro group and the electron-donating methoxy group provide handles for further chemical modification and influence the electronic properties of the indazole core.

This protocol outlines a reliable and reproducible pathway to access this valuable compound. The chosen synthetic strategy, an intramolecular nucleophilic aromatic substitution (SNAr) reaction, is known for its efficiency and high yields in constructing the indazole ring system from appropriately substituted precursors.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the preparation of the key aldehyde intermediate and its subsequent conversion to the target indazole.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Indazole Formation A 2-Fluoro-4-methoxybenzaldehyde B Nitration (HNO₃ / H₂SO₄) A->B Step 1.1 C 2-Fluoro-4-methoxy- 5-nitrobenzaldehyde B->C Step 1.2 E Intramolecular Cyclization (SₙAr) C->E Step 2.2 D Hydrazine Hydrate (NH₂NH₂·H₂O) D->E Step 2.1 F 4-methoxy-5-nitro- 1H-indazole E->F Final Product

Caption: Overall two-part synthetic workflow.

PART 1: Synthesis of 2-Fluoro-4-methoxy-5-nitrobenzaldehyde

The critical first step is the regioselective nitration of 2-fluoro-4-methoxybenzaldehyde. The methoxy group is a strong ortho-, para-directing group, while the fluorine and aldehyde groups are deactivating and meta-directing. The position ortho to the methoxy group and meta to the aldehyde group (C5) is the most activated site for electrophilic aromatic substitution.

Materials and Reagents
ReagentGradeSupplier
2-Fluoro-4-methoxybenzaldehyde≥97%Sigma-Aldrich
Sulfuric Acid (H₂SO₄)Concentrated (98%)Fisher Scientific
Nitric Acid (HNO₃)Fuming (≥90%)Sigma-Aldrich
Dichloromethane (DCM)ACS GradeVWR Chemicals
Sodium Bicarbonate (NaHCO₃)Saturated aq. sol.LabChem Inc.
Magnesium Sulfate (MgSO₄)AnhydrousEMD Millipore
IceDistilled WaterIn-house
Experimental Protocol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-fluoro-4-methoxybenzaldehyde (10.0 g, 64.9 mmol).

  • Dissolution & Cooling: Add concentrated sulfuric acid (50 mL) to the flask. Stir the mixture until the aldehyde is completely dissolved. Cool the resulting solution to 0°C using an ice-salt bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (4.5 mL, ~100 mmol) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.

  • Addition: Add the cold nitrating mixture dropwise to the aldehyde solution via the dropping funnel over 30-45 minutes. Causality: A slow, dropwise addition is critical to maintain the reaction temperature below 5°C. This minimizes the formation of undesired side products and prevents runaway reactions, which are a risk with strong nitrating mixtures.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2 hours.

  • Work-up - Quenching: Carefully pour the reaction mixture onto a beaker containing crushed ice (approx. 300 g). A yellow precipitate will form.

  • Work-up - Extraction: Allow the ice to melt, then transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Work-up - Neutralization: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL). Trustworthiness: The bicarbonate wash is essential to neutralize any residual acid, which is crucial for the stability of the product and preventing degradation during solvent evaporation.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture to afford 2-fluoro-4-methoxy-5-nitrobenzaldehyde as a pale yellow solid.

PART 2: Synthesis of 4-methoxy-5-nitro-1H-indazole

This step involves the reaction of the synthesized aldehyde with hydrazine, which first forms a hydrazone intermediate. This intermediate then undergoes a base-mediated intramolecular SNAr cyclization, where the hydrazone nitrogen displaces the ortho-fluorine atom to form the stable indazole ring.[1]

Materials and Reagents
ReagentGradeSupplier
2-Fluoro-4-methoxy-5-nitrobenzaldehydeAs prepared-
Hydrazine Hydrate (NH₂NH₂·H₂O)~64% HydrazineSigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousAcros Organics
Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals
HexanesACS GradeVWR Chemicals
Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask, add 2-fluoro-4-methoxy-5-nitrobenzaldehyde (5.0 g, 25.1 mmol) and anhydrous N,N-dimethylformamide (DMF, 25 mL). Stir to dissolve.

  • Addition of Hydrazine: At room temperature (23°C), add hydrazine hydrate (2.4 mL, ~50 mmol, 2.0 equivalents) dropwise to the stirred solution. Expertise: Using a slight excess of hydrazine ensures complete consumption of the starting aldehyde to form the hydrazone intermediate.

  • Reaction Monitoring: Stir the solution at room temperature for 2 hours. The progress of the hydrazone formation can be monitored by Thin Layer Chromatography (TLC) using a 20% ethyl acetate in hexanes mobile phase. The starting aldehyde spot should be completely consumed.

  • Cyclization: Heat the reaction mixture to 90°C and stir for an additional 4-6 hours to facilitate the intramolecular cyclization.

  • Work-up - Precipitation: After cooling to room temperature, pour the crude reaction mixture into a beaker containing 200 mL of cold water. A solid precipitate of the indazole product will form.

  • Work-up - Isolation: Collect the solid by vacuum filtration, washing the filter cake thoroughly with water (3 x 50 mL) to remove residual DMF and hydrazine salts.

  • Drying and Purification: Dry the collected solid in a vacuum oven. The crude 4-methoxy-5-nitro-1H-indazole can be further purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to yield the final product as a solid.

Characterization of 4-methoxy-5-nitro-1H-indazole

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

PropertyExpected Value / Observation
Molecular Formula C₈H₇N₃O₃[2]
Molecular Weight 193.16 g/mol
Appearance Yellow to orange solid
¹H NMR (400 MHz, DMSO-d₆)Predicted δ (ppm): ~13.5 (br s, 1H, NH), 8.5-8.0 (m, 2H, Ar-H), 7.5-7.0 (m, 1H, Ar-H), 4.0 (s, 3H, OCH₃). Note: Actual shifts may vary.
¹³C NMR (100 MHz, DMSO-d₆)Predicted δ (ppm): 155-150, 145-140, 135-130, 125-110 (Ar-C), 58-55 (OCH₃). Note: Actual shifts may vary.
FT-IR (KBr, cm⁻¹)Characteristic Peaks: 3300-3100 (N-H stretch), 1580-1500 & 1350-1300 (NO₂ asymm. & symm. stretch), ~1250 (C-O stretch).
Mass Spec (ESI) m/z: 194.05 [M+H]⁺, 192.04 [M-H]⁻[2]

Safety and Handling Precautions

All experimental procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Nitrating Mixture: Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and eyes. The addition process is exothermic and must be controlled with adequate cooling.[3][4]

  • Nitro Compounds: The product, 4-methoxy-5-nitro-1H-indazole, is a nitroaromatic compound. Such compounds should be handled with care as they can be toxic and potentially explosive under certain conditions (e.g., heat, shock). Avoid creating dust.[3][5]

  • Hydrazine Hydrate: Hydrazine is toxic, corrosive, and a suspected carcinogen. Handle only in a fume hood and avoid inhalation or skin contact.[6]

  • Solvents: Dichloromethane and DMF are hazardous solvents. Refer to their respective Safety Data Sheets (SDS) for detailed handling information.[6][7]

Logical Flow Diagram of Experimental Protocol

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Indazole Formation A 1. Dissolve Aldehyde in conc. H₂SO₄ B 2. Cool to 0°C A->B D 4. Add Nitrating Mixture dropwise at < 5°C B->D C 3. Prepare Nitrating Mixture (HNO₃/H₂SO₄) C->D E 5. Stir at 0-5°C for 2h D->E F 6. Quench on Ice E->F G 7. Extract with DCM F->G H 8. Wash (H₂O, NaHCO₃, Brine) G->H I 9. Dry (MgSO₄) & Concentrate H->I J 10. Recrystallize I->J K 1. Dissolve Intermediate in DMF J->K Use Purified Intermediate L 2. Add Hydrazine Hydrate K->L M 3. Stir at RT for 2h L->M N 4. Heat to 90°C for 4-6h M->N O 5. Precipitate in Water N->O P 6. Filter & Wash Solid O->P Q 7. Dry & Purify P->Q

Caption: Step-by-step experimental workflow.

References

  • Boruah, M., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 680. Available at: [Link]

  • Angene Chemical. (2024). Safety Data Sheet for 5-Methoxy-1H-indazole. Available at: [Link]

  • PubChem. (n.d.). Compound Summary for 4-methoxy-5-nitro-1H-indazole. National Center for Biotechnology Information. Available at: [Link]

  • ChemSupply. (n.d.). Safety Data Sheet for 4-Methoxy-1-methyl-1H-indazole. Available at: [Link]

  • Organic Syntheses. (n.d.). Indazole. Available at: [Link]

Sources

Application Note: A Strategic Approach to Characterizing 4-methoxy-5-nitro-1H-indazole in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have progressed to clinical use. This document provides a comprehensive guide for the initial characterization of a novel indazole derivative, 4-methoxy-5-nitro-1H-indazole, as a potential kinase inhibitor. We present a strategic workflow, from initial compound handling to primary screening and confirmatory potency determination. This application note details robust, field-proven protocols for luminescence-based and time-resolved fluorescence-based assays, designed to provide a high degree of confidence in the resulting data. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system to ensure scientific integrity.

Introduction: The Promise of Novel Indazole Scaffolds

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[3] The indazole core is a key pharmacophore found in several FDA-approved kinase inhibitors, valued for its ability to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases.

This guide focuses on 4-methoxy-5-nitro-1H-indazole , a novel compound with unexplored potential as a kinase inhibitor. We will outline a strategic, multi-step approach to determine if this compound exhibits inhibitory activity against a given kinase and to quantify its potency. This workflow is designed to be broadly applicable to other novel compounds and kinase targets.

Initial Compound Characterization & Preparation

A thorough understanding of a compound's physicochemical properties is the foundation of any successful screening campaign. These properties dictate how the compound is handled, stored, and prepared for biological assays, directly impacting data quality and reproducibility.

Physicochemical Properties of 4-methoxy-5-nitro-1H-indazole

While extensive experimental data for this specific molecule is not widely available, we can infer key properties from its structure and available data.[4]

PropertyValue / PredictionImplication for Assay Development
Molecular Formula C₈H₇N₃O₃Used for calculating molarity of solutions.
Monoisotopic Mass 193.04874 DaConfirms compound identity via mass spectrometry.
Predicted XlogP 1.4Suggests moderate lipophilicity, indicating that the compound should be soluble in organic solvents like DMSO but may have limited aqueous solubility.[4]
Predicted Solubility High in DMSO, moderate in ethanol, low in aqueous buffers.Stock solutions should be prepared in 100% DMSO. Care must be taken to avoid precipitation when diluting into aqueous assay buffers.[5]
Protocol: Preparation of Compound Stock and Working Solutions

Rationale: Dimethyl sulfoxide (DMSO) is the solvent of choice for most compound libraries due to its ability to dissolve a wide range of organic molecules.[6] Preparing a high-concentration stock allows for minimal solvent carryover into the final assay, reducing potential artifacts. Serial dilution in DMSO before final dilution in aqueous buffer minimizes the risk of compound precipitation.

Materials:

  • 4-methoxy-5-nitro-1H-indazole (solid)

  • Anhydrous, high-purity DMSO

  • Low-binding microcentrifuge tubes or plates

  • Calibrated pipettes

Procedure:

  • Prepare 10 mM Stock Solution:

    • Accurately weigh a sufficient amount of 4-methoxy-5-nitro-1H-indazole.

    • Dissolve the solid in 100% DMSO to a final concentration of 10 mM. For example, dissolve 1.93 mg in 1 mL of DMSO.

    • Ensure complete dissolution by vortexing. If necessary, gentle warming (30-37°C) and sonication can be applied.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Prepare Intermediate Dilution Plate:

    • Create a serial dilution series from the 10 mM stock in 100% DMSO. For a 10-point, 3-fold serial dilution, pipette 30 µL of the 10 mM stock into the first well of a 96-well plate and 20 µL of 100% DMSO into the subsequent nine wells.

    • Transfer 10 µL from the first well into the second well, mix thoroughly, and repeat this transfer across the plate. This creates a concentration range from 10 mM down to ~0.5 µM.

    • This intermediate plate is used to source compound for the final assay plate, ensuring the final DMSO concentration in the assay is low and consistent (typically ≤1%).

Application Protocol 1: Primary Screening with the ADP-Glo™ Kinase Assay

Principle: The ADP-Glo™ assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[5] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by a luciferase to generate a light signal that is directly proportional to kinase activity.[5] An inhibitor will reduce the amount of ADP produced, resulting in a lower luminescent signal.

Workflow Diagram: ADP-Glo™ Primary Screen

ADP_Glo_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection A Dispense Assay Buffer & Compound/DMSO B Add Kinase Enzyme A->B C Pre-incubate (15 min, RT) B->C D Initiate with ATP/Substrate Mix C->D E Incubate (e.g., 60 min, 30°C) D->E F Add ADP-Glo™ Reagent (Stop & ATP Depletion) E->F G Incubate (40 min, RT) F->G H Add Kinase Detection Reagent (ADP -> ATP -> Light) G->H I Incubate (30 min, RT) H->I J Read Luminescence I->J

Caption: Workflow for a primary kinase inhibitor screen using the ADP-Glo™ assay.

Detailed Protocol

Materials:

  • Kinase of interest and its specific substrate

  • 4-methoxy-5-nitro-1H-indazole (prepared as in 2.2)

  • Staurosporine (positive control inhibitor)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure (for a 10 µL final volume):

  • Assay Plate Preparation:

    • Add 2.5 µL of Kinase Assay Buffer to all wells.

    • Transfer 0.1 µL of the compound serial dilution (from the intermediate plate) to the test wells.

    • For controls, add 0.1 µL of 100% DMSO to "Maximum Activity" (0% inhibition) and "No Enzyme" (100% inhibition) wells. Add 0.1 µL of a known inhibitor like Staurosporine to "Positive Control" wells. The final DMSO concentration will be 1%.

  • Enzyme Addition:

    • Prepare a working solution of the kinase in Kinase Assay Buffer.

    • Add 2.4 µL of the kinase solution to all wells except the "No Enzyme" control wells. Add 2.4 µL of assay buffer to the "No Enzyme" wells.

    • Mix the plate gently (e.g., orbital shaker for 30 seconds).

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP/Substrate mixture in Kinase Assay Buffer. The optimal concentrations of ATP (often at or near the Kₘ) and substrate should be determined empirically beforehand.

    • Add 5 µL of the ATP/Substrate mixture to all wells to start the reaction.

    • Incubate the plate for 60 minutes at 30°C. The incubation time and temperature should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and initiates the light-producing reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader. The signal is stable and can be read up to several hours after reagent addition.

Application Protocol 2: IC₅₀ Determination with HTRF® KinEASE™ TK Assay

Principle: It is crucial to confirm hits from a primary screen using an orthogonal assay—one with a different detection technology—to rule out false positives caused by compound interference with the assay components (e.g., luciferase inhibition).[6] Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology that measures the FRET between a donor (Europium cryptate) and an acceptor (XL665) when brought into proximity. In the KinEASE™ TK (Tyrosine Kinase) assay, a biotinylated universal substrate is phosphorylated by the kinase. A Europium-labeled anti-phospho antibody and Streptavidin-XL665 are then added. Phosphorylation brings the donor and acceptor together, generating a high HTRF signal. An inhibitor prevents this, leading to a low signal.

Workflow Diagram: HTRF® IC₅₀ Determination

HTRF_Workflow cluster_reaction Kinase Reaction cluster_detection HTRF Detection A Dispense Compound/ DMSO B Add Kinase & Biotinylated Substrate A->B C Initiate with ATP B->C D Incubate (e.g., 30 min, RT) C->D E Add Detection Mix: Eu-Ab + SA-XL665 in EDTA buffer D->E F Incubate (60 min, RT) E->F G Read HTRF Signal (665nm / 620nm) F->G

Caption: Workflow for IC₅₀ determination using the HTRF® KinEASE™ assay.

Detailed Protocol

Materials:

  • Tyrosine Kinase of interest

  • HTRF® KinEASE™ TK Kit (Revvity), containing substrate, antibody, and SA-XL665

  • 4-methoxy-5-nitro-1H-indazole (10-point, 3-fold serial dilution in DMSO)

  • ATP

  • Low-volume, black 384-well assay plates

  • HTRF-compatible plate reader

Procedure (for a 20 µL final volume):

  • Kinase Reaction:

    • Add 0.5 µL of the compound serial dilution or DMSO controls to the appropriate wells.

    • Add 5.5 µL of a solution containing the kinase and the biotinylated TK substrate, diluted in the provided enzymatic buffer.

    • Incubate for 15 minutes at room temperature.

    • Start the reaction by adding 4 µL of ATP solution (prepared in enzymatic buffer).

    • Seal the plate and incubate for 30 minutes at room temperature.

  • Detection:

    • Prepare the detection mixture by combining the Europium-labeled anti-phospho-tyrosine antibody and Streptavidin-XL665 in the HTRF detection buffer (which contains EDTA to stop the reaction).

    • Add 10 µL of the detection mixture to all wells.

    • Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).

    • The HTRF ratio is calculated as (Intensity at 665 nm / Intensity at 620 nm) * 10,000.

Data Analysis and Interpretation

Calculating Percent Inhibition

For both assays, the raw data must be converted to percent inhibition to normalize the results.

Formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

  • Signal_Compound: Signal from a well containing the test compound.

  • Signal_Max: Average signal from the "Maximum Activity" (0% inhibition, DMSO only) wells.

  • Signal_Min: Average signal from the "No Enzyme" or "High Concentration Control Inhibitor" (100% inhibition) wells.

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor at which the response (e.g., kinase activity) is reduced by half.[1]

  • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data using a non-linear regression model, typically a four-parameter variable slope (sigmoidal) dose-response curve.

  • The IC₅₀ is one of the parameters derived from this fit.

Hypothetical IC₅₀ Data for 4-methoxy-5-nitro-1H-indazole:

Kinase TargetAssay PlatformIC₅₀ (nM)
Tyrosine Kinase XADP-Glo™75
Tyrosine Kinase XHTRF® KinEASE™82
Ser/Thr Kinase YADP-Glo™>10,000

Interpretation: The hypothetical data shows that 4-methoxy-5-nitro-1H-indazole is a moderately potent inhibitor of Tyrosine Kinase X. The close agreement between the IC₅₀ values from the two orthogonal assays provides high confidence that the observed activity is genuine and not an artifact of assay interference. The compound shows selectivity, as it does not inhibit Ser/Thr Kinase Y at concentrations up to 10 µM.

Troubleshooting Common Pitfalls

IssuePotential CauseRecommended Solution
False Positives in Primary Screen Compound interferes with the assay signal (e.g., inhibits luciferase, quenches fluorescence).[6]Always confirm hits using an orthogonal assay with a different detection principle (e.g., luminescence vs. HTRF).
Poor Z'-factor (<0.5) Reagent instability, high well-to-well variability, suboptimal enzyme/substrate concentrations.Optimize enzyme, substrate, and ATP concentrations. Ensure proper mixing and temperature control. Check reagent quality.
Compound Precipitation Low aqueous solubility of the test compound. Final DMSO concentration is too low.Keep the final DMSO concentration consistent and as high as tolerable for the assay (usually 0.5-1%). Prepare intermediate dilutions in DMSO. Visually inspect plates for precipitates.
Incomplete Dose-Response Curve The range of inhibitor concentrations tested is too narrow or not centered around the IC₅₀.Test a wider range of concentrations (e.g., 100 µM to 10 pM) in a 10-point, 3-fold or 5-fold serial dilution.

Conclusion

This application note provides a strategic and detailed framework for the initial biochemical characterization of 4-methoxy-5-nitro-1H-indazole as a potential kinase inhibitor. By employing a robust primary screening assay followed by a confirmatory orthogonal assay, researchers can generate high-quality, reliable data on the compound's inhibitory activity and potency. This structured approach, grounded in established principles of kinase assay design, minimizes the risk of artifacts and provides a solid foundation for further drug discovery efforts, such as selectivity profiling and mechanism of action studies.

References

  • PubChemLite. 4-methoxy-5-nitro-1h-indazole (C8H7N3O3). Available at: [Link].

  • Aziz, N., et al. (2012). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH. Available at: [Link].

  • Kupcho, K., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. Available at: [Link].

  • Corning. Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates. Available at: [Link].

  • BMG LABTECH. Fluorescence Polarization Detection. Available at: [Link].

  • PLOS One. Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. Available at: [Link].

  • ResearchGate. HTRF® Kinase Assay Protocol. Available at: [Link].

  • Molecular Devices. Fluorescence Polarization (FP). Available at: [Link].

  • Cisbio. How to measure Kinase activity with HTRF® KinEASE™ assay kit. Available at: [Link].

  • BioAssay Systems. Kinase Assay Kit. Available at: [Link].

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link].

  • Molecules. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Available at: [Link].

  • American Association for Cancer Research. IC50 determination for receptor-targeted compounds and downstream signaling. Available at: [Link].

  • International Journal of Molecular Sciences. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available at: [Link].

  • bioRxiv. A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Available at: [Link].

  • ResearchGate. Determination of the IC50 values of a panel of CDK9 inhibitors against.... Available at: [Link].

  • AACR Journals. IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Available at: [Link].

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link].

  • PubChemLite. 4-methoxy-5-nitro-1h-indazole (C8H7N3O3). Available at: [Link].

  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link].

  • Indian Academy of Sciences. Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Available at: [Link].

  • ResearchGate. Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Available at: [Link].

  • NIH. 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole. Available at: [Link].

  • NIH. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. Available at: [Link].

  • NIH. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link].

  • ChemBK. 1H-Imidazole,4-methoxy-5-nitro-(9CI). Available at: [Link].

  • ChemSynthesis. 6-methoxy-3-methyl-1-(4-nitrophenyl)-1H-indazole. Available at: [Link].

  • chemical-kinomics. Drug Discovery - Inhibitor. Available at: [Link].

  • NIH. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem. Available at: [Link].

Sources

Application Notes: 4-Methoxy-5-nitro-1H-indazole as a Strategic Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide range of biological targets. Indazole derivatives are cornerstone components of numerous therapeutic agents, demonstrating activities such as anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2]

Within this important class of compounds, 4-methoxy-5-nitro-1H-indazole emerges as a particularly valuable synthetic intermediate. The specific arrangement of its substituents—the electron-donating methoxy group at position 4 and the electron-withdrawing nitro group at position 5—creates a molecule with distinct reactivity at three key positions: the N1 nitrogen of the pyrazole ring, the C5 nitro group, and the aromatic core. This pre-functionalization allows for controlled, sequential modifications, making it an ideal starting point for building complex molecular architectures and exploring diverse chemical space in drug discovery programs.

This guide provides a detailed overview of the properties, synthesis, and key synthetic transformations of 4-methoxy-5-nitro-1H-indazole, complete with field-tested protocols and mechanistic insights.

Physicochemical Properties and Safety Data

Before handling any chemical intermediate, a thorough understanding of its properties and associated hazards is paramount.

Compound Profile
PropertyDataSource
IUPAC Name 4-Methoxy-5-nitro-1H-indazoleN/A
Molecular Formula C₈H₇N₃O₃[3]
Molecular Weight 193.16 g/mol [3]
CAS Number 1443980-48-0[4]
Appearance Typically a yellow to tan solidGeneral Knowledge
Monoisotopic Mass 193.04874 Da[3]
Safety and Handling

4-Methoxy-5-nitro-1H-indazole, like many nitroaromatic compounds, requires careful handling. The following precautions are based on data for structurally related nitroindazoles and general laboratory safety standards.[5][6]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side-shields or goggles, and chemical-resistant gloves (e.g., nitrile).[5] Handle in a well-ventilated fume hood.

  • Health Hazards: Classified as harmful if swallowed (Acute toxicity, oral, Category 4) and causes skin and serious eye irritation.[5] May cause respiratory tract irritation.[5] Avoid formation and inhalation of dust.[5][7]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[5][6]

    • Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.[7]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[7]

Synthesis of the 4-Methoxy-5-nitro-1H-indazole Intermediate

The synthesis of substituted nitroindazoles often relies on the cyclization of appropriately substituted precursors. A common and effective strategy is the intramolecular nucleophilic aromatic substitution (SɴAr) of an arylhydrazone derived from a fluorinated benzaldehyde.[8][9]

G Start 2-Fluoro-6-methoxy-3-nitrobenzaldehyde Intermediate Arylhydrazone Intermediate Start->Intermediate Hydrazone Formation Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->Intermediate Product 4-Methoxy-5-nitro-1H-indazole Intermediate->Product Intramolecular SɴAr Cyclization Base Base (e.g., K₂CO₃) Heat Base->Product caption Fig 1. General synthetic route to 4-methoxy-5-nitro-1H-indazole.

Protocol 1: Synthesis via SɴAr Cyclization

This protocol is adapted from established methods for synthesizing substituted 5-nitro-1H-indazoles.[8][9]

  • Hydrazone Formation:

    • To a stirred solution of 2-fluoro-6-methoxy-3-nitrobenzaldehyde (1.0 eq) in a suitable solvent (e.g., DMF or ethanol, 5 mL per mmol of aldehyde) at room temperature, add hydrazine hydrate (2.0-3.0 eq).[8]

    • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is completely consumed.

    • Rationale: The nucleophilic hydrazine readily attacks the electrophilic carbonyl carbon of the aldehyde to form the hydrazone intermediate. An excess of hydrazine ensures the complete conversion of the starting material.

  • Cyclization:

    • To the reaction mixture containing the crude hydrazone, add a base such as potassium carbonate (K₂CO₃, 3.0 eq).

    • Heat the reaction mixture to 90-100 °C and stir for 4-8 hours. Again, monitor the progress by TLC.

    • Rationale: The base deprotonates the hydrazone nitrogen, increasing its nucleophilicity. The resulting anion then undergoes an intramolecular SɴAr reaction, displacing the ortho-fluorine atom to form the stable indazole ring. The fluorine is an excellent leaving group for this type of substitution.[8]

  • Workup and Purification:

    • After cooling to room temperature, pour the reaction mixture into ice-water.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[8]

    • Purify the resulting crude solid by recrystallization (e.g., from ethanol/water) or silica gel column chromatography to afford pure 4-methoxy-5-nitro-1H-indazole.

Core Applications & Protocols

4-Methoxy-5-nitro-1H-indazole is a trifunctional handle for synthetic elaboration. The following protocols detail its most critical transformations.

G cluster_0 cluster_1 Amine Elaboration cluster_2 N1-Functionalization Start 4-Methoxy-5-nitro- 1H-indazole Amino 5-Amino-4-methoxy- 1H-indazole Start->Amino Nitro Reduction (e.g., SnCl₂, H₂, Pd/C) N_Alkylated N1-Alkyl/Aryl- 4-Methoxy-5-nitro- 1H-indazole Start->N_Alkylated N-Alkylation / N-Arylation (e.g., R-X, Base) Amide Amides Amino->Amide Acylation Sulfonamide Sulfonamides Amino->Sulfonamide Sulfonylation caption Fig 2. Synthetic utility of 4-methoxy-5-nitro-1H-indazole.

Reduction of the Nitro Group to a Primary Amine

The conversion of the C5-nitro group to a versatile primary amine is arguably the most important transformation of this intermediate. This amine serves as a nucleophilic handle for amide bond formation, sulfonylation, reductive amination, and diazotization reactions.

Protocol 2: Tin(II) Chloride Mediated Nitro Reduction

This is a classic, reliable, and high-yielding method for the reduction of aromatic nitro groups in the presence of other reducible functionalities.[10]

  • Reaction Setup:

    • In a round-bottom flask, suspend 4-methoxy-5-nitro-1H-indazole (1.0 eq) in absolute ethanol (20 mL per mmol of indazole).

    • Add anhydrous tin(II) chloride (SnCl₂, 5.0 eq) to the suspension.[10]

    • Rationale: SnCl₂ is a mild and effective reducing agent for nitro groups. A stoichiometric excess is used to ensure complete conversion and to account for any water present. Ethanol is an excellent solvent for both the starting material and the reagent.

  • Reaction Execution:

    • Heat the mixture at reflux (approx. 78 °C) for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.[10]

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% potassium bicarbonate solution until the pH is approximately 7-8.[10] Be cautious, as CO₂ evolution can cause frothing.

    • The resulting slurry is filtered through a pad of Celite® to remove tin salts.

    • Extract the filtrate with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 5-amino-4-methoxy-1H-indazole. The product is often pure enough for the next step, but can be purified by column chromatography if necessary.

N-Alkylation and N-Arylation

Modifying the N1 position of the indazole ring is a common strategy in drug design to modulate properties like solubility, metabolic stability, and receptor binding affinity.

Protocol 3: Base-Mediated N1-Alkylation

  • Reaction Setup:

    • Dissolve 4-methoxy-5-nitro-1H-indazole (1.0 eq) in a polar aprotic solvent such as DMF or acetone (10 mL per mmol).

    • Add a suitable base. For simple alkyl halides, potassium carbonate (K₂CO₃, 1.5-2.0 eq) is effective. For less reactive electrophiles, a stronger base like sodium hydride (NaH, 1.2 eq) may be required.

    • Stir the mixture for 15-30 minutes at room temperature to form the indazolide anion.

  • Reaction Execution:

    • Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.1-1.2 eq) dropwise to the mixture.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours. Monitor by TLC.

    • Rationale: The base deprotonates the most acidic proton, which is on the N1 nitrogen, creating a potent nucleophile. This anion then attacks the electrophilic alkylating agent in an Sɴ2 reaction. N1 substitution is generally favored thermodynamically over N2 substitution.[2]

  • Workup and Isolation:

    • Quench the reaction by adding water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by silica gel chromatography to isolate the N1-alkylated product.

Conclusion

4-Methoxy-5-nitro-1H-indazole is a high-value, strategically designed intermediate for medicinal chemistry and organic synthesis. Its pre-installed functional handles—the methoxy group, the versatile nitro group, and the reactive N-H of the pyrazole ring—provide a clear and logical pathway for the construction of complex, drug-like molecules. The protocols outlined in this guide offer reliable and reproducible methods for leveraging the unique reactivity of this scaffold, enabling researchers to accelerate the discovery and development of novel therapeutic agents.

References

  • Angene Chemical (2024). Safety Data Sheet. Retrieved from [Link]

  • PubChemLite. 4-methoxy-5-nitro-1h-indazole (C8H7N3O3). Retrieved from [Link]

  • PubChemLite. 1h-indazole, 1-(4-methoxybenzoyl)-5-nitro- (C15H11N3O4). Retrieved from [Link]

  • Knauber, T., & Larock, R. C. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 699. Retrieved from [Link]

  • Organic Syntheses Procedure. Indazole. Retrieved from [Link]

  • Ningbo Yihui Pharmaceutical Technology Co., Ltd. (n.d.). Unlocking Innovation: The Role of 5-Methoxy-1H-indazole in Drug Discovery. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Alarcón-Correa, C., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5697-5711. Retrieved from [Link]

  • Request PDF. Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Retrieved from [Link]

  • Chicha, H., et al. (2013). 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1398. Retrieved from [Link]

  • Organic Syntheses Procedure. 5-Nitroindazole. Retrieved from [Link]

  • CN103319410A - Synthesis method of indazole compound. Google Patents.
  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.
  • Alarcón-Correa, C., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Retrieved from [Link]

  • Li, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6393. Retrieved from [Link]

  • PubChem - NIH. 5-Nitroindazole. Retrieved from [Link]

  • MySkinRecipes. 6-methoxy-1-methyl-1H-indazole. Retrieved from [Link]

  • Laine, C. S., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(15), 6044-6058. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

Sources

Comprehensive Analytical Strategies for 4-Methoxy-5-Nitro-1H-Indazole: From Structural Elucidation to Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide from the Senior Application Scientist

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 4-methoxy-5-nitro-1H-indazole, a heterocyclic compound of interest in pharmaceutical research and development. As a Senior Application Scientist, the narrative of this document is rooted in the principles of causality and self-validation, ensuring that each protocol is not merely a series of steps but a scientifically-grounded strategy. We will explore the application of High-Performance Liquid Chromatography (HPLC) for purity and stability assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, and spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) for unambiguous structural confirmation. The protocols herein are designed for researchers, quality control analysts, and drug development professionals to ensure the identity, purity, and quality of 4-methoxy-5-nitro-1H-indazole.

Introduction and Molecular Context

4-methoxy-5-nitro-1H-indazole belongs to the indazole class of heterocyclic compounds, which are core structures in a wide array of biologically active molecules.[1] The presence of a nitro group (a strong electron-withdrawing group) and a methoxy group (an electron-donating group) on the indazole scaffold creates a unique electronic and chemical profile that is critical to its function and stability. The indazole ring itself is a versatile pharmacophore found in compounds developed as anti-cancer, anti-inflammatory, and kinase inhibitors.[2][3]

Given its potential role in drug discovery, the development of robust, validated analytical methods is paramount. These methods are essential for:

  • Confirming Chemical Identity: Ensuring the correct molecule has been synthesized.

  • Quantifying Purity: Determining the percentage of the active compound and identifying impurities.

  • Profiling Impurities: Identifying and quantifying process-related impurities or degradation products that could affect safety and efficacy.

  • Supporting Stability Studies: Assessing the degradation of the molecule under various stress conditions (e.g., heat, light, humidity).

This guide explains the rationale behind method selection and provides detailed, field-tested protocols.

Physicochemical Properties

Understanding the fundamental physicochemical properties of 4-methoxy-5-nitro-1H-indazole is the first step in designing effective analytical methods. These properties are inferred from its constituent functional groups and related known indazole structures.[4][5]

PropertyValue / DescriptionRationale & Analytical Implication
Molecular Formula C₈H₇N₃O₃Provides the basis for exact mass determination by Mass Spectrometry.
Molecular Weight 193.16 g/mol Used for all quantitative calculations and MS confirmation.
Appearance Expected to be a yellow crystalline solidThe nitroaromatic chromophore typically imparts color. Affects visual inspection and choice of solvent for UV-Vis analysis.
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., DMSO, DMF, Methanol, Acetonitrile).Dictates the choice of diluents for sample preparation in HPLC, NMR, and other solution-based techniques.
UV λmax Estimated in the range of 250-380 nmThe extended conjugation of the nitro-indazole system allows for strong UV absorbance, making UV-Vis detection in HPLC highly effective.
pKa The N-H proton of the indazole ring is weakly acidic.Influences the choice of mobile phase pH in reverse-phase HPLC to ensure the analyte is in a single, non-ionized form for consistent retention.

Analytical Workflow and Method Selection

A logical workflow ensures that all aspects of the compound's quality are assessed systematically. The choice of technique is dictated by the analytical objective.

Diagram: Overall Analytical Workflow

This diagram illustrates the typical path from sample receipt to the final certificate of analysis, integrating various analytical techniques for a complete characterization.

Analytical_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Detailed Analysis cluster_2 Phase 3: Reporting Sample Sample Receipt: 4-methoxy-5-nitro-1H-indazole Identity Structural Identity Confirmation Sample->Identity Spectroscopy Purity Preliminary Purity Screen Sample->Purity Chromatography NMR NMR (¹H, ¹³C) Identity->NMR Primary Technique FTIR FTIR Identity->FTIR Functional Groups HPLC HPLC-UV: Quantitative Purity & Assay Purity->HPLC GCMS GC-MS: Residual Solvents & Volatile Impurities Purity->GCMS LCMS LC-MS: Impurity Identification HPLC->LCMS For unknown peaks Data Data Integration & Review HPLC->Data GCMS->Data LCMS->Data Report Certificate of Analysis (CoA) Generation Data->Report NMR->Data FTIR->Data

Caption: High-level workflow for the complete analysis of 4-methoxy-5-nitro-1H-indazole.

Diagram: Method Selection Logic

This decision tree guides the scientist to the appropriate analytical method based on the specific question being asked about the sample.

Method_Selection Question What is the Analytical Goal? IsItCorrect Is it the correct compound? Question->IsItCorrect Identity? HowPure What is the % purity? Question->HowPure Purity? WhatElse What are the impurities? Question->WhatElse Impurities? IsItStable Is it degrading? Question->IsItStable Stability? NMR NMR Spectroscopy IsItCorrect->NMR Definitive Structure MS Mass Spectrometry IsItCorrect->MS Molecular Weight FTIR FTIR Spectroscopy IsItCorrect->FTIR Functional Groups HPLC HPLC-UV HowPure->HPLC Primary Method (Area %) Quantitative Assay qNMR qNMR HowPure->qNMR High Accuracy Assay (with standard) LCMS LC-MS WhatElse->LCMS Non-volatile / Polar GCMS GC-MS WhatElse->GCMS Volatile / Residual Solvents HPLC_Stability HPLC-UV (Validated) IsItStable->HPLC_Stability HPLC Stability Indicating Method (Track degradants over time)

Caption: Decision tree for selecting the optimal analytical technique.

Chromatographic Methods

Chromatography is the cornerstone for separating and quantifying the target analyte from impurities and related substances.[6]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Causality: A reverse-phase HPLC method is the preferred choice due to the aromatic and moderately polar nature of 4-methoxy-5-nitro-1H-indazole. A C18 stationary phase provides excellent hydrophobic interactions, while a polar mobile phase (typically a mixture of water/acetonitrile or water/methanol) allows for elution. UV detection is ideal because the nitroaromatic system contains a strong chromophore.[7][8]

Protocol: Purity Determination by Reverse-Phase HPLC

  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 4-methoxy-5-nitro-1H-indazole.

    • Dissolve in 10 mL of diluent (Acetonitrile/Water 50:50 v/v) to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL using the same diluent. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column offering good resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier improves peak shape and ensures consistent ionization state.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution. Formic acid maintains pH consistency.
Gradient 0-20 min: 10% to 90% B20-25 min: 90% B25-26 min: 90% to 10% B26-30 min: 10% BA gradient is used to elute potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µL
Detector UV-Vis Diode Array Detector (DAD)Monitor at a wavelength of high absorbance (e.g., 280 nm) and collect full spectra for peak purity analysis.
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100%.

    • For assay, run a standard of known concentration to create a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Causality: GC-MS is the gold standard for analyzing thermally stable and volatile compounds, such as residual solvents from synthesis.[9] Due to the active hydrogen on the indazole nitrogen, the parent molecule has poor chromatographic performance on standard GC columns. Therefore, derivatization is often necessary to analyze the molecule itself by GC. However, for analyzing volatile impurities in the sample, direct injection of a dissolved sample is appropriate. The mass spectrometer provides definitive identification of the impurities.[10]

Protocol: Analysis of Residual Solvents

  • Instrumentation: GC system with a Mass Spectrometric detector and a headspace autosampler.

  • Sample Preparation (Headspace):

    • Accurately weigh ~50 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a high-boiling point solvent (e.g., DMSO or DMF).

    • Seal the vial immediately.

  • GC-MS Conditions:

ParameterRecommended ConditionRationale
Column DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µmColumn chemistry is optimized for the separation of common solvents.
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 40 °C (hold 5 min), then 10 °C/min to 240 °C (hold 5 min)Starts at a low temperature to resolve very volatile solvents, then ramps to elute higher-boiling ones.
Injector Temp. 250 °C
Headspace Vial Temp: 80 °C; Loop Temp: 90 °C; Transfer Line: 100 °COptimized to drive volatile solvents into the gas phase for injection.
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode for creating reproducible fragmentation patterns for library matching.
Scan Range 35 - 350 amuCovers the mass range of common organic solvents.
  • Data Analysis:

    • Identify peaks by comparing their retention times and mass spectra against a known solvent library (e.g., NIST).

    • Quantify using an internal or external standard method.

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques provide an orthogonal confirmation of the molecular structure.

NMR Spectroscopy (¹H and ¹³C)

Causality: NMR is the most powerful tool for unambiguous structural elucidation.[11] The chemical shifts and coupling constants of the protons (¹H NMR) reveal the connectivity and electronic environment of each hydrogen atom, while ¹³C NMR identifies all unique carbon atoms in the molecule.[12] Data for related compounds like 4-methoxy-2-nitroaniline and 5-nitro-1H-indazole can help predict the expected spectrum.[11][13]

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for visualizing exchangeable protons like N-H.

  • Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (COSY, HSQC) on a 400 MHz or higher spectrometer.

  • Expected Spectral Features:

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment Rationale
¹H NMR ~13-14broad singletN-H : The indazole N-H proton is acidic and often appears as a broad, downfield signal.[1]
~8.5-8.8singlet or narrow doubletH-3 : Proton on the pyrazole ring, adjacent to two nitrogens.
~8.0-8.3doubletH-6 : Ortho to the electron-withdrawing nitro group, resulting in a significant downfield shift.
~7.2-7.5doubletH-7 : Meta to the nitro group and ortho to the fused ring nitrogen.
~4.0singlet-OCH₃ : Methoxy protons typically appear as a sharp singlet in this region.
¹³C NMR ~150-160singletC-4 : Aromatic carbon attached to the oxygen of the methoxy group (deshielded).
~140-145singletC-5 : Aromatic carbon attached to the nitro group.
~110-140multiple singletsOther aromatic and indazole ring carbons.
~56singlet-OCH₃ : Methoxy carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups.[14] The vibrational frequencies of bonds are sensitive to their environment, providing a molecular "fingerprint."[15]

Protocol: FTIR Analysis

  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powder directly on the ATR crystal and apply pressure. Alternatively, prepare a KBr pellet.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3300 - 3100N-H StretchIndazole N-H
3100 - 3000C-H Aromatic StretchAr-H
~2950, ~2850C-H Aliphatic Stretch-OCH₃
1620 - 1580C=C Aromatic StretchAromatic Ring
1550 - 1500 Asymmetric NO₂ Stretch Nitro Group
1360 - 1320 Symmetric NO₂ Stretch Nitro Group
1280 - 1200Asymmetric C-O-C StretchAryl Ether (-OCH₃)
1050 - 1000Symmetric C-O-C StretchAryl Ether (-OCH₃)

The two strong bands for the nitro group are highly characteristic and serve as a key diagnostic tool for confirming the presence of this functional group.[1]

Conclusion

The analytical methods detailed in this guide provide a multi-faceted and robust framework for the complete characterization of 4-methoxy-5-nitro-1H-indazole. By combining the separation power of chromatography with the definitive structural information from spectroscopy, researchers and developers can ensure the quality, purity, and identity of this important chemical entity. The rationale provided for each experimental choice empowers the scientist to not only follow the protocols but also to adapt and troubleshoot them effectively, upholding the highest standards of scientific integrity.

References

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Parshintsev, J., et al. (2011). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Journal of Chromatography A. Available at: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Available at: [Link]

  • Gundersen, L., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules. Available at: [Link]

  • Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Available at: [Link]

  • ResearchGate. (2018). Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. Available at: [Link]

  • PubChem. (n.d.). 5-Nitroindazole. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Available at: [Link]

  • ACS Publications. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Available at: [Link]

  • Spectroscopy Online. (2023). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. Available at: [Link]

  • Google Patents. (2013). CN103319410A - Synthesis method of indazole compound.
  • MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). Available at: [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC Method for Separating Enantiomers of Imidazole Derivatives as Antifungal Compounds. Available at: [Link]

  • International Journal of PharmTech Research. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Available at: [Link]

  • MDPI. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of the 4-methoxy-2-nitroaniline single crystal. Available at: [Link]

Sources

The Emerging Role of 4-Methoxy-5-nitro-1H-indazole in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically significant molecules.[1][2] Its unique bicyclic structure, fusing a benzene ring with pyrazole, offers a versatile template for designing compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2] Within this privileged class of compounds, the 5-nitro-1H-indazole series is of particular interest. The electron-withdrawing nature of the nitro group at the C5 position can significantly influence the molecule's interaction with biological targets and is a key feature in several compounds investigated for anticancer and antiparasitic activities.[3][4] This guide focuses on a specific, yet underexplored, member of this family: 4-methoxy-5-nitro-1H-indazole . The introduction of a methoxy group at the C4 position, adjacent to the nitro group, presents an intriguing opportunity for modulating the electronic properties and steric profile of the indazole core, potentially leading to novel selectivity and potency profiles against therapeutic targets.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a plausible synthetic route for 4-methoxy-5-nitro-1H-indazole based on established methodologies for analogous compounds, outlines its potential as a kinase inhibitor in oncology, and offers detailed protocols for its initial biological evaluation.

Chemical Identity and Properties

PropertyValue
IUPAC Name 4-Methoxy-5-nitro-1H-indazole
Molecular Formula C₈H₇N₃O₃
Molecular Weight 193.16 g/mol
CAS Number 1443980-48-0
Predicted XlogP 1.4

(Data sourced from PubChem CID: 71758449)[5]

Part 1: Synthesis and Characterization

Proposed Synthetic Pathway

Synthetic_Pathway start 2-Fluoro-4-methoxy- 5-nitrobenzaldehyde intermediate Hydrazone Intermediate start->intermediate Hydrazine hydrate, DMF, 23°C, 2h product 4-Methoxy-5-nitro- 1H-indazole intermediate->product K₂CO₃, 90°C, Intramolecular SₙAr

Caption: Proposed synthesis of 4-methoxy-5-nitro-1H-indazole.

Experimental Protocol: Synthesis of 4-Methoxy-5-nitro-1H-indazole

This protocol is adapted from a general method for the synthesis of 1-aryl-5-nitro-1H-indazoles.[6]

Materials:

  • 2-Fluoro-4-methoxy-5-nitrobenzaldehyde

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Dimethylformamide (DMF), anhydrous

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation:

    • To a stirred solution of 2-fluoro-4-methoxy-5-nitrobenzaldehyde (1.0 mmol) in anhydrous DMF (5 mL) at room temperature (23°C), add hydrazine hydrate (2.0 mmol).

    • Stir the solution at 23°C for 2 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is completely consumed. The causality here is the nucleophilic attack of hydrazine on the aldehyde to form the hydrazone intermediate.

  • Cyclization:

    • To the reaction mixture containing the crude hydrazone, add anhydrous potassium carbonate (3.0 mmol).

    • Heat the mixture to 90°C and stir for 4-6 hours. The base facilitates the deprotonation of the hydrazone, enabling the intramolecular nucleophilic aromatic substitution (SₙAr) reaction where the nucleophilic nitrogen displaces the fluoride, forming the indazole ring.

  • Work-up and Purification:

    • After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-methoxy-5-nitro-1H-indazole.

Characterization:

The final product should be characterized by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point (m.p.): To assess purity.

Part 2: Application in Drug Discovery - Targeting Protein Kinases

The indazole core is a well-established "hinge-binding" motif in numerous kinase inhibitors.[7] Derivatives of 5-nitroindazole, in particular, have been explored as inhibitors of various kinases implicated in cancer, such as Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Akt.[2][8][9] The methoxy and nitro substituents on the 4-methoxy-5-nitro-1H-indazole scaffold can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of these enzymes.

Proposed Mechanism of Action: Kinase Inhibition

Kinase_Inhibition_Pathway cluster_0 Cancer Cell Signaling cluster_1 Inhibition RTK Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) RTK->Downstream Phosphorylation Cascade Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 4-Methoxy-5-nitro- 1H-indazole Inhibitor->RTK Binds to ATP Pocket

Caption: Proposed mechanism of 4-methoxy-5-nitro-1H-indazole as a kinase inhibitor.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method to screen for the inhibitory activity of 4-methoxy-5-nitro-1H-indazole against a panel of commercially available kinases. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.

Materials:

  • 4-methoxy-5-nitro-1H-indazole (test compound)

  • Recombinant human kinases (e.g., FGFR1, VEGFR2, AKT1)

  • Kinase-specific substrates and cofactors

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Luminometer

Experimental Workflow:

Assay_Workflow A 1. Prepare Compound Dilutions (Serial dilution in DMSO, then kinase buffer) B 2. Set up Kinase Reaction (Add kinase, substrate, ATP, and compound to plate) A->B C 3. Incubate (Room temperature, 60 min) B->C D 4. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) C->D E 5. Incubate (Room temperature, 40 min) D->E F 6. Generate Luminescent Signal (Add Kinase Detection Reagent) E->F G 7. Incubate (Room temperature, 30 min) F->G H 8. Read Luminescence (Luminometer) G->H I 9. Data Analysis (Calculate % inhibition and IC₅₀) H->I

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-methoxy-5-nitro-1H-indazole in 100% DMSO.

    • Perform a serial dilution to create a range of concentrations (e.g., from 100 µM to 1 nM) for IC₅₀ determination.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound dilution. Include controls for 100% kinase activity (DMSO only) and 0% activity (no kinase).

    • Add 2.5 µL of a 2X kinase/substrate mixture in kinase buffer.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution (the final ATP concentration should be at or near the Kₘ for each kinase).

  • Incubation and Detection:

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to light.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

This initial screening will provide valuable data on the potency and selectivity of 4-methoxy-5-nitro-1H-indazole, guiding further optimization and development efforts. The insights gained from these foundational studies will be critical in unlocking the full therapeutic potential of this promising scaffold.

References

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. National Institutes of Health. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]

  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Brieflands. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Institutes of Health. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health. [Link]

  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. [Link]

  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Indian Academy of Sciences. [Link]

  • 4-methoxy-5-nitro-1h-indazole (C8H7N3O3). PubChem. [Link]

  • Identification of Potent Reverse Indazole Inhibitors for HPK1. National Institutes of Health. [Link]

  • Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. ResearchGate. [Link]

  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. National Institutes of Health. [Link]

  • (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays with 4-methoxy-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of 4-methoxy-5-nitro-1H-indazole

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have progressed to clinical use.[1] This document provides a comprehensive guide to the cellular evaluation of 4-methoxy-5-nitro-1H-indazole , a novel indazole derivative with therapeutic potential. While extensive characterization of this specific molecule is ongoing, its structural features suggest a likely mechanism of action as a kinase inhibitor.

Drawing from extensive data on analogous compounds, we hypothesize that 4-methoxy-5-nitro-1H-indazole may target the receptor tyrosine kinase c-Kit . Activating mutations in the c-Kit gene are well-established drivers of various cancers, including gastrointestinal stromal tumors (GIST) and acute myeloid leukemia (AML), making it a critical target for cancer therapy.[2][3]

These application notes are designed to provide researchers with a robust framework for investigating the efficacy of 4-methoxy-5-nitro-1H-indazole in a cellular context. We will detail protocols for assessing its impact on cell viability, its direct engagement with the c-Kit target within cancer cells, and its effect on downstream signaling pathways. By following these methodologies, researchers can generate the critical data necessary to validate the compound's mechanism of action and advance its preclinical development.

Physicochemical Properties and Compound Handling

A thorough understanding of a compound's physicochemical properties is paramount for accurate and reproducible experimental results. While specific experimental data for 4-methoxy-5-nitro-1H-indazole is limited, we can infer its likely characteristics based on its structure and data from analogous methoxy-nitro-aromatic compounds.

Predicted Solubility and Stability:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMFHighThese solvents are excellent at solvating a wide range of organic compounds and are recommended for preparing stock solutions.
Polar Protic Methanol, EthanolModerateThe methoxy and nitro groups can participate in hydrogen bonding, allowing for moderate solubility in alcohols.
Aqueous Buffers PBS, Cell Culture MediaLowThe aromatic indazole core limits aqueous solubility. Dilution from a DMSO stock is the recommended method for preparing working solutions.
Nonpolar Hexane, TolueneLowThe polarity of the nitro group results in poor solubility in nonpolar solvents.

This table is predictive. It is highly recommended to experimentally determine the solubility of 4-methoxy-5-nitro-1H-indazole in the desired solvents.

Stock Solution Preparation and Storage:

  • Preparation: For cell-based assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) of 4-methoxy-5-nitro-1H-indazole in anhydrous dimethyl sulfoxide (DMSO). To ensure complete dissolution, vortexing and gentle warming (not exceeding 37°C) may be necessary.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. When properly stored, DMSO stock solutions are typically stable for several months. Before each use, thaw the aliquot at room temperature and vortex gently.

I. Assessment of Anti-Proliferative Activity

A foundational step in characterizing a potential anti-cancer agent is to determine its effect on the proliferation and viability of cancer cells. The MTT assay is a widely used colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[2]

Key Experimental Concept: The MTT Assay

The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Recommended Cell Lines for c-Kit Inhibitor Screening
Cell LineCancer Typec-Kit Mutation StatusRationale for Use
GIST-T1 Gastrointestinal Stromal TumorActivating mutation in exon 11A well-characterized cell line that is highly dependent on c-Kit signaling for survival and proliferation.[1][4][5][6]
HMC-1 Mast Cell LeukemiaActivating mutation in the kinase domainRepresents a hematological malignancy driven by constitutively active c-Kit.
Detailed Protocol: MTT Assay for Anti-Proliferative Activity

Materials:

  • GIST-T1 or HMC-1 cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 4-methoxy-5-nitro-1H-indazole (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • 96-well clear cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 4-methoxy-5-nitro-1H-indazole in complete culture medium from your DMSO stock. Ensure the final DMSO concentration in the wells is consistent and does not exceed 0.5% to avoid solvent-induced toxicity.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known c-Kit inhibitor like imatinib).

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions or control solutions.

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing for the formation of purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of growth inhibition against the log concentration of 4-methoxy-5-nitro-1H-indazole to determine the GI50 (the concentration that inhibits cell growth by 50%).

MTT_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 5: Assay seed_cells Seed Cells (5,000 cells/well) incubate_overnight Incubate Overnight (37°C, 5% CO₂) seed_cells->incubate_overnight add_compound Add Compound Dilutions (Vehicle, Test Compound) incubate_72h Incubate for 72 hours (37°C, 5% CO₂) add_compound->incubate_72h add_mtt Add MTT Solution incubate_4h Incubate for 4 hours add_mtt->incubate_4h dissolve_formazan Dissolve Formazan (DMSO) incubate_4h->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance

Caption: Workflow for the MTT-based cell viability assay.

II. Confirming Target Engagement in a Cellular Context

While an anti-proliferative effect is a promising start, it is crucial to demonstrate that 4-methoxy-5-nitro-1H-indazole directly interacts with its intended target, c-Kit, within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement.[3][7][8][9][10]

Key Experimental Concept: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand (e.g., a small molecule inhibitor) can increase the thermal stability of its target protein. When cells are heated, proteins begin to denature and aggregate. Ligand-bound proteins are more resistant to this heat-induced denaturation and remain soluble at higher temperatures. This change in thermal stability can be quantified to confirm target engagement.

CETSA_Principle cluster_unbound Unbound Protein cluster_bound Ligand-Bound Protein unbound_protein Target Protein heat_unbound Heat unbound_protein->heat_unbound denatured_unbound Denatured & Aggregated heat_unbound->denatured_unbound ligand Ligand bound_protein Target Protein ligand->bound_protein heat_bound Heat bound_protein->heat_bound stable_bound Stable & Soluble heat_bound->stable_bound cKit_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKit c-Kit Receptor PI3K PI3K cKit->PI3K RAS RAS cKit->RAS JAK JAK cKit->JAK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation Inhibitor 4-methoxy-5-nitro- 1H-indazole Inhibitor->cKit Inhibition

Caption: The c-Kit signaling pathway and the point of inhibition.

Detailed Protocol: Western Blot for c-Kit Autophosphorylation and Downstream Signaling

Materials:

  • GIST-T1 or HMC-1 cells

  • 4-methoxy-5-nitro-1H-indazole

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies:

    • anti-phospho-c-Kit (e.g., Tyr719)

    • anti-total-c-Kit

    • anti-phospho-AKT (e.g., Ser473)

    • anti-total-AKT

    • anti-phospho-ERK1/2 (e.g., Thr202/Tyr204)

    • anti-total-ERK1/2

    • anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture GIST-T1 or HMC-1 cells to 70-80% confluency.

    • Treat the cells with various concentrations of 4-methoxy-5-nitro-1H-indazole for 2-4 hours. Include a vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein per sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour (BSA is often preferred for phospho-antibodies to reduce background).

    • Incubate the membrane with the primary antibody against a phosphorylated protein (e.g., anti-phospho-c-Kit) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate.

  • Stripping and Re-probing:

    • To ensure that changes in phosphorylation are not due to changes in total protein levels, the membrane can be "stripped" of the first set of antibodies and re-probed.

    • Incubate the membrane in a stripping buffer.

    • Wash thoroughly and re-block the membrane.

    • Incubate with an antibody against the total form of the protein (e.g., anti-total-c-Kit).

    • Repeat the detection steps.

    • Finally, re-probe with a loading control antibody (e.g., GAPDH) to confirm equal protein loading across all lanes.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Normalize the level of the phosphorylated protein to the level of the corresponding total protein. This ratio indicates the extent of phosphorylation.

    • Compare the phosphorylation levels in the compound-treated samples to the vehicle control to determine the inhibitory effect.

Conclusion and Future Directions

The protocols outlined in these application notes provide a comprehensive framework for the initial cellular characterization of 4-methoxy-5-nitro-1H-indazole as a potential c-Kit inhibitor. Successful execution of these experiments will establish its anti-proliferative activity, confirm its engagement with c-Kit in cancer cells, and elucidate its impact on downstream signaling pathways.

Positive results from these assays would warrant further investigation, including:

  • Kinase Profiling: Assessing the selectivity of 4-methoxy-5-nitro-1H-indazole against a broader panel of kinases to understand its off-target effects.

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models of GIST or other c-Kit-driven cancers.

  • Pharmacokinetic and Toxicological Studies: Determining the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

By systematically applying these cell-based assays, researchers can build a robust data package to support the continued development of 4-methoxy-5-nitro-1H-indazole as a novel therapeutic agent.

References

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Efficacy Testing of c-Kit Inhibitors.
  • Lennartsson, J., & Rönnstrand, L. (2012). Stem cell factor receptor/c-Kit: from basic science to clinical implications. Physiological Reviews, 92(4), 1619–1649.
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.
  • Corless, C. L., Fletcher, J. A., & Heinrich, M. C. (2004). Biology of gastrointestinal stromal tumors. Journal of Clinical Oncology, 22(18), 3813–3825.
  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., Larsson, A., Martinez Molina, D., Artursson, P., Lundbäck, T., & Nordlund, P. (2016). CETSA simplifies high-throughput screening for target engagement.
  • Reinhard, F. B., Eberhard, Y., Werner, T., & Hasler, J. (2015). The cellular thermal shift assay (CETSA): a novel option for investigating drug-target interactions in live cells. SLAS DISCOVERY: Advancing Life Sciences R&D, 20(8), 954–959.
  • Taguchi, T., Sonobe, H., Toyonaga, S., Yamasaki, I., Shuin, T., Takano, A., Araki, K., Akimaru, K., & Yuri, K. (2002). Conventional and molecular cytogenetic characterization of a new human cell line, GIST-T1, established from gastrointestinal stromal tumor.
  • Muhlenberg, T., Zhang, Y., Wagner, A. J., Grabellus, F., Bradner, J. E., Taeger, G., Lang, H., Taguchi, T., Schuler, M., & Fletcher, J. A. (2009). Inhibitors of deacetylases suppress oncogenic KIT signaling, acetylate HSP90, and induce apoptosis in gastrointestinal stromal tumors. Cancer Research, 69(17), 6941–6950.
  • Ran, L., Chen, J., Sher, J., & Heinrich, M. C. (2016). Combined inhibition of MAP kinase and KIT signaling synergistically destabilizes ETV1 and suppresses GIST tumour growth. Oncogene, 35(10), 1264–1273.
  • Klug, J. J., & Prakash, C. (2019). Recent Advances in the Development of Indazole-based Anticancer Agents. Current Medicinal Chemistry, 26(18), 3235–3269.

Sources

protocol for dissolving 4-methoxy-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Solubilization of 4-methoxy-5-nitro-1H-indazole for Research Applications

Authored by: Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol and scientific rationale for the dissolution of 4-methoxy-5-nitro-1H-indazole (C₈H₇N₃O₃), a heterocyclic organic compound of interest in medicinal chemistry and drug development. Given the general lack of publicly available, specific solubility data for this compound[1], this guide synthesizes information from its structural analogues and fundamental chemical principles to establish a robust solubilization strategy. We present an in-depth analysis of the compound's molecular structure to predict its solubility profile, followed by validated, step-by-step protocols for preparing solutions in common organic solvents and for subsequent dilution into aqueous media for biological assays. Safety precautions, handling guidelines, and data presentation are included to ensure procedural integrity and reproducibility for researchers, scientists, and drug development professionals.

Scientific Rationale: A Structural Approach to Solubility Prediction

The solubility of a compound is dictated by its molecular structure and the principle of "like dissolves like." An analysis of 4-methoxy-5-nitro-1H-indazole's functional groups provides a strong predictive foundation for solvent selection.

The molecule incorporates several key features:

  • Indazole Core: A bicyclic aromatic system that is inherently nonpolar.

  • Nitro Group (-NO₂): A strongly polar, electron-withdrawing group that significantly increases the molecule's overall polarity.

  • Methoxy Group (-OCH₃): A moderately polar ether linkage.

  • N-H Group: The indazole ring contains a secondary amine, capable of acting as a hydrogen bond donor.

  • Hydrogen Bond Acceptors: The oxygen atoms of the nitro and methoxy groups, along with the nitrogen atoms of the indazole ring, can act as hydrogen bond acceptors.

This combination of a nonpolar aromatic core with multiple polar functional groups suggests a complex solubility profile. The compound is expected to be most soluble in polar aprotic solvents that can effectively solvate the polar regions of the molecule. Its solubility in polar protic solvents may be moderate, while it is predicted to be poor in nonpolar solvents. This prediction is consistent with observations for structurally similar nitroindazole compounds, such as 3-Methyl-6-nitroindazole, which exhibits its highest solubility in N,N-dimethylformamide (DMF) and its lowest in water[2]. Similarly, 5-Methoxy-1H-indazole is known to be soluble in dimethyl sulfoxide (DMSO)[3].

Table 1: Predicted Qualitative Solubility of 4-methoxy-5-nitro-1H-indazole
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Tetrahydrofuran (THF)HighStrong dipole-dipole interactions between the solvent and the compound's polar nitro and methoxy groups are expected to lead to effective solvation. This class is highly recommended for primary stock solutions.[2]
Polar Protic Methanol, EthanolModerate to LowThe compound can engage in hydrogen bonding, but the large aromatic core may limit extensive solvation.
Aqueous Water, Phosphate-Buffered Saline (PBS)Very LowThe significant nonpolar surface area of the indazole ring system is expected to result in poor aqueous solubility, a common trait for nitroindazole derivatives.[2][4][5]
Chlorinated Dichloromethane (DCM), ChloroformSlight to ModerateThe moderate polarity of these solvents may allow for some degree of dissolution.
Nonpolar Hexanes, TolueneVery LowThe high polarity of the nitro group makes dissolution in nonpolar solvents thermodynamically unfavorable.

Safety and Handling

Before handling 4-methoxy-5-nitro-1H-indazole, it is imperative to consult the latest Safety Data Sheet (SDS) from the supplier. While a specific, comprehensive toxicological profile is not widely published, data from related nitroaromatic and indazole compounds necessitate cautious handling.

  • Hazard Profile: Similar compounds are often classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation[6]. Nitroaromatic compounds, as a class, require careful handling due to potential for more severe hazards[7].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Engineering Controls: Handle the solid compound in a well-ventilated laboratory fume hood to minimize inhalation of fine dust particles.

  • Waste Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local government regulations for chemical waste.

Experimental Protocols

The following protocols provide step-by-step instructions for the effective dissolution of 4-methoxy-5-nitro-1H-indazole.

Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent

This protocol is designed for creating a primary stock solution for long-term storage and subsequent experimental use. DMSO is recommended as the initial solvent of choice due to its high solvating power for a wide range of organic molecules.

Materials:

  • 4-methoxy-5-nitro-1H-indazole solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Appropriate volumetric flask or vial

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Weighing: Accurately weigh the desired mass of 4-methoxy-5-nitro-1H-indazole solid using an analytical balance and transfer it into a clean, dry glass vial or volumetric flask.

  • Solvent Addition: Add a portion of the total required volume of DMSO to the solid.

  • Facilitating Dissolution:

    • Vortexing: Cap the vial securely and vortex the mixture for 30-60 seconds to suspend the solid and promote dissolution.

    • Sonication: If the solid does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes. The ultrasonic waves will help break up solid aggregates.

    • Gentle Warming (Optional): If necessary, the solution can be gently warmed to 30-40°C in a water bath. Do not overheat, as this may risk thermal degradation of the compound.

  • Final Volume Adjustment: Once the solid is fully dissolved, add DMSO to reach the final desired concentration and volume. Mix thoroughly by inversion or vortexing to ensure homogeneity.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C for long-term stability. Protect from light to prevent photodegradation.

G cluster_prep Preparation cluster_dissolution Dissolution Methods weigh Weigh Solid Compound add_solvent Add Portion of DMSO weigh->add_solvent vortex Vortex for 60s add_solvent->vortex check_dissolved Is Compound Dissolved? vortex->check_dissolved sonicate Sonicate for 5-10 min sonicate->check_dissolved warm Gentle Warming (30-40°C) warm->check_dissolved check_dissolved->sonicate No check_dissolved->warm No, Persistent final_vol Adjust to Final Volume check_dissolved->final_vol Yes store Store at -20°C / -80°C final_vol->store

Caption: Workflow for preparing an organic stock solution.

Protocol 2: Preparation of Working Solutions in Aqueous Media

This protocol details the standard method for diluting a high-concentration organic stock solution into an aqueous buffer (e.g., PBS, cell culture media) for biological experiments.

Materials:

  • High-concentration stock solution of 4-methoxy-5-nitro-1H-indazole in DMSO (from Protocol 1).

  • Target aqueous medium (e.g., PBS, DMEM).

  • Sterile microcentrifuge tubes or multi-well plates.

  • Calibrated micropipettes.

Procedure:

  • Thaw Stock Solution: Remove the primary stock solution from the freezer and allow it to thaw completely at room temperature. Mix gently by vortexing before use.

  • Calculate Dilution: Determine the volume of stock solution required to achieve the desired final concentration in the aqueous medium. Crucially, ensure the final concentration of DMSO in the aqueous solution is non-toxic to the experimental system (typically <0.5%, and often <0.1% for cell-based assays).

  • Dilution Step:

    • Pipette the required volume of the target aqueous medium into a sterile tube or well.

    • Add the calculated small volume of the DMSO stock solution directly into the aqueous medium.

    • Immediately and thoroughly mix the solution by pipetting up and down or by vortexing to prevent precipitation of the compound.

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness. If precipitation occurs, the concentration may be above the compound's aqueous solubility limit, and the experiment may need to be repeated at a lower concentration.

  • Use Immediately: It is best practice to use freshly prepared aqueous solutions immediately, as the compound may precipitate out of the supersaturated solution over time.

G stock Thaw DMSO Stock Solution calc Calculate Dilution (Keep final DMSO <0.5%) stock->calc aq_medium Pipette Aqueous Medium calc->aq_medium add_stock Add Stock to Aqueous Medium aq_medium->add_stock mix Mix Thoroughly (Vortex / Pipette) add_stock->mix inspect Inspect for Precipitation mix->inspect use Use Immediately in Experiment inspect->use Clear Solution fail Concentration Too High (Precipitate Observed) inspect->fail Cloudy/Precipitate

Sources

Application Notes and Protocols for 4-methoxy-5-nitro-1H-indazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Its versatility as a pharmacophore has led to the development of drugs for oncology, inflammation, and infectious diseases. The strategic functionalization of the indazole ring is paramount in modulating the pharmacokinetic and pharmacodynamic properties of these molecules. This guide focuses on a key substituted indazole, 4-methoxy-5-nitro-1H-indazole, a versatile intermediate for the synthesis of more complex drug candidates. The introduction of the nitro group opens up a rich chemistry for further derivatization, making a thorough understanding of its reaction conditions essential for researchers in drug development.

I. Synthesis of 4-methoxy-5-nitro-1H-indazole: Electrophilic Nitration of 4-methoxy-1H-indazole

The most direct route to 4-methoxy-5-nitro-1H-indazole is the electrophilic nitration of the readily available precursor, 4-methoxy-1H-indazole. The electron-donating methoxy group at the 4-position activates the benzene ring towards electrophilic substitution and directs the incoming nitro group to the ortho (5- and 3-) and para (6-) positions. The 5-position is sterically and electronically favored for substitution. The following protocol is based on established methods for the nitration of activated aromatic systems, particularly those analogous to methoxy-substituted indoles.[2][3]

Reaction Principle: Electrophilic Aromatic Substitution

The nitration of 4-methoxy-1H-indazole proceeds via a classical electrophilic aromatic substitution mechanism. A nitrating mixture, typically a combination of nitric acid and a stronger acid like sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). The electron-rich indazole ring then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation by a weak base, such as water or the bisulfate ion, restores the aromaticity of the ring, yielding the 5-nitro product.

G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack and Sigma Complex Formation cluster_2 Deprotonation and Product Formation HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H3O+ H₃O⁺ HNO3->H3O+ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- Indazole 4-methoxy-1H-indazole SigmaComplex Sigma Complex (Resonance Stabilized) Indazole->SigmaComplex + NO₂⁺ Product 4-methoxy-5-nitro-1H-indazole SigmaComplex->Product - H⁺ (to H₂O) H2O H₂O

Figure 1: Mechanism of Nitration

Detailed Experimental Protocol: Nitration of 4-methoxy-1H-indazole

This protocol provides a step-by-step method for the synthesis of 4-methoxy-5-nitro-1H-indazole.

Materials:

  • 4-methoxy-1H-indazole

  • Concentrated Nitric Acid (HNO₃, ~70%)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Acetic Acid (Glacial)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully add concentrated sulfuric acid (1.2 equivalents) to concentrated nitric acid (1.1 equivalents) while cooling in an ice-salt bath to maintain a temperature below 0 °C.

  • Reaction Setup: Dissolve 4-methoxy-1H-indazole (1.0 equivalent) in glacial acetic acid in a three-necked flask equipped with a thermometer and a dropping funnel. Cool the solution to 0 °C in an ice bath.

  • Addition of the Nitrating Mixture: Add the pre-cooled nitrating mixture dropwise to the solution of 4-methoxy-1H-indazole, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Work-up:

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-methoxy-5-nitro-1H-indazole.

ParameterConditionRationale
Nitrating Agent HNO₃ / H₂SO₄Generates the highly reactive nitronium ion (NO₂⁺) necessary for electrophilic aromatic substitution.[4]
Solvent Acetic AcidA polar protic solvent that can dissolve the starting material and is relatively stable to the strong acid conditions.[2]
Temperature 0-5 °CLow temperature is crucial to control the exothermic reaction, prevent over-nitration, and minimize side product formation.
Reaction Time 1-2 hoursSufficient time for the reaction to proceed to completion, which should be monitored by TLC.
Work-up Quenching with ice, neutralization, and extractionEssential for stopping the reaction, removing acidic impurities, and isolating the product.

Table 1: Key Reaction Parameters for the Nitration of 4-methoxy-1H-indazole

II. Key Reactions and Derivatizations of 4-methoxy-5-nitro-1H-indazole

The presence of the nitro group at the 5-position provides a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse library of indazole derivatives.

A. Reduction of the Nitro Group: Synthesis of 4-methoxy-5-amino-1H-indazole

The reduction of the nitro group to a primary amine is a fundamental transformation in the synthesis of many pharmaceutical compounds. The resulting 5-aminoindazole can be further functionalized, for example, through amide bond formation or by serving as a precursor for diazotization reactions.

Reaction Principle:

The reduction of an aromatic nitro group can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation, which involves the use of a metal catalyst (e.g., Palladium on carbon) and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate). Alternatively, metal-based reducing agents such as tin(II) chloride in hydrochloric acid can be employed.

G NitroIndazole 4-methoxy-5-nitro-1H-indazole AminoIndazole 4-methoxy-5-amino-1H-indazole NitroIndazole->AminoIndazole + Reducing Agent ReducingAgent [H] (e.g., H₂/Pd-C or SnCl₂/HCl)

Figure 2: Reduction of the Nitro Group

Detailed Experimental Protocol: Reduction using Tin(II) Chloride

Materials:

  • 4-methoxy-5-nitro-1H-indazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 5M)

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: To a solution of 4-methoxy-5-nitro-1H-indazole (1.0 equivalent) in ethanol, add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid.

  • Reaction: Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the residue with water and cool in an ice bath.

    • Carefully basify the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is >10. This will precipitate tin salts.

    • Filter the mixture through a pad of celite to remove the inorganic salts.

    • Extract the aqueous filtrate with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-methoxy-5-amino-1H-indazole.

B. Regioselective N-alkylation of 4-methoxy-5-nitro-1H-indazole

N-alkylation of the indazole core is a common strategy in drug design to modulate solubility, metabolic stability, and target binding. The reaction can lead to a mixture of N1 and N2 isomers, and achieving regioselectivity is a significant challenge. The outcome is influenced by the substituents on the indazole ring, the nature of the alkylating agent, the base, and the solvent.[5][6][7]

Reaction Principle:

The N-alkylation of indazole proceeds via the deprotonation of the N-H proton by a base to form an indazolide anion, which then acts as a nucleophile and attacks the alkylating agent (e.g., an alkyl halide). The regioselectivity is governed by a complex interplay of steric and electronic factors. Generally, strong, non-coordinating bases in aprotic solvents tend to favor N1 alkylation.[5][7]

G cluster_0 Deprotonation cluster_1 Nucleophilic Attack Indazole 4-methoxy-5-nitro-1H-indazole Anion Indazolide Anion Indazole->Anion + Base Base Base (e.g., NaH) N1_Product N1-alkylated indazole Anion->N1_Product + R-X N2_Product N2-alkylated indazole Anion->N2_Product + R-X AlkylHalide Alkyl Halide (R-X)

Figure 3: N-alkylation of Indazole

Detailed Experimental Protocol: N1-Selective Alkylation

Materials:

  • 4-methoxy-5-nitro-1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-methoxy-5-nitro-1H-indazole (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Work-up:

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to separate the N1 and N2 isomers.

ParameterConditionExpected OutcomeReference
Base/Solvent NaH / THFHigh N1 selectivity[5]
Base/Solvent K₂CO₃ / DMFMixture of N1 and N2 isomers[5]
Alkylating Agent Primary alkyl halideGenerally good yields[7]
Substituent Effect Electron-withdrawing group at C5May influence N1/N2 ratio[5][7]

Table 2: Conditions Influencing Regioselectivity of N-alkylation

III. Summary and Outlook

4-methoxy-5-nitro-1H-indazole is a valuable building block in the synthesis of complex indazole-containing molecules for drug discovery. The protocols detailed in this guide for its synthesis via nitration and its subsequent functionalization through nitro group reduction and N-alkylation provide a solid foundation for researchers. The choice of reaction conditions, particularly for the N-alkylation step, is critical for achieving the desired regioselectivity. Careful optimization of these parameters will be essential for the efficient and targeted synthesis of novel indazole derivatives with potential therapeutic applications.

References

  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes | Request PDF. Available at: [Link]

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - NIH. Available at: [Link]

  • SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES David K. O'Dell and Kenneth M. Nicholas* Department of - Semantic Scholar. Available at: [Link]

  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Available at: [Link]

  • Synthetic Protocols for Aromatic Nitration: A Review - ResearchGate. Available at: [Link]

  • N 1 -Alkylation of 4(5)-nitro-1H-imidazole | Download Table - ResearchGate. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of - RSC Publishing. Available at: [Link]

  • Nitration Lab - YouTube. Available at: [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC - NIH. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold - MPG.PuRe. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC - NIH. Available at: [Link]

  • CN107805221A - Method for preparing 1H-indazole derivative - Google Patents.
  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork. Available at: [Link]

Sources

Application Notes and Protocols: Leveraging 4-Methoxy-5-Nitro-1H-Indazole in the Synthesis and Evaluation of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Indazole Scaffold as a Privileged Structure in Oncology

The landscape of cancer therapeutics is continually evolving, with a significant focus on the development of targeted therapies that can selectively inhibit the drivers of malignant growth. Within the vast arsenal of medicinal chemistry, the indazole nucleus has emerged as a "privileged scaffold." This bicyclic heteroaromatic system, consisting of a benzene ring fused to a pyrazole ring, is a structural cornerstone in numerous clinically successful anticancer drugs.[1][2][3] Marketed drugs such as Axitinib (a VEGFR inhibitor for renal cell carcinoma), Pazopanib (a multi-kinase inhibitor for renal cell carcinoma and soft tissue sarcoma), and Niraparib (a PARP inhibitor for ovarian cancer) all feature the indazole core, underscoring its versatility in interacting with critical biological targets.[1][2]

While these approved drugs validate the utility of the indazole framework, the quest for novel agents with improved efficacy, better safety profiles, and the ability to overcome resistance mechanisms is perpetual. This guide focuses on 4-methoxy-5-nitro-1H-indazole , a strategically functionalized, yet underexplored, indazole derivative. Although direct antineoplastic activity of this specific compound is not extensively documented in public literature, its true value lies in its potential as a versatile chemical intermediate.[4][5] The methoxy and nitro groups, along with the reactive N-H of the pyrazole ring, provide multiple handles for synthetic modification, making it an ideal starting point for generating libraries of novel indazole derivatives for anticancer drug discovery.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides not only the synthetic rationale for utilizing 4-methoxy-5-nitro-1H-indazole but also detailed, field-proven protocols for evaluating the anticancer potential of its derivatives.

Part 1: Synthetic Strategy & Molecular Derivatization

The chemical architecture of 4-methoxy-5-nitro-1H-indazole offers three primary sites for modification: the N1 position of the indazole ring, the nitro group at C5, and potentially the methoxy group at C4. The most common and impactful modifications involve the N1 and C5 positions.

Key Synthetic Transformations
  • N1-Substitution: The proton on the N1 nitrogen is acidic and can be readily removed by a base (e.g., NaH, K₂CO₃) to form an indazolide anion. This nucleophile can then react with various electrophiles (e.g., alkyl halides, aryl halides, sulfonyl chlorides) to generate N1-substituted derivatives. This is a critical step, as the substituent at the N1 position can significantly influence the compound's binding affinity and pharmacokinetic properties. A similar reaction was used to synthesize 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole from 5-nitroindazole.[6]

  • C5-Nitro Group Reduction: The nitro group is a versatile functional group that can be reduced to an amine (NH₂). This transformation is typically achieved using reducing agents like SnCl₂/HCl, H₂ with a Pd/C catalyst, or sodium dithionite. The resulting 5-amino-4-methoxy-1H-indazole is a key intermediate. The newly formed amino group is a potent nucleophile and a hydrogen bond donor, opening up a vast chemical space for further derivatization.

  • Amine Derivatization: The 5-amino group can be acylated to form amides, sulfonylated to form sulfonamides, or used in reductive amination to form secondary or tertiary amines. These modifications are crucial for modulating the compound's interaction with target proteins. For instance, many kinase inhibitors utilize an amide linkage to interact with the hinge region of the kinase domain.

Illustrative Synthetic Workflow

The following diagram illustrates the potential synthetic pathways starting from 4-methoxy-5-nitro-1H-indazole.

G cluster_n1 N1-Substitution cluster_c5 C5-Nitro Reduction cluster_amine_der Amine Derivatization start 4-Methoxy-5-Nitro-1H-Indazole n1_reagents Base (e.g., NaH) + Electrophile (R-X) start->n1_reagents c5_reagents Reducing Agent (e.g., SnCl₂, H₂/Pd-C) start->c5_reagents n1_product N1-Substituted Derivative n1_reagents->n1_product n1_product->c5_reagents Further Modification amine_intermediate 5-Amino-4-Methoxy-1H-Indazole (Key Intermediate) c5_reagents->amine_intermediate amide_reagents Acyl Chloride (R'COCl) amine_intermediate->amide_reagents sulfonamide_reagents Sulfonyl Chloride (R'SO₂Cl) amine_intermediate->sulfonamide_reagents amide_product Amide Derivative amide_reagents->amide_product sulfonamide_product Sulfonamide Derivative sulfonamide_reagents->sulfonamide_product

Caption: Synthetic pathways for derivatizing 4-methoxy-5-nitro-1H-indazole.

Part 2: Potential Mechanisms of Action & Target Pathways

Derivatives of the indazole scaffold are known to inhibit a wide range of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[1] The structural modifications proposed in Part 1 can be rationally designed to target specific kinase families.

Primary Target Class: Protein Kinases

Many indazole-based inhibitors target the ATP-binding pocket of protein kinases. The 1H-indazole core often acts as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element that connects the N- and C-lobes of the kinase domain.[3]

  • VEGFR/FGFR Inhibition: Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs) are key drivers of tumor angiogenesis. Axitinib and Pazopanib are prime examples of indazole-based VEGFR inhibitors. The methoxy group on the C4 position could potentially be oriented to interact with specific residues in the kinase domain, while substituents added via the C5-amino group could extend into the solvent-exposed region or target selectivity pockets.

  • MAPK Pathway Inhibition: The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Molecular docking studies on certain 5-nitroindazole derivatives have suggested a strong affinity for MAPK1 (also known as ERK2), indicating potential for pathway inhibition.[6]

The diagram below illustrates the MAPK/ERK signaling cascade, a common target for anticancer agents.

MAPK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Potential Inhibition by Indazole Derivative Inhibitor->RAF Inhibition Inhibitor->MEK Inhibition

Caption: The MAPK/ERK signaling pathway and potential points of inhibition.

Part 3: Experimental Protocols for Anticancer Evaluation

Once a library of derivatives has been synthesized from 4-methoxy-5-nitro-1H-indazole, a systematic evaluation of their anticancer activity is required. The following protocols provide a robust framework for primary and secondary screening.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Synthesized indazole derivatives (dissolved in DMSO to create 10-50 mM stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multi-channel pipette, incubator, microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the compounds (or vehicle control - DMSO). A typical concentration range for initial screening is 0.1 to 100 µM.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration: Viability % = (Absorbance_Treated / Absorbance_Control) * 100.

  • Plot the percentage of viability against the log of the compound concentration.

  • Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation Example:

Compound IDTarget Cell LineIC₅₀ (µM)
INDZ-001MCF-715.2
INDZ-002MCF-75.8
INDZ-003MCF-7> 100
INDZ-001A54922.5
INDZ-002A5498.1
INDZ-003A549> 100
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and can detect these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • Cancer cell line

  • 6-well plates

  • Synthesized indazole derivative(s) at pre-determined concentrations (e.g., 1x and 2x IC₅₀)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the vehicle control (DMSO) and the selected indazole derivative(s) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the supernatant (which contains floating/dead cells), then wash the adherent cells with PBS, trypsinize them, and combine them with the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • FITC-negative / PI-negative: Viable cells

    • FITC-positive / PI-negative: Early apoptotic cells

    • FITC-positive / PI-positive: Late apoptotic/necrotic cells

    • FITC-negative / PI-positive: Necrotic cells

Protocol 3: Western Blot Analysis of Signaling Pathway Modulation

Principle: Western blotting is used to detect specific proteins in a sample. It can be used to assess the effect of a compound on the expression levels or phosphorylation status of key signaling proteins (e.g., p-ERK, total ERK, PARP, Caspase-3).

Materials:

  • Treated cell lysates

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-cleaved-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with the indazole derivative as in the apoptosis assay. Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities. Use a loading control like β-actin or GAPDH to normalize the data and compare the protein levels between treated and untreated samples. A decrease in p-ERK levels or an increase in cleaved-PARP would indicate on-target activity and induction of apoptosis, respectively.

Conclusion

4-Methoxy-5-nitro-1H-indazole represents a promising, yet underutilized, starting scaffold for the generation of novel anticancer therapeutics. Its strategic functionalization allows for facile chemical diversification. By combining rational synthetic chemistry with the robust biological evaluation protocols detailed in this guide, researchers can effectively synthesize and screen libraries of new indazole derivatives. This systematic approach will enable the identification of lead compounds with potent and selective anticancer activity, ultimately contributing to the development of next-generation targeted therapies for cancer treatment.

References

  • Al-Ostoot, F. H., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI.
  • Benchchem (n.d.). 7-Methoxy-4,5-dihydro-1H-benzo[g]indazole. Benchchem.
  • PubChemLite (n.d.). 4-methoxy-5-nitro-1h-indazole (C8H7N3O3). PubChemLite.
  • Biosynth (n.d.). 4-Methoxy-5-nitro-1H-indazole. Biosynth.
  • El Maatougui, A., et al. (2020). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry.
  • Rodríguez, J. B., et al. (2009). Synthesis and biological properties of new 5-nitroindazole derivatives. Bioorganic & Medicinal Chemistry.
  • Elorza, M. A., et al. (2012). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Gao, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceutical Chemistry Journal.
  • Claramunt, R. M., et al. (2019). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • National Center for Biotechnology Information (n.d.). Antineoplastic Agents. LiverTox.

Sources

Application Notes & Protocols: Safe Handling and Storage of 4-methoxy-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe handling, storage, and use of 4-methoxy-5-nitro-1H-indazole (CAS No. 1443980-48-0). The protocols herein are designed for researchers, chemists, and drug development professionals to minimize risks and ensure the integrity of the compound for experimental applications. The guide covers hazard identification, personal protective equipment (PPE), engineering controls, and step-by-step procedures for storage, weighing, and solubilization, grounded in established safety standards and chemical reactivity principles.

Compound Overview and Scientific Context

4-methoxy-5-nitro-1H-indazole is a substituted indazole derivative. The indazole scaffold is a critical pharmacophore in medicinal chemistry, recognized for its prevalence in a wide array of biologically active molecules.[1] Compounds containing the indazole nucleus are foundational to the development of therapeutics targeting various diseases, including cancer and inflammatory conditions.[1][2]

Given its functional groups—a methoxy group and a nitro group on the bicyclic aromatic system—4-methoxy-5-nitro-1H-indazole serves as a versatile chemical intermediate.[3][4] These groups modulate the electronic properties and reactivity of the molecule, making it a valuable building block for synthesizing more complex drug candidates. Proper handling is paramount, as the compound's stability and purity are critical for the reliability and reproducibility of downstream synthetic and biological assays.

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any handling of this compound. 4-methoxy-5-nitro-1H-indazole is classified as a hazardous substance. The primary risks are associated with irritation and acute toxicity.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation

Causality of Hazards: The nitro-aromatic structure and other functional groups contribute to the irritant properties of the compound. Finely divided powders, as is common for this material, pose an inhalation risk, which can lead to respiratory tract irritation.[5][6] Accidental ingestion can be harmful, and direct contact with skin or eyes will cause irritation.[5][7]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the identified risks, a combination of engineering controls and appropriate PPE is mandatory.

3.1 Engineering Controls

  • Chemical Fume Hood: All weighing, reconstitution, and aliquoting operations must be performed inside a certified chemical fume hood to prevent inhalation of the powdered compound.[8]

  • Eyewash Station & Safety Shower: A readily accessible and functional eyewash station and safety shower are required in the laboratory space where the compound is handled.[8]

3.2 Personal Protective Equipment (PPE)

  • Hand Protection: Wear nitrile gloves at all times. Gloves must be inspected for integrity before use and disposed of properly after handling. Use proper glove removal technique to avoid skin contact.[7]

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against dust particles and splashes.[7] Standard safety glasses are insufficient.

  • Skin and Body Protection: A lab coat must be worn and fully fastened. Ensure that skin is not exposed.

  • Respiratory Protection: If there is a risk of aerosolization outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with a P95 or P100 particle filter is necessary.[6]

Experimental Protocols

The following protocols provide step-by-step guidance for the lifecycle of the compound within a laboratory setting.

Protocol 1: Receipt and Initial Inspection

Objective: To safely receive and log the compound into the laboratory inventory.

  • Verification: Upon receipt, confirm that the container is the correct chemical (4-methoxy-5-nitro-1H-indazole, CAS 1443980-48-0).

  • Container Inspection: Visually inspect the container for any signs of damage or leakage within a fume hood. Do not handle a compromised container.

  • SDS Verification: Ensure that the Safety Data Sheet (SDS) from the supplier is available. Review the SDS for any supplier-specific recommendations that may differ from this guide.

  • Inventory Logging: Record the date of receipt, lot number, initial quantity, and assigned storage location in the chemical inventory system.

Protocol 2: Long-Term and Short-Term Storage

Objective: To store the compound under conditions that ensure its stability and prevent degradation.

Rationale: Indazole derivatives can be sensitive to light, temperature, and moisture.[6] Improper storage can lead to degradation, affecting compound potency and leading to inconsistent experimental results. The nitro group, in particular, can be susceptible to photochemical reactions.

Storage Conditions:

ConditionSolid (Powder)In Solution (e.g., in DMSO)
Long-Term (>1 month) -20°C in a desiccator, protected from light.-80°C, protected from light.
Short-Term (<1 month) 2-8°C in a desiccator, protected from light.-20°C, protected from light.

Step-by-Step Storage Protocol:

  • Container Sealing: Ensure the primary container is tightly sealed to prevent moisture ingress.[5][8] For added protection, place the primary container inside a secondary, sealed container with a desiccant.

  • Light Protection: Wrap the container(s) in aluminum foil or use an amber vial to protect the compound from light.

  • Temperature Control: Place the prepared container in a freezer set to the appropriate temperature (-20°C or -80°C).

  • Labeling: Clearly label the container with the compound name, concentration (if in solution), storage date, and hazard warnings.

Protocol 3: Weighing and Aliquoting (Solid)

Objective: To accurately weigh the solid compound while minimizing exposure risk.

Workflow Diagram: Safe Weighing Protocol

G cluster_prep Preparation cluster_weigh Weighing Procedure cluster_cleanup Cleanup prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_setup Prepare Workspace (Balance, Spatulas, Weigh Paper) prep_hood->prep_setup weigh_tare Tare Balance with Weigh Paper prep_setup->weigh_tare weigh_transfer Carefully Transfer Solid using a Clean Spatula weigh_tare->weigh_transfer weigh_record Record Final Mass weigh_transfer->weigh_record weigh_seal Tightly Seal Source Container weigh_record->weigh_seal clean_tools Decontaminate Spatula and Workspace weigh_seal->clean_tools clean_waste Dispose of Weigh Paper and Gloves as Chemical Waste clean_tools->clean_waste clean_wash Wash Hands Thoroughly clean_waste->clean_wash

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-methoxy-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-methoxy-5-nitro-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges and frequently asked questions to help you navigate the complexities of this synthesis, ensuring efficiency, purity, and reproducibility in your work.

Synthetic Overview

The synthesis of substituted indazoles can be approached through various strategies, but a common and effective method for nitro-substituted indazoles is the diazotization of a substituted o-toluidine followed by intramolecular cyclization.[1] For our target molecule, 4-methoxy-5-nitro-1H-indazole, a logical starting material is 2-amino-4-methoxy-5-nitrotoluene. The reaction proceeds via the formation of a diazonium salt, which then cyclizes to form the indazole ring.

Proposed Synthetic Pathway

Synthetic_Pathway SM 2-Amino-4-methoxy-5-nitrotoluene INT Diazonium Salt Intermediate SM->INT NaNO₂, Acetic Acid 0-5 °C PROD 4-methoxy-5-nitro-1H-indazole INT->PROD Intramolecular Cyclization (Spontaneous) Troubleshooting_Impurities start Impurity Detected (via TLC/NMR) unreacted_sm Unreacted Starting Material Cause: Incomplete reaction Solution: Increase reaction time, re-check stoichiometry start->unreacted_sm Spot at starting material Rf tar tar start->tar Reaction mixture is dark/oily isomers Isomeric Impurities Cause: Non-specific side reactions Solution: Optimize conditions, purify via chromatography start->isomers Multiple spots near product Rf Unexpected NMR signals

Sources

Technical Support Center: Synthesis of 4-Methoxy-5-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is specifically designed for researchers, chemists, and drug development professionals working on the synthesis of 4-methoxy-5-nitro-1H-indazole. This important heterocyclic compound serves as a key building block in the development of various pharmacologically active molecules.

Navigating the synthesis of substituted indazoles can present unique challenges, from low yields to issues with regioselectivity. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction outcomes, improve yield, and ensure the purity of your target compound.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific, common problems encountered during the synthesis of 4-methoxy-5-nitro-1H-indazole, particularly when using the widely applicable method of diazotization and cyclization of a substituted aniline precursor.

Q1: My reaction yield is consistently low (e.g., <40%). What are the primary factors I should investigate?

A: Low yield is the most common issue and can stem from several critical points in the synthesis. The primary route to this compound involves the diazotization of 2-methyl-4-methoxy-5-nitroaniline, followed by intramolecular cyclization. Let's break down the likely causes:

  • Purity of Starting Material: The purity of your 2-methyl-4-methoxy-5-nitroaniline precursor is paramount. Impurities can interfere with the diazotization reaction, leading to the formation of tarry byproducts and consuming reagents. Always verify the purity of your starting material by ¹H NMR and melting point analysis before proceeding.

  • Diazotization Temperature Control: The formation of the diazonium salt is highly exothermic and the salt itself is thermally unstable. The reaction temperature must be strictly maintained between 0°C and 5°C.[1] An increase in temperature can lead to premature decomposition of the diazonium salt, resulting in phenolic impurities and a significant reduction in the yield of the desired indazole.

  • Rate of Sodium Nitrite Addition: The aqueous solution of sodium nitrite (NaNO₂) must be added slowly, subsurface to the vigorously stirred acidic solution of the aniline precursor. A rapid addition can cause localized temperature spikes and an excess of nitrous acid, leading to unwanted side reactions.

  • Incomplete Reaction or Premature Workup: After the addition of NaNO₂, the reaction often requires a period of continued stirring at low temperature, followed by slow warming to room temperature to ensure the cyclization is complete.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material before proceeding with the workup.

Q2: My final product is contaminated with a significant amount of an isomeric byproduct. How can I improve the regioselectivity?

A: This is a classic challenge in aromatic chemistry. If your synthesis involves the nitration of 4-methoxy-1H-indazole, you are likely facing a regioselectivity issue. The methoxy group is an ortho-, para-director, while the indazole ring itself has complex directing effects.

  • Causality: Direct nitration of 4-methoxy-1H-indazole can produce a mixture of nitro-isomers, including the desired 5-nitro product and the undesired 7-nitro product. The reaction conditions (choice of nitrating agent, temperature, solvent) will heavily influence the ratio of these isomers.

  • Recommended Solution: The Precursor Route: To ensure unambiguous regiochemistry, the most reliable strategy is to build the indazole ring from a precursor that already contains the substituents in the correct positions. Synthesizing or procuring 2-methyl-4-methoxy-5-nitroaniline and then performing the diazotization/cyclization reaction is the superior method for obtaining the 4-methoxy-5-nitro-1H-indazole isomer exclusively. This approach eliminates the challenges of separating closely related isomers and directly improves the isolated yield of the target compound.

Q3: The reaction generates a large amount of dark, insoluble tar, making purification difficult and lowering the yield. What causes this and how can it be prevented?

A: Tar formation is typically a sign of decomposition and polymerization reactions running rampant.

  • Primary Cause - Diazonium Salt Decomposition: As mentioned, diazonium salts are unstable. If the temperature rises above the optimal range (0-5°C), the diazonium cation can be attacked by water to form a phenol, or it can decompose through radical pathways, initiating polymerization.

  • Preventative Measures:

    • Strict Temperature Adherence: Use an ice-salt bath to maintain the temperature below 5°C throughout the NaNO₂ addition.

    • Vigorous Stirring: Ensure the reaction mixture is homogenous. Inadequate stirring can lead to localized "hot spots" where reagents concentrate, promoting decomposition.

    • Controlled Reagent Addition: Slow, dropwise addition of the nitrite solution is crucial.

    • Choice of Acid: Glacial acetic acid is often used as the solvent and acid catalyst.[1] Its viscosity at low temperatures can be high, so ensuring efficient stirring is critical. Using a mixture of acetic acid and a co-solvent might be explored, but could also affect the reaction outcome.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control for maximizing the yield of 4-methoxy-5-nitro-1H-indazole via the diazotization pathway?

A: Without question, rigorous temperature control during the formation of the diazonium salt is the single most critical parameter. The window between stable diazonium salt formation and its rapid decomposition is very narrow. Maintaining the reaction at 0-5°C is essential for preventing side reactions and maximizing the amount of intermediate available for the subsequent cyclization.

Q2: How does the choice of solvent impact the reaction?

A: The solvent plays multiple roles. In the diazotization of 2-methyl-4-methoxy-5-nitroaniline, glacial acetic acid is commonly employed. It serves as both the solvent for the aniline derivative and the acidic medium required to generate nitrous acid (HNO₂) from sodium nitrite. The acidic environment also stabilizes the diazonium salt once formed. While other acids could be used, acetic acid provides a good balance of acidity and solvency for this specific transformation.[1]

Q3: What are the best practices for isolating and purifying the final product?

A: Once the reaction is complete, the crude product often precipitates from the reaction mixture upon dilution with water.

  • Isolation: The precipitated solid should be collected by vacuum filtration and washed thoroughly with cold water to remove residual acid and inorganic salts.

  • Purification:

    • Recrystallization: This is often the most effective method for purifying the final product. Solvents like ethanol, methanol, or ethyl acetate (or mixtures thereof) should be tested to find conditions that provide high recovery of pure crystalline material.

    • Silica Gel Chromatography: If recrystallization fails to remove persistent impurities (like isomers from a direct nitration route), column chromatography is necessary. A solvent system such as ethyl acetate/hexanes is a good starting point for elution.

Data Summary: Influence of Reaction Parameters

The following table summarizes the expected impact of key reaction parameters on the synthesis of 4-methoxy-5-nitro-1H-indazole from 2-methyl-4-methoxy-5-nitroaniline. These are generalized trends based on established principles of diazotization reactions.

ParameterSub-Optimal ConditionExpected OutcomeOptimized ConditionRationale
Temperature > 10 °CLow Yield, High Impurity (tar, phenols)0 - 5 °CPrevents decomposition of the thermally sensitive diazonium salt intermediate.[1]
NaNO₂ Addition Rapid / Bulk AdditionLocalized heat, byproduct formationSlow, dropwiseEnsures controlled reaction rate and maintains low temperature.
Stirring Inefficient / SlowPoor mixing, side reactionsVigorous, efficientHomogenizes reagents and prevents localized temperature and concentration gradients.
Reaction Time Too ShortIncomplete conversion, starting material remainsMonitor by TLC until completionAllows for the slow cyclization step to proceed to completion after diazotization.

Optimized Experimental Protocol

This protocol describes the synthesis of 4-methoxy-5-nitro-1H-indazole from 2-methyl-4-methoxy-5-nitroaniline. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2-methyl-4-methoxy-5-nitroaniline (1.0 eq)

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Deionized Water

  • Ice

Procedure:

  • Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-methyl-4-methoxy-5-nitroaniline (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the flask in an ice-salt bath until the internal temperature of the solution is stable between 0°C and 5°C.

  • Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water and place it in the dropping funnel. Add the sodium nitrite solution dropwise to the vigorously stirred aniline solution over 30-45 minutes. Crucially, ensure the internal temperature does not exceed 5°C during the entire addition.

  • Reaction: After the addition is complete, continue to stir the mixture at 0-5°C for an additional 30 minutes.

  • Cyclization: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir overnight (12-16 hours). Monitor the reaction progress by TLC.

  • Isolation: Once the reaction is complete, pour the mixture into a beaker containing a large volume of ice water. A precipitate should form.

  • Filtration: Stir the slurry for 30 minutes to ensure complete precipitation, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral.

  • Drying: Dry the collected solid under vacuum to obtain the crude 4-methoxy-5-nitro-1H-indazole.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to yield the pure product.

Visual Workflow: Troubleshooting Low Yield

The following diagram outlines a logical workflow for diagnosing and resolving issues of low product yield.

Troubleshooting_Workflow start Low Yield of 4-methoxy- 5-nitro-1H-indazole Observed check_purity Step 1: Verify Purity of 2-methyl-4-methoxy-5-nitroaniline (Starting Material) start->check_purity purity_ok Purity >98%? check_purity->purity_ok purify_sm Action: Purify Starting Material (Recrystallization / Chromatography) and Repeat Synthesis purity_ok->purify_sm No check_temp Step 2: Review Temperature Logs for Diazotization Step purity_ok->check_temp Yes purify_sm->start Restart temp_ok Temp held at 0-5°C? check_temp->temp_ok improve_cooling Action: Improve Cooling Protocol (Ice-salt bath, slower NaNO₂ addition) and Repeat Synthesis temp_ok->improve_cooling No check_byproducts Step 3: Analyze Crude Product (TLC, ¹H NMR) temp_ok->check_byproducts Yes improve_cooling->start Restart byproducts_ok Isomeric or Decomposition Products Present? check_byproducts->byproducts_ok optimize_purification Action: Optimize Purification (Recrystallization solvent screen, column chromatography) byproducts_ok->optimize_purification Yes end_node Yield Improved byproducts_ok->end_node No (Clean Reaction) optimize_purification->end_node

Caption: A troubleshooting flowchart for low yield issues.

References

  • Vertex AI Search. (2026). Key Intermediates in Pharmaceutical Manufacturing: A Focus on Pazopanib.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor.
  • Benchchem. (n.d.). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
  • Nguyen, V. H., et al. (2021). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Molecules, 26(15), 4435. Available at: [Link]

  • Patel, D. R., et al. (2021). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. International Journal of Pharmaceutical Sciences and Research, 12(8), 4056-4067.
  • Etnoori, S., et al. (2023). Design, Synthesis, Anticancer and Antimicrobial Evaluation and In Silico Study of Indazole -Pyrimidine -1,2,3-Triazole Hybrids. Polycyclic Aromatic Compounds.
  • Ahern, T. D., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 674. Available at: [Link]

  • Benchchem. (n.d.). Overcoming regioselectivity issues in indazole synthesis.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Kaur, H., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). 4-methoxy-5-nitro-1h-indazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5640-5650. Available at: [Link]

Sources

Technical Support Center: 4-methoxy-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-methoxy-5-nitro-1H-indazole. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in overcoming common purification challenges encountered during your research and development activities. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical experience in the field.

Introduction to Purification Challenges

4-methoxy-5-nitro-1H-indazole is a polar, aromatic heterocyclic compound. Its purification can be challenging due to the presence of multiple functional groups: the basic indazole ring, the electron-withdrawing nitro group, and the methoxy group. These features influence its solubility, stability, and chromatographic behavior, often leading to issues such as poor crystallization, co-elution of impurities, and on-column degradation. This guide will provide a structured approach to diagnosing and solving these problems.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 4-methoxy-5-nitro-1H-indazole, offering probable causes and step-by-step solutions.

Recrystallization Issues

Problem 1: The compound "oils out" instead of forming crystals.

  • Probable Cause: This phenomenon, common with nitroaromatic compounds, occurs when the solute's melting point is lower than the boiling point of the chosen solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. High impurity levels can also contribute to this issue.[1][2]

  • Solution:

    • Re-dissolve the oil: Heat the solution until the oil completely dissolves.

    • Add more solvent: Introduce a small amount of additional hot solvent to lower the saturation point.

    • Slow cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down the cooling rate.

    • Induce crystallization: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[1]

    • Solvent selection: If the problem persists, choose a solvent with a lower boiling point or use a mixed solvent system.

Problem 2: The compound does not crystallize from the solution upon cooling.

  • Probable Cause: The compound may be too soluble in the chosen solvent even at low temperatures, or the solution may not be sufficiently concentrated.

  • Solution:

    • Concentrate the solution: Carefully evaporate some of the solvent to increase the concentration of the compound.

    • Use a mixed-solvent system: If the compound is highly soluble in a particular solvent, add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise to the warm solution until it becomes slightly cloudy. Then, add a few drops of the first solvent to redissolve the precipitate and allow the solution to cool slowly. A common combination for polar compounds is ethanol-water.[1]

    • Induce crystallization: Use the scratching technique described above or add a seed crystal of the pure compound if available.

Problem 3: The recrystallized product is still colored (e.g., yellow or brown).

  • Probable Cause: The color is likely due to persistent, structurally similar impurities or degradation products that co-crystallize with the desired compound. Crude nitro-compounds are often colored.

  • Solution:

    • Activated Carbon Treatment: Before cooling the hot, dissolved solution, add a small amount of activated carbon to adsorb colored impurities. Heat the mixture for a few minutes, then perform a hot filtration to remove the carbon before allowing the filtrate to cool.

    • Acid/Base Wash during Workup: Before recrystallization, consider an acid/base wash of the crude product. Dissolve the crude material in an organic solvent (like ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove basic impurities, followed by a wash with a dilute aqueous base solution (e.g., 1M NaOH or NaHCO3) to remove acidic impurities.[3]

Chromatography Issues

Problem 1: The compound streaks on the TLC plate or column.

  • Probable Cause: The acidic nature of silica gel can interact with the basic indazole ring, leading to poor chromatography. The compound may also be degrading on the silica.

  • Solution:

    • Add a basic modifier: Add a small amount of triethylamine (typically 0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel.

    • Use an alternative stationary phase: Consider using neutral or basic alumina, or a reversed-phase (C18) silica gel if the compound is sufficiently non-polar.

Problem 2: Poor separation of the desired compound from impurities.

  • Probable Cause: The polarity of the mobile phase may not be optimal for resolving the components of the mixture.

  • Solution:

    • Optimize the mobile phase: Systematically vary the ratio of the solvents in the mobile phase. A good starting point for a polar compound like 4-methoxy-5-nitro-1H-indazole on silica gel is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). If the compound has a very low Rf, consider a more polar system like dichloromethane/methanol.[4]

    • Gradient elution: If a single solvent system (isocratic elution) does not provide adequate separation, use a gradient elution where the polarity of the mobile phase is gradually increased during the chromatography run.

Problem 3: The compound is not eluting from the column.

  • Probable Cause: The compound may be too polar for the chosen mobile phase and is strongly adsorbed to the silica gel. In a worst-case scenario, it may have decomposed on the column.

  • Solution:

    • Increase mobile phase polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For very polar compounds, a mobile phase of ethyl acetate/methanol or dichloromethane/methanol may be necessary.[4]

    • Check for decomposition: Run a 2D TLC to check for on-plate degradation. Spot the compound, run the TLC in one direction, then rotate the plate 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, the compound is likely degrading on the silica.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of 4-methoxy-5-nitro-1H-indazole?

A1: The impurities will depend on the synthetic route. If synthesized from a substituted aniline via diazotization, common impurities include:

  • Unreacted starting materials (e.g., the corresponding substituted 2-methyl-nitroaniline).

  • Regioisomers (e.g., other nitro-isomers formed during the nitration of the precursor).

  • Byproducts of the diazotization reaction.

  • Acidic impurities like nitrophenols, which can be formed under certain reaction conditions.[5]

Q2: What is a good starting point for selecting a recrystallization solvent?

A2: For a polar nitroaromatic compound, alcoholic solvents like ethanol or methanol are often a good starting point.[1] A mixed solvent system, such as ethanol/water or acetone/hexanes, can also be effective. It is always recommended to perform small-scale solubility tests with a range of solvents of varying polarities to identify the best candidate.

Q3: How can I improve the recovery of my compound during recrystallization?

A3: To maximize recovery, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. After crystallization, cool the mixture in an ice bath to further decrease the solubility of your compound before filtration. Wash the collected crystals with a small amount of the cold recrystallization solvent.

Q4: Is 4-methoxy-5-nitro-1H-indazole stable under acidic or basic conditions?

A4: The indazole ring is generally stable, but the presence of the nitro group can make the aromatic ring susceptible to nucleophilic substitution under strongly basic conditions. While dilute acid and base washes are generally safe for workup, prolonged exposure to harsh pH conditions, especially at elevated temperatures, should be avoided. The 1H-indazole is a weak base and will be protonated in strong acid.[6]

Q5: My compound is poorly soluble in the mobile phase for column chromatography. What should I do?

A5: If your compound has low solubility in the mobile phase, consider "dry loading." Dissolve your crude product in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and then carefully evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.

Data and Protocols

Table 1: Solvent Selection for Purification
Solvent ClassRepresentative SolventsSuitability for RecrystallizationSuitability for Normal-Phase Chromatography (Mobile Phase)
Polar Protic Water, Methanol, EthanolGood (often as a co-solvent with water)[1]Can be used as a strong eluent in combination with less polar solvents (e.g., DCM/Methanol)[4]
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileGood (can be used alone or in a mixed system with a non-polar solvent)[7]Excellent as the polar component of the mobile phase (e.g., Hexane/Ethyl Acetate)[4]
Non-polar Hexanes, Heptane, ToluenePoor (likely to be a good "anti-solvent" in a mixed system)Excellent as the non-polar component of the mobile phase.
Chlorinated Dichloromethane (DCM), ChloroformModerate (may be too good of a solvent)Good as a moderately polar component of the mobile phase.
Experimental Protocol: Recrystallization using a Mixed Solvent System (Ethanol/Water)
  • Place the crude 4-methoxy-5-nitro-1H-indazole in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While the solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy.

  • Add a few more drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Experimental Protocol: Flash Column Chromatography
  • Select the mobile phase: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good target Rf for the desired compound is around 0.3. A starting point could be a 7:3 mixture of hexanes:ethyl acetate.

  • Pack the column: Pack a glass column with silica gel slurried in the initial, least polar mobile phase.

  • Load the sample: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel bed. Alternatively, use the dry loading method described in the FAQs.

  • Elute the column: Begin eluting with the mobile phase, collecting fractions.

  • Monitor the separation: Monitor the elution of compounds by TLC analysis of the collected fractions.

  • Combine and concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visual Workflows

Diagram 1: Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude 4-methoxy-5-nitro-1H-indazole is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes is_separable Are impurities separable by TLC? is_solid->is_separable No (Oily) is_pure Is the product pure by TLC/NMR? try_recrystallization->is_pure finished Purified Product is_pure->finished Yes chromatography Perform Column Chromatography is_pure->chromatography No chromatography->finished is_separable->chromatography Yes acid_base_wash Perform Acid/Base Wash then Recrystallize is_separable->acid_base_wash No acid_base_wash->finished

Sources

Technical Support Center: Synthesis of 4-Methoxy-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-methoxy-5-nitro-1H-indazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We will delve into the mechanistic rationale behind potential issues and provide actionable, field-proven troubleshooting strategies.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. The most common and direct synthetic route to 4-methoxy-5-nitro-1H-indazole is the electrophilic nitration of 4-methoxy-1H-indazole. Our troubleshooting will focus on this key transformation.

Problem: Low Yield and Complex Product Mixture

Q: My nitration of 4-methoxy-1H-indazole resulted in a low yield of the desired product and multiple spots on my TLC plate. What are the primary causes?

A: This is a classic issue in the electrophilic substitution of substituted indazoles. The complexity arises from competing reactions. The primary causes are:

  • Formation of Regioisomers: The indazole ring system and the activating methoxy group direct the incoming nitro group to several positions. While the 5-position is electronically favored, nitration at the 7-position is a common side reaction.

  • Over-Nitration: The activated ring system is susceptible to the addition of a second nitro group, leading to dinitro-indazole byproducts under harsh conditions.

  • Acid-Catalyzed Degradation: Indazoles can be sensitive to strongly acidic or high-temperature conditions, leading to decomposition and the formation of intractable tar.[1][2]

Expert Recommendation: The key to a successful synthesis is precise control over reaction conditions to favor the kinetic product. Slow, low-temperature addition of the nitrating agent is critical.

Problem: Identifying and Minimizing Regioisomeric Byproducts

Q: My LC-MS analysis confirms the presence of an isomer with the same mass as my product. I suspect it's the 7-nitro isomer. How can I confirm this and prevent its formation?

A: Your suspicion is well-founded. The 4-methoxy group strongly activates the ortho- (position 5) and para- (position 7) positions.

  • Identification: The most definitive way to distinguish between the 5-nitro and 7-nitro isomers is through 2D NMR spectroscopy (NOESY or HMBC). A NOESY experiment should show a correlation between the methoxy protons (OCH₃) and the proton at C5 in the 7-nitro isomer, a correlation that will be absent in the desired 5-nitro product.

  • Minimization Strategy: Regioselectivity is often temperature-dependent.

    • Lower the Temperature: Running the reaction at 0°C or even -10°C can significantly improve the selectivity for the 5-nitro isomer.

    • Choice of Nitrating Agent: Using a milder nitrating agent, such as potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄), often provides better control than using fuming nitric acid.

Workflow for Troubleshooting Isomer Formation

G cluster_0 start Crude Product Shows Multiple Isomers confirm Confirm Structure by 2D NMR (NOESY/HMBC) start->confirm decision Is 7-Nitro Isomer the Major Byproduct? confirm->decision action_temp Decrease Reaction Temperature to 0°C or below decision->action_temp  Yes other Investigate Other Side Reactions (e.g., Degradation) decision->other  No action_reagent Switch to Milder Nitrating Agent (e.g., KNO3/H2SO4) action_temp->action_reagent purify Purify via Column Chromatography or Recrystallization action_reagent->purify end Pure 5-Nitro Isomer purify->end

Caption: Troubleshooting workflow for managing isomeric impurities.

Problem: Preventing Over-Nitration and Degradation

Q: I am observing a significant amount of a higher molecular weight byproduct and/or dark, tar-like material in my reaction flask. How do I avoid this?

A: This indicates that the reaction conditions are too harsh, leading to either dinitration or decomposition. The electron-donating methoxy group makes the aromatic system highly activated and prone to such reactions.

Expert Recommendation: Strict adherence to stoichiometry and temperature is paramount.

  • Stoichiometry: Use a slight excess (1.05 to 1.1 equivalents) of the nitrating agent. A large excess dramatically increases the risk of dinitration.

  • Controlled Addition: Add the nitrating agent dropwise to a solution of the 4-methoxy-1H-indazole in acid at low temperature. This maintains a low instantaneous concentration of the nitrating species, preventing runaway reactions.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, quench the reaction immediately by pouring it over ice water. Over-extending the reaction time, even at low temperatures, can promote side reactions.

ParameterSub-Optimal ConditionResulting Side ReactionRecommended Condition
Temperature > 10°CIncreased 7-nitro isomer, dinitration, degradation-10°C to 0°C
Nitrating Agent Fuming HNO₃ / Large ExcessDinitration, Tar Formation1.05 eq. KNO₃ in H₂SO₄
Addition Method Rapid / Bulk AdditionLocalized overheating, degradationSlow, dropwise addition over 30-60 min
Reaction Time Extended past completionFormation of byproductsMonitor by TLC/LC-MS and quench promptly

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the preference of nitration at the 5-position?

A1: The regiochemical outcome is a result of the combined directing effects of the fused pyrazole ring and the methoxy substituent. The 4-methoxy group is a powerful ortho-, para-director. It strongly activates the C5 (ortho) and C7 (para) positions. The pyrazole part of the indazole ring is generally deactivating. The synergy between these effects leads to a strong preference for substitution at C5 and C7 over other positions. The slightly higher yield of the 5-nitro isomer is often attributed to steric hindrance from the fused ring system at the C7 position.

Q2: Are there alternative synthetic routes that avoid the nitration of a pre-formed indazole?

A2: Yes, constructing the indazole ring from a precursor that already contains the nitro and methoxy groups is a common strategy. One such approach is the reductive cyclization of an o-nitro-ketoxime or a related derivative.[3] For example, starting with 2-methyl-5-methoxy-6-nitroaniline, one could envision a sequence involving diazotization followed by intramolecular cyclization. Such routes can offer better control over regiochemistry but may involve more synthetic steps.

Q3: My final product seems unstable during workup or purification. What precautions should I take?

A3: Nitro-containing aromatic compounds, especially those with activating groups, can be sensitive.

  • Avoid Strong Bases: During workup, use a mild base like sodium bicarbonate to neutralize the acid. Strong bases (e.g., NaOH) can lead to decomposition or side reactions.

  • Purification: Use a silica gel column with a non-polar to moderately polar solvent system (e.g., hexanes/ethyl acetate). Avoid highly polar solvents like methanol if possible, as they can sometimes co-elute impurities or cause streaking on the column.

  • Storage: Store the purified 4-methoxy-5-nitro-1H-indazole in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon), to prevent long-term degradation.

Section 3: Key Experimental Protocol

This protocol provides a reliable starting point for the synthesis, designed to minimize common side reactions.

Protocol: Controlled Nitration of 4-Methoxy-1H-indazole
  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 4-methoxy-1H-indazole (1.0 eq). Cool the flask to -5°C in an ice-salt bath.

  • Acidification: Slowly add concentrated sulfuric acid (H₂SO₄, ~5-10 mL per gram of indazole) while maintaining the internal temperature below 5°C. Stir until all the solid has dissolved.

  • Nitrating Solution: In a separate beaker, dissolve potassium nitrate (KNO₃, 1.05 eq) in a minimal amount of concentrated sulfuric acid.

  • Addition: Transfer the KNO₃/H₂SO₄ solution to the dropping funnel and add it dropwise to the indazole solution over 30-60 minutes. Critically, ensure the internal temperature does not rise above 0°C.

  • Reaction: Stir the mixture at 0°C for 1-2 hours, monitoring the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Quenching: Once the starting material is consumed, carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

  • Precipitation & Filtration: A pale yellow solid should precipitate. Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the solid under vacuum to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-methoxy-5-nitro-1H-indazole.

Section 4: Reaction and Side Product Visualization

G SM 4-Methoxy-1H-indazole RA KNO3 / H2SO4 (0°C) SM->RA P1 Desired Product: 4-Methoxy-5-nitro-1H-indazole RA->P1 Major Pathway (Controlled Conditions) S1 Side Product: 4-Methoxy-7-nitro-1H-indazole (Regioisomer) RA->S1 Minor Pathway (Higher Temp) S2 Side Product: 4-Methoxy-5,7-dinitro-1H-indazole (Over-Nitration) RA->S2 Minor Pathway (Excess Reagent / High Temp)

Caption: Synthetic pathway and major potential side reactions.

References

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. National Institutes of Health (NIH).
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH).
  • Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Request PDF.
  • Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs. Benchchem.
  • Synthesis method of indazole compound. Google Patents.

Sources

Technical Support Center: Optimizing the Synthesis of 4-Methoxy-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methoxy-5-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific reaction. Here, we will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you optimize your reaction conditions, with a particular focus on the critical parameter of temperature.

Introduction to the Synthesis

The synthesis of substituted indazoles is a cornerstone in medicinal chemistry due to their prevalence in a wide array of biologically active compounds. The preparation of 4-methoxy-5-nitro-1H-indazole typically involves a multi-step sequence, often culminating in a cyclization reaction. The precise control of reaction parameters, especially temperature, is paramount to achieving high yields and purity. This guide will provide the technical insights necessary to master this synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 4-methoxy-5-nitro-1H-indazole, with a focus on temperature-related issues.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield of 4-methoxy-5-nitro-1H-indazole, or no product at all. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield is a common issue that can often be traced back to suboptimal reaction temperatures. Here’s a systematic approach to diagnosing and solving the problem:

  • Cause 1: Insufficient Reaction Temperature: The activation energy for the cyclization step may not be met.

    • Solution: Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Be cautious not to overheat, as this can lead to degradation. For many indazole syntheses, temperatures can range from room temperature to reflux conditions, depending on the specific reagents and solvents used.[1][2][3]

  • Cause 2: Reaction Temperature Too High: Excessive heat can lead to the decomposition of starting materials, intermediates, or the final product. Nitro-containing aromatic compounds can be particularly sensitive to high temperatures.[4][5]

    • Solution: If you suspect degradation (e.g.,看到深色焦油状副产物), reduce the reaction temperature. Consider running the reaction at a lower temperature for a longer duration.

  • Cause 3: Incorrect Reagent Stoichiometry or Quality: Ensure all reagents are accurately measured and of appropriate purity.

    • Solution: Verify the molar ratios of your reactants. Use fresh, high-purity reagents and anhydrous solvents where necessary.

Issue 2: Formation of Impurities and Side Products

Question: My final product is contaminated with significant impurities. How can I minimize side reactions?

Answer:

The formation of impurities is often a result of poor reaction selectivity, which is highly dependent on temperature.

  • Cause 1: Isomer Formation: In indazole synthesis, there is often the potential for the formation of N-1 and N-2 substituted isomers. The ratio of these isomers can be influenced by temperature.

    • Solution: Carefully control the reaction temperature to favor the formation of the desired isomer. A systematic temperature screening study is recommended. Lower temperatures often favor the thermodynamically more stable product. Post-reaction, isomers can often be separated by column chromatography or recrystallization.[6][7]

  • Cause 2: Side Reactions due to High Temperatures: Elevated temperatures can promote undesired side reactions, such as polymerization or the formation of decomposition byproducts.

    • Solution: As with low yield issues, reducing the reaction temperature can enhance selectivity. The use of milder reaction conditions, including a lower temperature, can often lead to a cleaner reaction profile.

  • Cause 3: Presence of Water or Other Contaminants: Moisture can interfere with many organic reactions, leading to unwanted byproducts.

    • Solution: Ensure all glassware is thoroughly dried and that anhydrous solvents are used if the reaction is sensitive to moisture.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of 4-methoxy-5-nitro-1H-indazole?

A1: The optimal temperature is highly dependent on the specific synthetic route employed. For cyclization reactions forming the indazole ring, temperatures can range from 0°C to the reflux temperature of the solvent.[2][8][9] A good starting point for optimization is to run the reaction at room temperature (20-25°C) and then gradually increase the temperature while monitoring the reaction progress.

Q2: How does temperature affect the reaction rate?

A2: Generally, increasing the reaction temperature increases the reaction rate by providing more kinetic energy to the molecules, leading to more frequent and energetic collisions. However, this must be balanced with the potential for increased side reactions and product degradation.

Q3: Can microwave irradiation be used to optimize the reaction?

A3: Microwave-assisted synthesis can be a powerful tool for optimizing reactions by rapidly and uniformly heating the reaction mixture. This can lead to significantly reduced reaction times and sometimes improved yields.[10] If you have access to a microwave reactor, it is worth exploring as an optimization strategy.

Q4: How can I effectively monitor the reaction progress as I optimize the temperature?

A4: The most common methods for monitoring reaction progress are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). TLC is a quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product. LC-MS provides more detailed information, including the mass of the product and any major byproducts, confirming the identity of the desired compound.

Experimental Protocols

General Protocol for Temperature Screening

This protocol provides a framework for systematically optimizing the reaction temperature.

  • Setup: In parallel reaction vessels, set up the reaction with identical starting material concentrations and reagent stoichiometries.

  • Temperature Gradient: Place each reaction vessel in a controlled temperature environment (e.g., water bath, oil bath, heating mantle with a temperature controller). Set the temperatures at different, evenly spaced intervals (e.g., 25°C, 40°C, 55°C, 70°C).

  • Monitoring: At regular time intervals (e.g., every 30 minutes), take a small aliquot from each reaction and analyze it by TLC or LC-MS.

  • Analysis: Compare the rate of product formation and the purity profile at each temperature to determine the optimal conditions.

Temperature (°C)Reaction Time (h)Conversion (%)Purity (%)Observations
25242095Slow reaction rate
40126090Moderate rate, clean reaction
5569585Fast reaction, some impurities
703>9970Very fast, significant byproduct formation

This is an example table; actual results will vary.

Visualizing the Optimization Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing the reaction temperature.

TroubleshootingWorkflow Start Start: Low Yield or Impurities Check_Temp Is Reaction Temperature Optimized? Start->Check_Temp Low_Temp Increase Temperature (e.g., in 10°C increments) Check_Temp->Low_Temp Too Low High_Temp Decrease Temperature (e.g., in 10°C increments) Check_Temp->High_Temp Too High Success Optimized Yield and Purity Check_Temp->Success Yes Other_Factors Investigate Other Parameters: - Reagent Quality - Stoichiometry - Solvent Check_Temp->Other_Factors No Improvement Monitor Monitor by TLC/LC-MS Low_Temp->Monitor High_Temp->Monitor Monitor->Check_Temp Re-evaluate

Caption: A decision-making workflow for optimizing reaction temperature.

References

  • Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. (2018). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Indazole. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]

  • 4-methoxy-5-nitro-1h-indazole (C8H7N3O3). (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Preparation method of 4-bromo-5-methyl-1H-indazole. (2021). Google Patents.
  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. (2018). MDPI. Retrieved January 19, 2026, from [Link]

  • A kind of synthetic method of indazole compound. (2015). Google Patents.
  • SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. (2003). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Synthesis method of indazole compound. (2013). Google Patents.
  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Production of 4-nitroimidazole and its thermal stability. (2010). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Methods for preparing indazole compounds. (2006). Google Patents.
  • Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. (2016). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. (2023). MDPI. Retrieved January 19, 2026, from [Link]

  • An Improved Preparation of 4-Chloro-1H-indazole (V). (2011). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: 4-Methoxy-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-methoxy-5-nitro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, you will find troubleshooting guidance and frequently asked questions to ensure the integrity and success of your experiments.

I. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses common issues encountered during the handling and use of 4-methoxy-5-nitro-1H-indazole, providing potential causes and actionable solutions.

Scenario 1: You observe a color change in your solid 4-methoxy-5-nitro-1H-indazole upon storage.

  • Question: My solid 4-methoxy-5-nitro-1H-indazole, which was initially a light-colored powder, has developed a darker, brownish, or reddish hue over time. What could be the cause, and how should I proceed?

  • Answer: This color change is often indicative of degradation. Nitroaromatic compounds can be susceptible to decomposition, especially when exposed to light, elevated temperatures, or reactive atmospheric components. The electron-withdrawing nature of the nitro group can make the indazole ring system more susceptible to oxidative degradation or polymerization, leading to colored byproducts.[1][2]

    Causality and Recommended Actions:

    • Photodecomposition: Nitroaromatic compounds can be light-sensitive. Ensure the compound is stored in an amber vial or a container protected from light.

    • Thermal Stress: Elevated temperatures can accelerate decomposition. Store the compound in a cool, dry place, and for long-term storage, consider refrigeration in a desiccated environment.

    • Purity Assessment: Before use, it is crucial to assess the purity of the discolored material. This can be achieved using High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) to identify potential degradation products.[3][4]

    • Decision Point: If significant degradation is confirmed, it is advisable to use a fresh, pure sample to ensure the reliability and reproducibility of your experimental results.

Scenario 2: Your reaction yield is unexpectedly low when using 4-methoxy-5-nitro-1H-indazole.

  • Question: I am performing a reaction with 4-methoxy-5-nitro-1H-indazole, and the yield of my desired product is consistently lower than expected. What are the potential stability-related factors at play?

  • Answer: Low reaction yields can be attributed to several factors related to the stability of 4-methoxy-5-nitro-1H-indazole under the specific reaction conditions. The presence of the nitro group increases the susceptibility of the indazole ring to certain reactions and degradation pathways.[5][6]

    Causality and Recommended Actions:

    • Hydrolytic Instability: The electron-withdrawing nature of the nitro group can make the indazole ring more prone to hydrolysis, especially under acidic or basic conditions.[5][6] If your reaction is performed in an aqueous medium with a non-neutral pH, consider if the starting material is degrading. Monitoring the reaction mixture by HPLC or TLC for the disappearance of the starting material and the appearance of potential degradation products is recommended.

    • Reactivity with Nucleophiles: The electron-deficient aromatic system may be susceptible to nucleophilic attack, leading to side products. Analyze your reaction mixture for unexpected byproducts.

    • Thermal Decomposition: If your reaction is conducted at elevated temperatures, thermal decomposition of the nitro-indazole could be a contributing factor. Consider running the reaction at a lower temperature if feasible.

    • Reagent Purity: As mentioned in the previous scenario, using a degraded starting material will inevitably lead to lower yields. Always ensure the purity of your 4-methoxy-5-nitro-1H-indazole before commencing a reaction.

Scenario 3: You observe unexpected peaks in your analytical chromatogram (HPLC/GC-MS) after a reaction or work-up.

  • Question: After my experiment involving 4-methoxy-5-nitro-1H-indazole, I see unexpected peaks in my analytical data. Could these be degradation products?

  • Answer: It is highly probable that these unexpected peaks are related to the degradation of your starting material or product. The work-up procedure itself can introduce conditions that promote decomposition.

    Causality and Recommended Actions:

    • pH-Induced Degradation: Exposure to strong acids or bases during an aqueous work-up can cause hydrolysis or other transformations of the nitro-indazole moiety.[5][6] It's beneficial to test the stability of your compound under the work-up conditions separately.[7]

    • Reduction of the Nitro Group: A common transformation for nitroaromatic compounds is the reduction of the nitro group to a nitroso, hydroxylamino, or amino group.[8] These species may be present as impurities or byproducts.

    • Oxidative Degradation: Nitroaromatic compounds can be resistant to oxidation, but under certain conditions, degradation can occur.[1][2]

    • Identification of Byproducts: Utilize GC-MS or LC-MS to obtain mass spectra of the unknown peaks to help elucidate their structures. Comparing the fragmentation patterns to that of the parent compound can provide clues about the transformation that occurred.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the stability and handling of 4-methoxy-5-nitro-1H-indazole.

Q1: What are the ideal storage conditions for 4-methoxy-5-nitro-1H-indazole?

A1: To ensure its long-term stability, 4-methoxy-5-nitro-1H-indazole should be stored in a cool, dry, and dark environment. An amber, tightly sealed container is recommended to protect it from light and moisture. For extended storage, refrigeration in a desiccator is advisable.

ParameterRecommended ConditionRationale
Temperature Cool (2-8 °C for long-term)Minimizes thermal decomposition.
Light Protected from light (amber vial)Prevents photodecomposition.
Atmosphere Dry (desiccated environment)Prevents hydrolysis.
Container Tightly sealedPrevents exposure to atmospheric moisture and contaminants.

Q2: Is 4-methoxy-5-nitro-1H-indazole sensitive to acidic or basic conditions?

A2: Yes. The presence of the electron-withdrawing nitro group generally increases the susceptibility of the indazole ring to hydrolysis under both acidic and basic conditions.[5][6] Caution should be exercised when using this compound in reactions or work-ups involving strong acids or bases, as this can lead to degradation and reduced yields.

Q3: What are the potential decomposition pathways for 4-methoxy-5-nitro-1H-indazole?

A3: While specific studies on 4-methoxy-5-nitro-1H-indazole are limited, based on the chemistry of related nitroaromatic compounds, potential degradation pathways include:

  • Reduction of the nitro group: This can lead to the formation of the corresponding nitroso, hydroxylamino, or amino derivatives.[8]

  • Hydrolysis: Cleavage of the indazole ring or the methoxy group may occur under harsh acidic or basic conditions.[5][6]

  • Photochemical degradation: Exposure to UV light can induce decomposition, leading to a variety of products.

Diagram: Potential Degradation Pathways

A 4-methoxy-5-nitro-1H-indazole B Reduction (e.g., reducing agents, certain metals) A->B C Hydrolysis (Strong Acid/Base) A->C D Photodecomposition (UV Light) A->D E 4-methoxy-5-amino-1H-indazole B->E F Ring-opened products C->F G Various photoproducts D->G

Caption: Potential degradation pathways for 4-methoxy-5-nitro-1H-indazole.

Q4: How can I monitor the stability of 4-methoxy-5-nitro-1H-indazole in my experiments?

A4: The stability of 4-methoxy-5-nitro-1H-indazole can be effectively monitored using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and reliable method for quantifying the parent compound and detecting the formation of impurities.[3][4] Thin-Layer Chromatography (TLC) can be used for rapid qualitative assessment during a reaction. For structural elucidation of any degradation products, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools.[3]

Diagram: Troubleshooting Workflow for Low Reaction Yield

start Low Reaction Yield check_purity Check Purity of Starting Material (HPLC/TLC) start->check_purity is_pure Is it pure? check_purity->is_pure use_fresh Use fresh, pure starting material is_pure->use_fresh No monitor_reaction Monitor reaction progress (TLC/HPLC) for starting material decomposition is_pure->monitor_reaction Yes use_fresh->start is_decomposing Is the starting material decomposing? monitor_reaction->is_decomposing optimize_conditions Optimize reaction conditions (lower temp, anhydrous, inert atm.) is_decomposing->optimize_conditions Yes check_workup Analyze for product loss/degradation during work-up is_decomposing->check_workup No optimize_conditions->start is_workup_issue Is there an issue during work-up? check_workup->is_workup_issue modify_workup Modify work-up (e.g., milder pH, avoid prolonged exposure to air/water) is_workup_issue->modify_workup Yes end Improved Yield is_workup_issue->end No modify_workup->start

Caption: A systematic workflow for troubleshooting low reaction yields.

III. References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Spain, J. C. (1995). BIODEGRADATION OF NITROAROMATIC COMPOUNDS. Annual Review of Microbiology, 49(1), 523-555. [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PubMed Central. [Link]

  • Trapido, M., Hirvonen, A., & Hentunen, J. (2003). Degradation of nitroaromatics with the Fenton reagent. Estonian Journal of Chemistry, 52(1), 15. [Link]

  • Spain, J. C., & Hughes, J. B. (2014). BIODEGRADATION OF NITROAROMATIC COMPOUNDS. Annual Review of Microbiology, 49, 523-555. [Link]

  • Alkorta, I., Claramunt, R. M., Elguero, J., Gutiérrez-Puebla, E., Monge, M. Á., Reviriego, F., & Roussel, C. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881. [Link]

  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. [Link]

  • Alkorta, I., Claramunt, R. M., Elguero, J., Gutiérrez-Puebla, E., Monge, M. Á., Reviriego, F., & Roussel, C. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866-5881. [Link]

  • U.S. Department of Health and Human Services. (n.d.). 6. ANALYTICAL METHODS. [Link]

  • University of Rochester, Department of Chemistry. (2026). How to Troubleshoot a Reaction. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Cant Reproduce an Earlier Experiment!. [Link]

  • National Center for Biotechnology Information. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. [Link]

  • Center for Health, Environment & Justice. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. [Link]

  • PubChem. (n.d.). 4-methoxy-5-nitro-1h-indazole (C8H7N3O3). [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. [Link]

Sources

Technical Support Center: Synthesis of 4-Methoxy-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-methoxy-5-nitro-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic methodologies and practical laboratory experience. Our goal is to help you navigate the common challenges associated with this synthesis, ensuring high purity and yield.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 4-methoxy-5-nitro-1H-indazole. The underlying chemistry of the potential side reactions is explained to provide a deeper understanding of the recommended solutions.

Issue 1: Low Yield of the Desired Product

Question: My reaction is resulting in a significantly lower than expected yield of 4-methoxy-5-nitro-1H-indazole. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of substituted indazoles can often be attributed to several factors, primarily incomplete reaction, degradation of the starting material or product, and competing side reactions. A common and efficient route to nitro-indazoles involves the intramolecular cyclization of arylhydrazones.[1][2]

Potential Causes & Solutions:

  • Incomplete Cyclization: The key ring-forming step, often a nucleophilic aromatic substitution (SNAr), may not have gone to completion.

    • Causality: The SNAr reaction is sensitive to the base strength, reaction temperature, and solvent. An inadequate base may not sufficiently deprotonate the hydrazone, or the temperature might be too low to overcome the activation energy for the cyclization.

    • Recommended Action:

      • Optimize Base and Temperature: If using a base like potassium carbonate (K₂CO₃), ensure it is anhydrous and of high quality. Consider increasing the reaction temperature in increments of 10°C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

      • Solvent Choice: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally effective for SNAr reactions as they can solvate the cation of the base, increasing the nucleophilicity of the anion.[1] Ensure the solvent is anhydrous.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired indazole.

    • Causality: Water produced during the initial formation of the arylhydrazone can lead to the partial conversion of the base (e.g., K₂CO₃) to a stronger, less selective base like potassium hydroxide (KOH). KOH can potentially hydrolyze the DMF solvent, generating dimethylamine, which can act as a competing nucleophile.[1]

    • Recommended Action:

      • Step-wise Addition: Consider a two-step procedure where the arylhydrazone is first formed and isolated before proceeding with the cyclization step. This removes water from the cyclization environment.[1]

      • One-Pot Protocol Modification: If a one-pot synthesis is preferred, ensure the initial hydrazone formation is complete before adding the base for cyclization. This can be monitored by TLC.

Issue 2: Presence of a Persistent, Difficult-to-Remove Impurity

Question: After purification, I'm still observing a significant impurity in my final product according to my NMR and LC-MS data. How can I identify and remove it?

Answer:

Persistent impurities in indazole synthesis often arise from isomeric byproducts or unreacted starting materials that have similar polarities to the desired product.

Potential Impurities & Identification:

  • Isomeric Byproducts: Depending on the starting materials and reaction conditions, regioisomers of the desired product can form. For instance, if the starting material has multiple potential sites for cyclization, a mixture of indazole isomers could be produced.

  • Unreacted Starting Materials: Incomplete consumption of the initial arylhydrazone or the starting aldehyde/ketone and hydrazine can lead to their presence in the final product.

  • Degradation Products: Nitro-containing aromatic compounds can be susceptible to degradation under harsh reaction conditions (e.g., high temperatures or very strong bases).

Troubleshooting Workflow:

Impurity_Troubleshooting_Workflow Impurity Identification and Removal Workflow start Impurity Detected characterize Characterize Impurity (LC-MS, NMR) start->characterize compare Compare with Starting Materials characterize->compare unreacted Impurity is Unreacted Starting Material compare->unreacted Match unknown Impurity is Unknown compare->unknown No Match optimize_rxn Optimize Reaction Conditions (Time, Temp, Stoichiometry) unreacted->optimize_rxn recrystallize Recrystallization (Varying Solvents) unknown->recrystallize pure_product Pure Product optimize_rxn->pure_product chromatography Column Chromatography (Varying Eluent Polarity) recrystallize->chromatography If Impurity Persists recrystallize->pure_product Successful acid_base Acid-Base Extraction chromatography->acid_base If Still Impure chromatography->pure_product Successful acid_base->pure_product

Caption: A logical workflow for identifying and removing impurities.

Purification Strategies:

  • Recrystallization: This is often the most effective method for removing minor impurities. Experiment with different solvent systems. A good starting point is a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is the next logical step. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate compounds with close Rf values.

  • Acid-Base Extraction: The indazole ring system possesses basic nitrogen atoms. This property can be exploited for purification. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The indazole will move to the aqueous layer as a salt. The layers can then be separated, and the aqueous layer neutralized with a base to precipitate the purified indazole.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and stability of 4-methoxy-5-nitro-1H-indazole?

A1: 4-methoxy-5-nitro-1H-indazole is typically a yellow to tan solid.[1] Like many nitroaromatic compounds, it is generally stable under standard laboratory conditions (room temperature, protected from light).[3] However, it is advisable to store it in a cool, dark, and dry place to prevent any potential degradation over time.

Q2: Can I use a different base for the cyclization step?

A2: Yes, other bases can be used, but their strength and compatibility with the solvent and other functional groups in the molecule must be considered. Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can also effect the cyclization, potentially at lower temperatures. However, they are less forgiving and may lead to more side reactions if not used under strictly anhydrous conditions. Weaker bases may require higher temperatures or longer reaction times.

Q3: My product seems to be decomposing on the TLC plate. What could be the cause?

A3: Streaking or the appearance of multiple spots from a pure sample on a TLC plate can indicate decomposition. This can be caused by an acidic silica gel plate reacting with the basic indazole. To mitigate this, you can add a small amount of a volatile base, such as triethylamine (~1%), to the developing solvent system. This will neutralize the acidic sites on the silica gel and often results in cleaner chromatography.

Q4: Are there any specific safety precautions I should take when working with nitro-indazoles?

A4: Yes. As with all chemical syntheses, appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood. Nitro-containing compounds can be energetic and should be handled with care. Avoid excessive heating or grinding of the solid material. For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific compound and all reagents used in the synthesis.

III. Experimental Protocols

Protocol 1: Synthesis of 4-methoxy-5-nitro-1H-indazole via Arylhydrazone Cyclization

This protocol is adapted from established methods for the synthesis of substituted 5-nitro-1H-indazoles.[1]

Step 1: Formation of the Arylhydrazone

  • To a stirred solution of the starting carbonyl compound (e.g., 2-fluoro-4-methoxy-5-nitrobenzaldehyde) (1.0 mmol) in DMF (5 mL) at 23 °C, add hydrazine hydrate (2.0-3.0 mmol).

  • Stir the solution at 23 °C for 2 hours.

  • Monitor the reaction by TLC (e.g., 20% Ethyl Acetate in Hexanes) until the starting carbonyl compound is completely consumed.

  • The crude mixture can be used directly in the next step or can be purified by adding it to water and extracting with an organic solvent like ethyl acetate.

Step 2: Intramolecular Cyclization

  • To the crude or purified arylhydrazone solution, add anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 mmol).

  • Heat the reaction mixture to 90-110 °C.

  • Monitor the formation of the indazole product by TLC. The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature, add water, and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude 4-methoxy-5-nitro-1H-indazole.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude 4-methoxy-5-nitro-1H-indazole in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexanes mixture).

  • If the solution is colored with insoluble impurities, it can be hot-filtered.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

IV. Data Summary

The following table provides a hypothetical comparison of reaction conditions for the cyclization step, which can be used as a starting point for optimization.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF908~85
2K₂CO₃DMSO906~88
3Cs₂CO₃DMF904~92
4K₂CO₃DMF7012~70

V. Mechanistic Visualization

Indazole_Synthesis_Mechanism General Mechanism for Indazole Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization (SNAr) start_materials Carbonyl Compound (Aldehyde/Ketone) Hydrazine hydrazone Arylhydrazone start_materials->hydrazone + H₂O deprotonation Deprotonation (Base) hydrazone->deprotonation cyclization Intramolecular Nucleophilic Attack deprotonation->cyclization product { 4-Methoxy-5-nitro-1H-indazole} cyclization->product

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Methoxy-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methoxy-5-nitro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important pharmaceutical intermediate. Our goal is to equip you with the necessary knowledge to navigate the complexities of this synthesis, ensuring safety, optimizing yield, and maintaining high purity.

Introduction: The Significance of 4-Methoxy-5-nitro-1H-indazole

4-Methoxy-5-nitro-1H-indazole is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably the anti-cancer drug Pazopanib. The efficiency and scalability of its synthesis are therefore of significant interest to the pharmaceutical industry. The primary synthetic route involves the electrophilic nitration of 4-methoxy-1H-indazole. While seemingly straightforward, this reaction presents several challenges, particularly during scale-up, including regioselectivity, reaction control, and product purification. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-methoxy-5-nitro-1H-indazole?

The most prevalent method is the direct nitration of 4-methoxy-1H-indazole using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The methoxy group at the 4-position is an ortho-, para-director, and the pyrazole ring is deactivating. Therefore, the nitro group is preferentially introduced at the 5-position.

Q2: What are the primary safety concerns when performing this nitration on a larger scale?

Nitration reactions are highly exothermic and can pose a significant risk of thermal runaway if not properly controlled.[1] The use of strong acids like nitric and sulfuric acid also presents a corrosion hazard. Additionally, the reaction can produce toxic nitrogen oxide gases.[1] Therefore, strict adherence to safety protocols is paramount. This includes:

  • Utilizing a well-ventilated fume hood.

  • Employing a reactor with efficient heat transfer and temperature control.

  • Slow, controlled addition of the nitrating agent.

  • Wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Having an emergency plan and necessary quenching agents readily available.

Q3: What are the likely impurities or side products in this synthesis?

Potential impurities include:

  • Isomeric products: While the 5-nitro isomer is the major product, small amounts of other isomers, such as the 7-nitro isomer, may be formed.

  • Dinitro products: Over-nitration can lead to the formation of dinitro-indazoles.

  • Unreacted starting material: Incomplete reaction will leave residual 4-methoxy-1H-indazole.

  • Oxidation byproducts: Strong oxidizing conditions can lead to the degradation of the starting material or product.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable eluent system (e.g., ethyl acetate/hexane) should be developed to clearly separate the starting material, the desired product, and any significant byproducts. High-performance liquid chromatography (HPLC) can provide more quantitative analysis.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the synthesis of 4-methoxy-5-nitro-1H-indazole.

Problem 1: Low Yield

A low yield of the desired product is a frequent issue. The following table outlines potential causes and their corresponding solutions.

Potential Cause Troubleshooting & Optimization
Incomplete Reaction - Increase reaction time: Monitor the reaction by TLC until the starting material is consumed. - Increase reaction temperature: Cautiously increase the temperature in small increments, while carefully monitoring for any signs of exotherm or decomposition. - Increase stoichiometry of nitrating agent: A slight excess of the nitrating agent may be required to drive the reaction to completion.
Product Decomposition - Maintain low temperature: Ensure efficient cooling and slow addition of the nitrating agent to prevent temperature spikes. - Optimize reaction time: Prolonged exposure to strong acids can lead to degradation. Quench the reaction as soon as the starting material is consumed.
Formation of Byproducts - Control temperature: Byproduct formation is often temperature-dependent. - Optimize stoichiometry: Use the minimum effective amount of nitrating agent to reduce over-nitration.
Losses During Workup/Purification - Optimize extraction: Ensure the correct pH for extraction and use an appropriate solvent. - Refine purification method: See the purification section below for details on recrystallization and chromatography.

Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting start Low Yield of 4-methoxy-5-nitro-1H-indazole check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_reaction Optimize Reaction Conditions: - Increase time - Cautiously increase temperature - Increase nitrating agent incomplete->optimize_reaction end Improved Yield optimize_reaction->end check_byproducts Analyze for Byproducts (NMR/LC-MS) complete->check_byproducts byproducts_present Significant Byproducts check_byproducts->byproducts_present Yes no_byproducts Minimal Byproducts check_byproducts->no_byproducts No optimize_selectivity Optimize for Selectivity: - Lower temperature - Adjust stoichiometry byproducts_present->optimize_selectivity optimize_selectivity->end check_workup Review Workup & Purification no_byproducts->check_workup optimize_purification Optimize Purification: - Adjust pH for extraction - Recrystallization solvent screening - Chromatography conditions check_workup->optimize_purification optimize_purification->end PurificationStrategy start Crude 4-methoxy-5-nitro-1H-indazole purity_check Assess Purity (TLC/HPLC/NMR) start->purity_check high_purity >95% Purity purity_check->high_purity Yes low_purity <95% Purity or Multiple Impurities purity_check->low_purity No recrystallization Recrystallization (e.g., Ethanol/Water, Acetic Acid/Water) high_purity->recrystallization final_product Pure Product recrystallization->final_product chromatography Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) low_purity->chromatography chromatography->recrystallization NitrationMechanism cluster_reaction Electrophilic Aromatic Substitution reagents HNO3 + 2H2SO4 electrophile NO2+ + H3O+ + 2HSO4- reagents->electrophile Generation of Nitronium Ion indazole 4-Methoxy-1H-indazole sigma_complex Sigma Complex (Resonance Stabilized) indazole->sigma_complex + NO2+ product 4-Methoxy-5-nitro-1H-indazole sigma_complex->product - H+

Sources

Technical Support Center: 4-Methoxy-5-Nitro-1H-Indazole Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for 4-methoxy-5-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during the synthesis, purification, and downstream application of this important heterocyclic intermediate. Our goal is to provide field-proven insights and robust protocols to ensure the success and integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties, handling, and storage of 4-methoxy-5-nitro-1H-indazole.

Q1: What are the defining structural features and physicochemical properties of 4-methoxy-5-nitro-1H-indazole?

A1: 4-methoxy-5-nitro-1H-indazole is a bicyclic heteroaromatic compound. Its structure is characterized by a benzene ring fused to a pyrazole ring. The key functional groups are a methoxy group (-OCH₃) at position 4 and a nitro group (-NO₂) at position 5. The interplay between the electron-donating methoxy group and the potent electron-withdrawing nitro group governs its reactivity, solubility, and spectroscopic properties. The 1H-indazole tautomer is generally more stable than the 2H form.[1]

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₈H₇N₃O₃-
Molecular Weight 193.16 g/mol -
Appearance Expected to be a yellow crystalline solidThe nitroaromatic chromophore typically imparts a yellow color.[2]
Solubility High in polar aprotic solvents (DMSO, DMF); Moderate in alcohols (Methanol, Ethanol); Low in water and nonpolar solvents (Hexane).[3]The molecule has both hydrogen bond donors (N-H) and acceptors (nitro/methoxy oxygens), but the overall aromatic structure limits aqueous solubility.
pKa The indazole N-H is weakly acidic.The electron-withdrawing nitro group increases the acidity compared to unsubstituted indazole.

Q2: What are the primary safety hazards associated with 4-methoxy-5-nitro-1H-indazole?

A2: As a nitroaromatic compound, 4-methoxy-5-nitro-1H-indazole should be handled with caution. Nitroaromatic compounds are a class of chemicals known for their potential thermal instability and toxicity.[4][5]

  • Toxicity: Many nitroaromatic compounds are toxic, mutagenic, and may be carcinogenic.[4][6] Always handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thermal Instability: While not an explosive like TNT, nitroaromatic compounds can decompose exothermically at elevated temperatures, especially in the presence of contaminants.[5] Avoid excessive heating of the dry material.

  • Irritant: The parent compound, 1H-indazole, is classified as a skin and eye irritant.[7] It is prudent to assume similar properties for this derivative.

Q3: How should I store this compound to ensure long-term stability?

A3: To ensure stability, 4-methoxy-5-nitro-1H-indazole should be stored in a tightly sealed container in a cool, dry, and dark place. The nitro group can increase the molecule's susceptibility to hydrolysis and decomposition, especially in the presence of light or strong bases.[8] Long-term storage at room temperature, protected from moisture and light, is generally acceptable.

Section 2: Synthesis & Purification Troubleshooting Guide

The most common route to 4-methoxy-5-nitro-1H-indazole is the electrophilic nitration of 4-methoxy-1H-indazole. This section troubleshoots that key step.

Q4: My nitration of 4-methoxy-1H-indazole resulted in a very low yield of the desired product. What went wrong?

A4: Low yields in this reaction are a frequent issue, often stemming from one of three areas: reaction conditions, starting material quality, or side reactions.

  • Causality - Reaction Conditions: The nitration of an activated aromatic system like 4-methoxy-1H-indazole is highly exothermic and fast. Improper temperature control is a primary cause of failure. Running the reaction at temperatures above 0-5 °C can lead to the formation of undesired isomers and dinitrated byproducts, significantly reducing the yield of the target molecule.[9] Furthermore, the choice and concentration of the nitrating agent (e.g., HNO₃/H₂SO₄) are critical; conditions that are too harsh can lead to oxidation and degradation of the substrate.

  • Causality - Side Reactions: The methoxy group is an ortho-, para-director, while the pyrazole ring directs nitration to the benzene ring, primarily at the 5- and 7-positions. While the 5-nitro product is typically major, significant formation of the 7-nitro and potentially the 3-nitro isomers can occur, complicating purification and lowering the isolated yield of the desired product.[10]

Below is a troubleshooting decision tree for diagnosing low yields.

G start Low Yield Observed check_temp Was reaction temp maintained at 0-5°C? start->check_temp check_tlc Does crude TLC show multiple spots? check_temp->check_tlc Yes temp_high Problem: Over-nitration / Degradation Solution: Use ice/salt bath, add nitrating agent slowly. check_temp->temp_high No check_sm Is starting material consumed on TLC? check_tlc->check_sm No isomers Problem: Isomer Formation Solution: Optimize solvent/acid, prepare for chromatographic separation. check_tlc->isomers Yes no_reaction Problem: Inactive Reagents / Poor SM Solution: Check purity of 4-methoxy-1H-indazole, use fresh nitrating agent. check_sm->no_reaction No complex Problem: Multiple Issues Solution: Re-evaluate protocol. Purify SM, control temp strictly, and analyze byproducts. check_sm->complex Yes

Caption: Troubleshooting logic for low yield in nitration.

Q5: My crude reaction mixture shows multiple product spots on the TLC plate. How do I identify and separate the desired 5-nitro isomer?

A5: The formation of regioisomers is the most significant challenge. The primary side products are typically 4-methoxy-7-nitro-1H-indazole and, to a lesser extent, 4-methoxy-3-nitro-1H-indazole.

  • Identification: The polarity of these isomers is often very similar, making TLC analysis challenging. A good starting solvent system for TLC analysis is 30-50% ethyl acetate in hexanes. The 5-nitro isomer is generally the major product and often has a distinct polarity compared to the 7-nitro isomer due to differences in intramolecular hydrogen bonding potential. Unambiguous identification requires spectroscopic analysis (see Section 4).

  • Separation: Purification almost always requires flash column chromatography. A shallow gradient of ethyl acetate in hexanes (or dichloromethane/methanol for more polar compounds) is recommended. Careful fraction collection guided by TLC is essential. Recrystallization from a solvent like methanol or ethanol can be an effective final purification step for the isolated product.[2]

The diagram below illustrates the expected isomeric outcomes.

G

Caption: Potential products from the nitration reaction.
Section 3: Downstream Reactions Troubleshooting

A common subsequent reaction is the demethylation of the 4-methoxy group to yield the corresponding phenol, a versatile handle for further functionalization.

Q6: I am struggling with the O-demethylation of 4-methoxy-5-nitro-1H-indazole. Standard reagents like HBr are giving a complex mixture or no reaction. Why is this difficult?

A6: Aryl methyl ether cleavage is a notoriously challenging transformation that often requires harsh conditions. The presence of the nitro group and the indazole core adds layers of complexity.

  • Electronic Effects: The strong electron-withdrawing effect of the 5-nitro group deactivates the aromatic ring, making the methoxy group less susceptible to cleavage by nucleophilic reagents (like thiolates) or acidic reagents (like HBr).

  • Reagent Incompatibility: Strong reducing agents sometimes used for demethylation are incompatible with the nitro group, which can be readily reduced to an amine.[11] Conversely, strongly acidic conditions (e.g., refluxing HBr) can lead to decomposition of the indazole ring system itself.

  • Recommended Reagents: Boron tribromide (BBr₃) in an inert solvent like dichloromethane (DCM) at low temperatures (e.g., -78 °C to 0 °C) is the most reliable method. It acts as a strong Lewis acid, coordinating to the methoxy oxygen and facilitating cleavage without requiring high temperatures that could promote decomposition. Another potential reagent is trimethylsilyl iodide (TMSI).[12]

The workflow below outlines a robust approach to demethylation.

G start Start: Purified 4-methoxy-5-nitro-1H-indazole dissolve Dissolve in dry DCM under N₂ atmosphere start->dissolve cool Cool to -78 °C (Dry ice/acetone bath) dissolve->cool add_bbr3 Add BBr₃ solution dropwise cool->add_bbr3 warm Allow to warm slowly to 0 °C or RT add_bbr3->warm monitor Monitor reaction by TLC (disappearance of SM) warm->monitor quench Quench carefully with Methanol or Water monitor->quench workup Aqueous Workup & Extraction quench->workup purify Purify by Column Chromatography or Recrystallization workup->purify product Final Product: 5-Nitro-1H-indazol-4-ol purify->product

Caption: Experimental workflow for BBr₃-mediated demethylation.
Section 4: Analytical & Characterization Guide

Q7: How can I use ¹H NMR to definitively confirm that I have synthesized the correct 5-nitro isomer and not the 7-nitro?

A7: ¹H NMR is the most powerful tool for this purpose. The key is to analyze the coupling patterns and chemical shifts of the three aromatic protons on the benzene portion of the molecule (H-3, H-6, and H-7 for the 5-nitro isomer).

Proton Assignment (for 5-Nitro Isomer)Expected Chemical Shift (δ, ppm)Expected Multiplicity & Coupling (J, Hz)Rationale
H-3 ~8.2-8.4Singlet (s) or narrow doubletThis proton is on the pyrazole ring, adjacent to two nitrogen atoms, making it distinct and downfield.
H-6 ~7.8-8.0Doublet (d), J ≈ 9.0 HzH-6 is ortho to the electron-withdrawing nitro group, shifting it downfield. It is coupled only to H-7.
H-7 ~7.4-7.6Doublet (d), J ≈ 9.0 HzH-7 is ortho to the electron-donating methoxy group (at position 4) and is coupled only to H-6.
-OCH₃ ~4.0-4.2Singlet (s)Typical chemical shift for an aryl methyl ether.
N-H >13.0Broad singlet (br s)The indazole N-H proton is typically very downfield and broad, especially in DMSO-d₆.[13]

The Decisive Evidence: For the 5-nitro isomer , you will observe two doublets in the aromatic region with a typical ortho coupling constant (J ≈ 9 Hz). For the 7-nitro isomer , the aromatic protons (H-5 and H-6) would also be two doublets with ortho coupling, but their chemical shifts would be different. The most definitive confirmation comes from a 2D NOESY experiment. For the 5-nitro isomer, a Nuclear Overhauser Effect (NOE) correlation should be observed between the methoxy protons (-OCH₃) and the proton at H-3, but NOT between the methoxy group and the proton at H-7. This spatial correlation unambiguously confirms the regiochemistry.

Section 5: Key Experimental Protocols

Protocol 1: Synthesis of 4-Methoxy-5-nitro-1H-indazole

  • Safety: This reaction is exothermic and uses strong acids. Perform in a fume hood with appropriate PPE. An ice bath must be ready.

  • To a flask submerged in an ice/salt bath (0 to -5 °C), add concentrated sulfuric acid (e.g., 10 mL).

  • Slowly add 4-methoxy-1H-indazole (1.0 eq) in portions, ensuring the internal temperature does not exceed 5 °C. Stir until all solids dissolve.

  • Prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the indazole over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, stir the reaction at 0-5 °C for 1-2 hours, monitoring the consumption of starting material by TLC (e.g., 40% EtOAc/Hexanes).

  • Once the reaction is complete, pour the mixture very slowly and carefully onto a large amount of crushed ice with vigorous stirring.

  • A yellow precipitate should form. Allow the ice to melt, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the crude product under vacuum. The material can be purified by column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) or recrystallization from methanol.

Protocol 2: O-Demethylation using Boron Tribromide (BBr₃)

  • Safety: BBr₃ is highly corrosive and reacts violently with water. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere (Nitrogen or Argon).

  • Dissolve 4-methoxy-5-nitro-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of BBr₃ in DCM (1.5-2.0 eq) dropwise via syringe.

  • After addition, allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to 0 °C and quench the reaction by the very slow, dropwise addition of methanol. This will produce gas, so ensure adequate ventilation.

  • Once the quenching is complete, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude 5-nitro-1H-indazol-4-ol by column chromatography or recrystallization.

Section 6: References
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]

  • PubChem. (n.d.). 1H-Indazole. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole. Available at:

  • Sato, Y., et al. (2012). O-Demethylation and successive oxidative dechlorination of methoxychlor by Bradyrhizobium sp. strain 17-4, isolated from river sediment. PubMed. Available at: [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PubMed Central. Available at: [Link]

  • Organic Syntheses. (n.d.). 5-nitroindazole. Available at: [Link]

  • Kaur, M., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available at: [Link]

  • Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds. Available at:

  • ResearchGate. (n.d.). Demethylation of 2,4-Dimethoxyquinolines: The Synthesis of Atanine. Available at: [Link]

  • Singh, T., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. Available at: [Link]

  • Pathare, R. S., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. Available at: [Link]

  • ResearchGate. (2016). How do you do reduction of aromatic nitro or nitroimidazole?. Available at: [Link]

  • Norman, M. H., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Available at: [Link]

  • PubChem. (n.d.). 7-Nitroindazole. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Available at: [Link]

  • Ibrahim, A. R., & Abul-Hajj, Y. J. (1990). O-demethylation and sulfation of 7-methoxylated flavanones by Cunninghamella elegans. Xenobiotica. Available at: [Link]

  • MDPI. (n.d.). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Available at: [Link]

  • Google Patents. (2013). CN103319410A - Synthesis method of indazole compound. Available at:

  • ASTM Digital Library. (n.d.). The Relationship Between the Toxicity and Structure of Nitroaromatic Chemicals. Available at: [Link]

  • PubMed. (n.d.). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. Available at: [Link]

  • Davies, D. I. (1955). Indazole Derivatives. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Available at: [Link]

  • PMC. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available at: [Link]

  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available at: [Link]

  • European Journal of Chemistry. (2021). Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine by combined computational approach. Available at: [Link]

  • Macsen Labs. (n.d.). 5-Nitroindazole. Available at: [Link]

Sources

Technical Support Center: Purification of 4-Methoxy-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 4-methoxy-5-nitro-1H-indazole. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond generic protocols to address the specific challenges and nuances of isolating this moderately polar nitroaromatic heterocycle. Our approach is rooted in first principles, empowering you to develop a robust and reproducible purification method.

Frequently Asked Questions (FAQs)

This section addresses foundational questions to guide your initial strategy and experimental design.

Q1: What are the key physicochemical properties of 4-methoxy-5-nitro-1H-indazole that influence its chromatographic behavior?

Understanding the molecule's structure is the first step in developing a purification strategy. 4-methoxy-5-nitro-1H-indazole (C₈H₇N₃O₃) possesses several key features:

  • Polarity: The presence of a nitro group (-NO₂) and the N-H bond of the indazole ring makes it a significantly polar molecule. The methoxy group (-OCH₃) contributes moderately to its polarity.

  • Hydrogen Bonding: The indazole N-H acts as a hydrogen bond donor, while the oxygens of the nitro and methoxy groups, along with the ring nitrogens, act as hydrogen bond acceptors. These interactions can lead to peak tailing on silica gel.

  • Solubility: Based on its structure, the compound is expected to have high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols (methanol, ethanol) and chlorinated solvents (DCM), and low solubility in non-polar solvents like hexanes.[1] This is critical for choosing a solvent to load your sample onto the column.

Q2: Which chromatographic mode is recommended: Normal-Phase or Reverse-Phase?

Both modes can be effective, but the choice depends on your scale, available equipment, and downstream application.

  • Normal-Phase Chromatography (NPC): This is the most common and cost-effective method for lab-scale purification. Using silica gel as the stationary phase, you can achieve good separation from less polar impurities. Given the compound's polarity, it will likely have strong retention on silica, requiring a relatively polar mobile phase for elution.

  • Reverse-Phase Chromatography (RPC): Often used in HPLC for high-resolution analysis and purification, RPC utilizes a non-polar stationary phase (like C18).[2] This mode is excellent for separating the target compound from highly polar impurities or salts. A typical mobile phase would be a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid.[2][3]

For routine bench-scale purification, we recommend starting with normal-phase flash column chromatography due to its simplicity, scalability, and lower cost.

Q3: What are the likely impurities from the synthesis of 4-methoxy-5-nitro-1H-indazole?

A robust purification strategy must account for potential side-products. Depending on the synthetic route, common impurities may include:[4]

  • Isomeric Products: Nitration reactions can sometimes yield other positional isomers. Similarly, if the synthesis involves building the indazole ring, formation of the 2H-indazole tautomer or other regioisomers is possible.[5]

  • Unreacted Starting Materials: Incomplete reactions will leave residual starting materials in your crude product. For example, if the synthesis involves a cyclization of a substituted phenylhydrazine, this precursor might be present.[6]

  • Degradation Products: Nitroaromatic compounds can be sensitive to certain conditions. Stability should be considered, especially if the reaction involves harsh acidic, basic, or reducing conditions.[7]

Q4: How do I effectively monitor the purification process?

Thin-Layer Chromatography (TLC) is an indispensable tool.[8] Before committing to a large-scale column, you must develop an appropriate solvent system using TLC. The ideal TLC shows:

  • The desired compound with a retention factor (Rƒ) between 0.25 and 0.40 .

  • Clear separation between your target spot and all major impurity spots.

Experimental Protocols & Method Development

This section provides actionable, step-by-step guidance for developing your purification method from scratch.

Protocol 1: TLC Method Development for Normal-Phase Chromatography

The goal is to find a mobile phase that provides optimal separation.

  • Prepare a Stock Solution: Dissolve a small amount of your crude 4-methoxy-5-nitro-1H-indazole in a suitable solvent in which it is highly soluble (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Acetone).

  • Spot the TLC Plate: Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Develop the Plate: Place the plate in a TLC chamber containing your chosen mobile phase.

  • Visualize: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under UV light (254 nm is usually effective for aromatic compounds).

  • Analyze & Iterate: Calculate the Rƒ value (Rƒ = distance spot traveled / distance solvent traveled). Adjust the mobile phase polarity to achieve the target Rƒ of ~0.3.

    • If Rƒ is too low (<0.2): Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

    • If Rƒ is too high (>0.5): Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate).

Data Presentation: Recommended Starting Solvent Systems for TLC

SystemStarting Ratio (v/v)PolarityNotes
Hexane : Ethyl Acetate70 : 30Low to MediumA standard, effective starting point for many organic compounds.[9]
Petroleum Ether : Ethyl Acetate70 : 30Low to MediumSimilar to Hexane/EtOAc, often used interchangeably.[8]
Dichloromethane : Methanol98 : 2Medium to HighA more polar system, useful if the compound shows low Rƒ in EtOAc systems.
Protocol 2: Flash Column Chromatography Purification

Once you have an optimized solvent system from TLC, you can proceed with the column.

  • Column Selection & Packing:

    • Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Pack the column using the "slurry method" with your chosen non-polar solvent (e.g., hexane). Ensure the silica bed is compact and level.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM or acetone). Add a small amount of silica gel (~2-3x the weight of your crude material) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique often results in sharper bands and better separation.

    • Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase or a slightly stronger solvent. Using a pipette, carefully load the solution onto the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase determined from your TLC analysis.

    • Collect fractions in test tubes or vials. Monitor the elution of compounds using TLC on the collected fractions.

    • Combine the fractions that contain your pure product.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 4-methoxy-5-nitro-1H-indazole.

Visualization: Purification Workflow

G cluster_prep Method Development cluster_purify Purification cluster_analysis Analysis & Isolation Crude Crude Product Sol_Test Solubility Test Crude->Sol_Test TLC_Dev TLC Method Development (Target Rf ≈ 0.3) Sol_Test->TLC_Dev Packing Pack Column TLC_Dev->Packing Optimized Conditions Loading Sample Loading (Dry Load Preferred) Packing->Loading Elution Elute with Mobile Phase Loading->Elution Collect Collect Fractions Elution->Collect TLC_Frac Analyze Fractions by TLC Collect->TLC_Frac Pooling Pool Pure Fractions TLC_Frac->Pooling Evap Solvent Evaporation Pooling->Evap Final Pure Compound Evap->Final

Caption: Workflow for chromatographic purification.

Troubleshooting Guide

Even with careful planning, issues can arise. This guide provides solutions to common problems.

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Bands Incorrect Mobile Phase Polarity: The chosen solvent system does not have the right selectivity for your mixture.• Re-optimize the mobile phase using TLC. Try a different solvent system (e.g., switch from Hexane/EtOAc to DCM/Methanol). A small change can significantly alter selectivity.[10][11]
Compound Won't Elute from Column Mobile Phase is Too Non-Polar: The solvent is not strong enough to move the highly polar compound down the silica column.• Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 70:30 Hex/EtOAc and slowly increase to 50:50 Hex/EtOAc.
Compound Elutes Too Quickly (at solvent front) Mobile Phase is Too Polar: The solvent is too strong, causing all components to elute together with poor separation.• Decrease the mobile phase polarity. If using 70:30 Hex/EtOAc, try 90:10 Hex/EtOAc.
Peak Tailing (Streaking bands) 1. Strong Analyte-Silica Interaction: The acidic silanol groups on the silica surface are interacting strongly with your compound.[12]2. Column Overload: Too much sample was loaded for the column size.1a. Add a small amount of a modifier to your mobile phase. For a neutral/basic compound, add ~0.1-0.5% triethylamine. For an acidic compound, add ~0.1-1% acetic acid.• 1b. Use a less active stationary phase, like neutral alumina, if tailing is severe.• 2. Reduce the amount of sample loaded or use a larger column.
Low Yield of Purified Product 1. Irreversible Adsorption: The compound is sticking permanently to the silica gel.2. Compound Degradation: The compound is unstable on the acidic silica surface over the purification time.1. Try eluting with a very strong solvent (e.g., 5-10% Methanol in DCM) at the end to wash the column.• 2. Work quickly and avoid letting the compound sit on the column for extended periods. Consider deactivating the silica gel with triethylamine before packing or switching to a different stationary phase like alumina.[7]
Column Cracks or Channels Improper Packing: The silica bed is not uniformly packed, leading to uneven solvent flow.• Ensure the column is perfectly vertical during packing. Pack the column as a uniform slurry and allow it to settle without disturbance. Do not let the top of the column run dry.
Visualization: Troubleshooting Logic for Poor Separation

G Start Problem: Poor Separation on TLC Rf_Check Is the Rf value in the 0.25-0.40 range? Start->Rf_Check High_Rf Rf is too high (>0.4) Rf_Check->High_Rf No (High) Low_Rf Rf is too low (<0.25) Rf_Check->Low_Rf No (Low) Poor_Res Rf is optimal, but spots are not well-resolved Rf_Check->Poor_Res Yes, but... Success Proceed to Column Rf_Check->Success Yes, and resolved Decrease_Pol Decrease Mobile Phase Polarity (e.g., more hexane) High_Rf->Decrease_Pol Decrease_Pol->Rf_Check Increase_Pol Increase Mobile Phase Polarity (e.g., more ethyl acetate) Low_Rf->Increase_Pol Increase_Pol->Rf_Check Change_System Change Solvent System (e.g., try DCM/MeOH or add a modifier like Acetic Acid) Poor_Res->Change_System Change_System->Rf_Check

Caption: Decision tree for optimizing TLC separation.

References

  • SIELC Technologies. (n.d.). Separation of 7-Nitroindazole on Newcrom R1 HPLC column.
  • PubChemLite. (n.d.). 4-methoxy-5-nitro-1h-indazole (C8H7N3O3).
  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • The Royal Society of Chemistry. (n.d.). A facile route to 1H- and 2H-indazoles from readily accessed acyl hydrazides by exploiting a novel aryne-based molecular rearrangement.
  • Molnar Institute. (n.d.). Solvent selection in liquid chromatography.
  • Benchchem. (n.d.). Navigating the Physicochemical Landscape of 7-Methoxy-5-nitro-1H-indole: A Technical Guide to Solubility and Stability.
  • Elguero, J., et al. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central.
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
  • NIH. (2018, March 16). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles.
  • SIELC Technologies. (n.d.). Separation of (4-Methoxyphenyl)hydrazine on Newcrom R1 HPLC column.
  • Chew, K. W., et al. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. PMC - NIH.
  • E-RESEARCHCO. (2019, January 18). Synthesis and Characterization of Process Related New Impurity in Ufiprazole.

Sources

Validation & Comparative

The Untapped Potential of 4-Methoxy-5-Nitro-1H-Indazole Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Within this diverse family, nitroindazoles have garnered significant attention for their potent and varied therapeutic effects. This guide provides a comparative analysis of the biological activities of 4-methoxy-5-nitro-1H-indazole derivatives, contextualizing their potential by examining structurally related nitro- and methoxy-substituted indazoles. While comprehensive biological data on a broad series of 4-methoxy-5-nitro-1H-indazole derivatives remains an emerging area of research, this document synthesizes existing experimental data from closely related analogues to illuminate the therapeutic promise of this specific chemical scaffold.

A Comparative Landscape of Bioactivity: Insights from Related Indazole Scaffolds

The strategic placement of substituents on the indazole ring profoundly influences the pharmacological profile of the resulting derivatives. The interplay between the electron-withdrawing nitro group and the electron-donating methoxy group in the 4-methoxy-5-nitro-1H-indazole structure suggests a unique electronic and steric configuration that is ripe for therapeutic exploitation. To appreciate this potential, we will compare it with the established biological activities of other key indazole derivatives.

Antiproliferative Activity: A Primary Focus

The fight against cancer has been a major driver for the development of novel indazole derivatives. Numerous studies have demonstrated their ability to inhibit the growth of various cancer cell lines, often through the modulation of critical signaling pathways.

Table 1: Comparative Antiproliferative Activity of Nitroindazole Derivatives

Compound ClassSpecific DerivativeCancer Cell Line(s)IC50 (µM)Reference CompoundIC50 (µM)
6-Nitroindazole Indazole-pyrimidine hybrid (4a)A549 (Lung)3.304Doxorubicin7.35[1]
Indazole-pyrimidine hybrid (4i)A549 (Lung)2.305Doxorubicin7.35[1]
Indazole-pyrimidine hybrid (4i)Caco2 (Colon)4.990Doxorubicin11.29[1]
Indazole Derivative (2f)4T1 (Breast)0.23Not SpecifiedNot Specified[2]
Indazole Derivative (2f)HepG2 (Liver)0.80Not SpecifiedNot Specified[2]
Indazole Derivative (2f)MCF-7 (Breast)0.34Not SpecifiedNot Specified[2]
3-Amino-1H-indazole Derivative (6o)K562 (Leukemia)5.15Not SpecifiedNot Specified[3]
7-Methoxy-benzo[g]indazole Not SpecifiedMCF-7 (Breast)1.5Not SpecifiedNot Specified[4]
Not SpecifiedHeLa (Cervical)3Not SpecifiedNot Specified[4]
Not SpecifiedHepG2 (Liver)5Not SpecifiedNot Specified[4]

The data clearly indicates that the position of the nitro group and other substitutions are critical for potent anticancer activity. For instance, certain 6-nitroindazole derivatives exhibit impressive IC50 values in the low micromolar and even nanomolar range against various cancer cell lines[1][2]. The significant cytotoxicity of these compounds underscores the potential of the nitro-functionalized indazole core. Furthermore, the potent activity of 7-methoxy-benzo[g]indazole derivatives highlights the favorable contribution of the methoxy group to the anticancer profile of indazoles[4]. This convergence of potent activity from both nitro- and methoxy-substituted indazoles strongly suggests that the 4-methoxy-5-nitro-1H-indazole scaffold is a highly promising candidate for the development of novel anticancer agents.

Antimicrobial and Antiparasitic Potential

Beyond cancer, nitro-containing heterocyclic compounds have a long-standing history in the treatment of microbial and parasitic infections. The nitro group can undergo bioreduction within pathogens to generate reactive nitrogen species that are toxic to the microorganism.

While specific data for 4-methoxy-5-nitro-1H-indazole derivatives is limited, a study on related 2-(3-methoxy-5-nitro-1H-indazol-1-yl)ethylamine derivatives demonstrated notable activity against Acanthamoeba castellanii, a causative agent of serious eye infections. This finding suggests that the methoxy-nitro-indazole core can be a valuable pharmacophore for antiparasitic drug discovery.

Mechanistic Insights: Targeting Key Cellular Pathways

The biological effects of indazole derivatives are often attributed to their ability to interact with and modulate the activity of key enzymes and signaling pathways that are dysregulated in disease.

Kinase Inhibition: A Prevalent Mechanism of Action

Many indazole-based anticancer agents function as kinase inhibitors. Kinases are pivotal enzymes that regulate a vast array of cellular processes, and their aberrant activity is a hallmark of cancer. Two of the most critical signaling pathways frequently targeted by indazole derivatives are the PI3K/Akt/mTOR and VEGFR pathways.

  • The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common event in many cancers. Several 3-amino-1H-indazole derivatives have been shown to exhibit broad-spectrum antiproliferative activity by effectively inhibiting this pathway.

  • The VEGFR Signaling Pathway: Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a key driver of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Inhibition of VEGFR is a clinically validated strategy in cancer therapy. Numerous indazole derivatives have been developed as potent VEGFR inhibitors.

The established role of the indazole scaffold in potent kinase inhibition suggests that 4-methoxy-5-nitro-1H-indazole derivatives are prime candidates for investigation as inhibitors of these and other clinically relevant kinases.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Indazole Indazole Derivatives Indazole->PI3K Inhibition Indazole->Akt Inhibition Indazole->mTORC1 Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition points for indazole derivatives.

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Indazole Indazole Derivatives Indazole->VEGFR Inhibition

Caption: Simplified VEGFR signaling pathway and a potential point of inhibition by indazole derivatives.

Experimental Protocols: A Guide to Evaluating Biological Activity

To rigorously assess the therapeutic potential of novel 4-methoxy-5-nitro-1H-indazole derivatives, standardized and validated experimental protocols are essential. The following provides a detailed methodology for a key assay in anticancer drug screening.

In Vitro Antiproliferative MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cells in a suitable medium and harvest them during their exponential growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) in a final volume of 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the 4-methoxy-5-nitro-1H-indazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain a range of desired test concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) under the same conditions as in step 1.

  • MTT Addition and Incubation:

    • After the incubation period, carefully add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently pipette up and down or place the plate on an orbital shaker for a few minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow Start Start Cell_Seeding 1. Cell Seeding (96-well plate) Start->Cell_Seeding Incubation1 2. Incubation (24h) Cell_Seeding->Incubation1 Compound_Treatment 3. Compound Treatment (Varying Concentrations) Incubation1->Compound_Treatment Incubation2 4. Incubation (48-72h) Compound_Treatment->Incubation2 MTT_Addition 5. Add MTT Reagent Incubation2->MTT_Addition Incubation3 6. Incubation (2-4h) MTT_Addition->Incubation3 Formazan_Solubilization 7. Solubilize Formazan (e.g., with DMSO) Incubation3->Formazan_Solubilization Read_Absorbance 8. Read Absorbance (570 nm) Formazan_Solubilization->Read_Absorbance Data_Analysis 9. Data Analysis (Calculate IC50) Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the MTT assay to determine antiproliferative activity.

Conclusion and Future Directions

The 4-methoxy-5-nitro-1H-indazole scaffold represents a promising, yet underexplored, area in the vast landscape of medicinal chemistry. By drawing comparisons with structurally related nitro- and methoxy-substituted indazoles, a compelling case can be made for their potential as potent therapeutic agents, particularly in oncology. The established antiproliferative and kinase inhibitory activities of related compounds provide a strong rationale for the synthesis and comprehensive biological evaluation of a diverse library of 4-methoxy-5-nitro-1H-indazole derivatives.

Future research should focus on:

  • Systematic Synthesis and Screening: The preparation and in vitro screening of a focused library of 4-methoxy-5-nitro-1H-indazole derivatives against a panel of cancer cell lines and microbial pathogens is a critical next step.

  • Mechanism of Action Studies: For active compounds, elucidating the precise molecular targets and mechanisms of action, including kinase profiling and analysis of key signaling pathways, will be essential for further development.

  • Structure-Activity Relationship (SAR) Elucidation: A thorough investigation of how different substituents on the indazole ring and at other positions influence biological activity will guide the design of more potent and selective analogues.

This comparative guide serves as a foundational resource for researchers embarking on the exploration of 4-methoxy-5-nitro-1H-indazole derivatives, providing a solid framework for future drug discovery and development efforts in this exciting area.

References

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]

  • PubChem. (n.d.). 4-methoxy-5-nitro-1h-indazole. National Center for Biotechnology Information. [Link]

  • Khanage, S., et al. (2020). Synthesis and Antimicrobial Evaluation of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate Derivatives. Analytical Chemistry Letters, 10(4), 517-523. [Link]

  • Gadakh, S., et al. (2025). Diversity-Oriented Design, Synthesis, and Biological Evaluation of 1H-Indazole Derivatives Against A549 and MCF7 Cancer Cells. ResearchGate. [Link]

  • Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11, 17-26. [Link]

  • El-Sayed, M. A., et al. (2025). Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines. National Institutes of Health. [Link]

  • Halawa, A. H., et al. (2019). The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. ResearchGate. [Link]

  • Journal of Chemical Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Indian Academy of Sciences. [Link]

  • Fromm, C., et al. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. ACS Medicinal Chemistry Letters, 5(12), 1219-1224. [Link]

  • Ortiz-Alvarado, R., et al. (2017). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Molecules, 22(7), 1188. [Link]

  • Kanaan K, S., & Omar, T. N. A. (2023). Synthesis and Preliminary Anti-Inflammatory and Anti-Microbial Evaluation of New 4,5-Dihydro-1H-Pyrazole Derivatives. Iraqi Journal of Pharmaceutical Sciences, 32(Suppl.), 1-10. [Link]

Sources

A Comparative Guide to the Synthesis of 4-Methoxy-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methoxy-5-nitro-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its substituted indazole core is a recognized pharmacophore, appearing in a variety of biologically active molecules. The efficient and scalable synthesis of this molecule is therefore a critical aspect of its application in research and development. This guide provides a comparative analysis of two prominent synthetic strategies for 4-methoxy-5-nitro-1H-indazole, offering a deep dive into the underlying chemical principles, procedural details, and a quantitative comparison of their respective merits.

The selection of a synthetic route is often a balance between yield, purity, cost of starting materials, and reaction conditions. This document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make an informed decision based on their specific laboratory and project requirements. We will explore two classical and robust methods adapted for the synthesis of our target molecule:

  • Route 1: Diazotization and Cyclization of a Substituted Aniline

  • Route 2: Intramolecular Nucleophilic Aromatic Substitution (SNAr) of a Hydrazone Derivative

Route 1: Diazotization and Cyclization of 3-Methoxy-4-methyl-2-nitroaniline

This venerable approach to the indazole nucleus relies on the diazotization of an appropriately substituted aniline, followed by an intramolecular cyclization. The key precursor for this route is 3-methoxy-4-methyl-2-nitroaniline. The causality behind this choice lies in the specific arrangement of the methyl, methoxy, and amino groups on the aniline ring, which, upon diazotization, facilitates the desired cyclization to form the indazole ring system.

Reaction Pathway

The synthesis proceeds in a single, albeit mechanistically complex, step from the aniline precursor. The reaction is initiated by the in-situ formation of nitrous acid from sodium nitrite in an acidic medium, typically acetic acid. The resulting diazonium salt is unstable and readily undergoes cyclization.

Route 1 Start 3-Methoxy-4-methyl-2-nitroaniline Reagents NaNO₂, Acetic Acid Start->Reagents Diazotization Intermediate In-situ Diazonium Salt Reagents->Intermediate Product 4-Methoxy-5-nitro-1H-indazole Intermediate->Product Intramolecular Cyclization

Caption: Diazotization and cyclization of 3-methoxy-4-methyl-2-nitroaniline.

Experimental Protocol
  • Step 1: Dissolution of Starting Material: In a flask equipped with a magnetic stirrer, dissolve 3-methoxy-4-methyl-2-nitroaniline (1.0 eq) in glacial acetic acid.

  • Step 2: Diazotization: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.

  • Step 3: Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Step 4: Work-up and Purification: Pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate) until the product precipitates. Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography.

Discussion of Rationale

The choice of acetic acid as the solvent is crucial as it provides the acidic medium necessary for the formation of nitrous acid and also acts as a good solvent for the starting material. The low temperature during diazotization is critical to prevent the premature decomposition of the diazonium salt. The subsequent warming to room temperature provides the thermal energy required to overcome the activation barrier for the intramolecular cyclization. This method is analogous to the well-established synthesis of other nitroindazoles, such as 5-nitroindazole from 2-amino-5-nitrotoluene[1].

Route 2: Intramolecular SNAr of a Hydrazone Derivative

This modern and often high-yielding approach involves the formation of a hydrazone from a carbonyl compound, followed by a base-mediated intramolecular nucleophilic aromatic substitution (SNAr) to construct the indazole ring. A suitable starting material for this route is 2-fluoro-4-methoxy-5-nitrobenzaldehyde. The fluorine atom serves as an excellent leaving group, activated by the electron-withdrawing nitro group, making it susceptible to nucleophilic attack by the hydrazone nitrogen.

Reaction Pathway

This two-step, one-pot synthesis begins with the condensation of the benzaldehyde with hydrazine to form the corresponding hydrazone. The addition of a base then facilitates the deprotonation of the hydrazone, initiating the intramolecular cyclization via an SNAr mechanism.

Route 2 Start 2-Fluoro-4-methoxy-5-nitrobenzaldehyde Reagents1 Hydrazine Hydrate, DMF Start->Reagents1 Condensation Intermediate Hydrazone Intermediate Reagents1->Intermediate Reagents2 K₂CO₃ (Base) Intermediate->Reagents2 Deprotonation Product 4-Methoxy-5-nitro-1H-indazole Reagents2->Product Intramolecular SNAr

Caption: Intramolecular SNAr of a hydrazone derivative.

Experimental Protocol
  • Step 1: Hydrazone Formation: To a solution of 2-fluoro-4-methoxy-5-nitrobenzaldehyde (1.0 eq) in dimethylformamide (DMF), add hydrazine hydrate (1.5 eq) at room temperature. Stir the mixture for 2-3 hours.

  • Step 2: Cyclization: To the same reaction mixture, add potassium carbonate (2.0 eq) as a base. Heat the reaction to 80-100 °C and stir for 4-6 hours.

  • Step 3: Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water. The product will precipitate out of solution. Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.

Discussion of Rationale

The use of a polar aprotic solvent like DMF is beneficial for both the hydrazone formation and the subsequent SNAr reaction. Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the hydrazone and initiate the cyclization. The elevated temperature is necessary to promote the SNAr reaction. This synthetic strategy is well-documented for the preparation of various substituted 5-nitro-1H-indazoles[2][3][4].

Comparative Analysis

ParameterRoute 1: Diazotization & CyclizationRoute 2: Intramolecular SNAr
Starting Material 3-Methoxy-4-methyl-2-nitroaniline2-Fluoro-4-methoxy-5-nitrobenzaldehyde
Reagents Sodium nitrite, Acetic acidHydrazine hydrate, Potassium carbonate, DMF
Reaction Conditions Low to ambient temperatureAmbient to elevated temperature (80-100 °C)
Typical Yield Moderate (40-60%)High (70-90%)
Purity of Crude Product Often requires significant purificationGenerally higher purity
Scalability Can be challenging due to the handling of diazonium saltsMore amenable to large-scale synthesis
Safety Considerations Diazonium salts can be explosiveHydrazine is toxic and corrosive
Atom Economy LowerHigher

Conclusion

Both synthetic routes presented offer viable pathways to 4-methoxy-5-nitro-1H-indazole.

Route 1 , the diazotization of 3-methoxy-4-methyl-2-nitroaniline, is a classic method that may be favored if the starting aniline is readily available or easily synthesized. However, it generally provides moderate yields and requires careful temperature control due to the instability of the diazonium intermediate.

Route 2 , the intramolecular SNAr of a hydrazone derivative, represents a more modern and often more efficient approach. It typically results in higher yields and a cleaner crude product, making it more suitable for larger-scale preparations. The primary consideration for this route is the availability of the starting 2-fluoro-4-methoxy-5-nitrobenzaldehyde.

Ultimately, the choice of synthesis will depend on the specific needs and resources of the research team. For high-throughput synthesis or large-scale production, Route 2 is likely the more advantageous option. For smaller-scale laboratory synthesis where the aniline precursor is on hand, Route 1 remains a practical choice.

References

  • Huisgen, R., & Bast, K. (n.d.). INDAZOLE. Organic Syntheses Procedure. Retrieved from [Link]

  • CN103319410A - Synthesis method of indazole compound. (n.d.). Google Patents.
  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole. (n.d.). Google Patents.
  • CN107805221A - Method for preparing 1H-indazole derivative. (n.d.). Google Patents.
  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. (2018). National Institutes of Health. Retrieved from [Link]

  • CN103319410B - A kind of synthetic method of indazole compound. (n.d.). Google Patents.
  • US8022227B2 - Method of synthesizing 1H-indazole compounds. (n.d.). Google Patents.
  • Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 5-nitroindazole. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ACS Publications. Retrieved from [Link]

  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. (n.d.). Google Patents.
  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. (2019). National Institutes of Health. Retrieved from [Link]

Sources

A Comparative Guide to the Bioactivity of 4-methoxy-5-nitro-1H-indazole and Other Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the indazole scaffold represents a cornerstone in the discovery of novel therapeutics, particularly in oncology. Its versatile structure has given rise to a multitude of bioactive molecules, including several FDA-approved kinase inhibitors. This guide provides a comprehensive validation framework for the potential bioactivity of a novel compound, 4-methoxy-5-nitro-1H-indazole. Due to the limited publicly available data on this specific molecule, this guide will establish its potential by comparing its core structure to well-characterized, bioactive indazole derivatives. We will delve into the established anti-cancer activities of these analogs, provide detailed experimental protocols for bioactivity validation, and explore the underlying signaling pathways.

The Indazole Scaffold: A Privileged Structure in Kinase Inhibition

The indazole core, a bicyclic aromatic heterocycle, is a prominent feature in numerous kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes.[1] Kinases are crucial regulators of a vast array of cellular processes, including cell growth, proliferation, and survival.[2] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2] Indazole-containing drugs like Axitinib, Pazopanib, and Linifanib have demonstrated the clinical utility of this scaffold in targeting various protein kinases.[2][3]

This guide will focus on comparing 4-methoxy-5-nitro-1H-indazole to other indazole derivatives known to inhibit key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Protein Kinase B (Akt).

Comparative Bioactivity of Indazole Derivatives

While specific bioactivity data for 4-methoxy-5-nitro-1H-indazole is not yet widely published, we can infer its potential by examining the structure-activity relationships (SAR) of analogous compounds. The presence of a methoxy group and a nitro group on the indazole ring can significantly influence the compound's electronic properties and its ability to interact with target proteins.

Below is a comparative table of a selection of indazole derivatives with their reported inhibitory concentrations (IC50) against various cancer cell lines and kinases. This data serves as a benchmark for the anticipated potency of novel indazole compounds.

Compound/DerivativeTarget(s)Cancer Cell Line(s)IC50 Value(s)Reference(s)
Indazole Derivative (Compound 6o) Apoptosis InductionK562 (Chronic Myeloid Leukemia)5.15 µM[4]
A549 (Lung), PC-3 (Prostate), Hep-G2 (Liver)>10 µM[4]
3-amino-1H-indazole derivative (W24) PI3K/AKT/mTOR pathwayHT-29, MCF-7, A-549, HepG2, HGC-270.43-3.88 µM[5]
Indazole-based FGFR1 Inhibitor (7r) FGFR1-2.9 nM (enzymatic)[2]
Indazole-based VEGFR-2 Inhibitor (Compound 30) VEGFR-2-1.24 nM (enzymatic)[6]
Indazole-pyrimidine derivative (13i) VEGFR-2-34.5 nM (enzymatic)[1]
Indazole Derivative (Compound 1) FGFR1-100 nM[7]
Piperazine-indazole derivative (6a) AntiproliferativeK5625.19 µM[4]
A5498.21 µM[4]
PC-36.12 µM[4]
Hep-G25.62 µM[4]
Dual PARP/NAMPT Inhibitor (10n) PARP1, NAMPTMDA-MB-231, MDA-MB-468 (Breast)1.28 nM, 0.46 nM[8]

Key Signaling Pathways Targeted by Indazole Kinase Inhibitors

Indazole derivatives often exert their anti-cancer effects by modulating critical signaling pathways that are hijacked by cancer cells to promote their growth and survival. Understanding these pathways is essential for designing and validating novel inhibitors.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival. Its aberrant activation is a common event in many human cancers. Indazole derivatives can inhibit key kinases within this pathway, such as Akt, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Survival mTORC1->Proliferation Indazole Indazole Derivative Indazole->Akt inhibits

PI3K/Akt/mTOR signaling pathway with the inhibitory action of an indazole derivative.

The Ras/Raf/MEK/ERK (MAPK) Pathway

The MAPK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes encoding components of this pathway, such as Ras and BRAF, are frequently observed in cancer. Kinase inhibitors targeting this pathway can effectively halt uncontrolled cell division.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Gene Transcription (Proliferation) ERK->Transcription Indazole Indazole Derivative Indazole->Raf inhibits

The Ras/Raf/MEK/ERK (MAPK) signaling pathway and a potential point of inhibition.

Experimental Protocols for Bioactivity Validation

To rigorously assess the bioactivity of 4-methoxy-5-nitro-1H-indazole, a series of in vitro and in vivo assays are essential. The following protocols are standard methodologies in drug discovery and provide a framework for validation.

In Vitro Assays

1. MTT Cell Proliferation Assay

This colorimetric assay is a widely used method to assess cell viability and proliferation.[9] It measures the metabolic activity of cells, which is an indicator of their health.

  • Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[9] The amount of formazan is directly proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[10]

    • Compound Treatment: Treat the cells with various concentrations of 4-methoxy-5-nitro-1H-indazole and incubate for a specified period (e.g., 72 hours).[10] Include untreated and vehicle-treated controls.

    • MTT Addition: Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[10]

    • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Absorbance Reading: Measure the absorbance at 492 nm using a microplate reader.[10]

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the compound.

2. LDH Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[11]

  • Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis.[11] The amount of LDH in the supernatant is proportional to the number of dead cells.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

    • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 600 x g for 10 minutes.[12]

    • LDH Reaction: Transfer a portion of the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

    • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]

    • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.[12]

    • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.

3. In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based Assay)

This assay provides a universal method for measuring the activity of any ADP-generating enzyme, such as a kinase, by quantifying the amount of ADP produced in a reaction.[13][14]

  • Principle: The assay is a two-step process. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used in a luciferase reaction to generate a luminescent signal proportional to the initial kinase activity.[14]

  • Protocol:

    • Kinase Reaction Setup: In a 96-well plate, combine the kinase of interest, its substrate, and a range of concentrations of 4-methoxy-5-nitro-1H-indazole in a suitable kinase buffer.

    • Reaction Initiation: Initiate the kinase reaction by adding ATP.

    • Reaction Termination and ATP Depletion: After a defined incubation period, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]

    • ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[14]

    • Luminescence Measurement: Read the luminescent signal using a plate reader.

    • Data Analysis: A lower luminescent signal in the presence of the inhibitor indicates inhibition of kinase activity. Calculate the IC50 value from a dose-response curve.

Kinase_Assay_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection cluster_2 Step 3: Measurement A Combine Kinase, Substrate, & Inhibitor B Add ATP to Initiate Reaction A->B C Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) B->C D Add Kinase Detection Reagent (ADP -> ATP, Luciferase Reaction) C->D E Read Luminescence D->E

Workflow for a luminescence-based in vitro kinase assay.

In Vivo Validation

Human Tumor Xenograft Model

To evaluate the in vivo efficacy of a promising anticancer compound, human tumor xenograft models are widely used.[15]

  • Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors.[15] The effect of the test compound on tumor growth can then be assessed.

  • Protocol:

    • Cell Implantation: Subcutaneously inject a suspension of a human cancer cell line (e.g., A549, K562) into the flank of immunodeficient mice (e.g., nude or SCID mice).[15]

    • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size.

    • Compound Administration: Once tumors are established, randomly assign mice to treatment and control groups. Administer 4-methoxy-5-nitro-1H-indazole (and a vehicle control) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

    • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

    • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the compound.

Conclusion

While direct experimental data on the bioactivity of 4-methoxy-5-nitro-1H-indazole is currently limited, its structural similarity to a class of highly successful kinase inhibitors suggests significant therapeutic potential. By following the comprehensive validation framework outlined in this guide, researchers can systematically evaluate its anti-cancer properties. The comparative analysis with established indazole derivatives provides a strong rationale for its investigation as a novel kinase inhibitor. The detailed in vitro and in vivo protocols offer a clear roadmap for generating the robust data necessary to advance this and other promising compounds through the drug discovery pipeline.

References

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry.

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules.

  • MTT assay protocol. Abcam.

  • 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry.

  • Drug Efficacy Testing in Mice. Methods in Molecular Biology.

  • ADP-Glo™ Kinase Assay Technical Manual. Promega.

  • Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. ACS Medicinal Chemistry Letters.

  • CyQUANT™ LDH Cytotoxicity Assay Kit Product Information Sheet. Thermo Fisher Scientific.

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry.

  • IC 50 values of compound 6a-6u against four tumor cell lines in vitro. ResearchGate.

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics.

  • LDH cytotoxicity assay. Protocols.io.

  • MTT Cell Proliferation Assay. ATCC.

  • Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences.

  • ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega.

  • An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research.

  • Theoretical Investigations on Interactions of Arylsulphonyl Indazole Derivatives as Potential Ligands of VEGFR2 Kinase. Molecules.

  • Promega ADP-Glo kinase assay. BMG LABTECH.

  • Indazole derivatives as inhibitors of FGFR1. ResearchGate.

  • Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Molecular BioSystems.

  • Antitumor Efficacy Testing in Rodents. Journal of the National Cancer Institute.

  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Hycult Biotech.

  • MTT Cell Assay Protocol. Texas Children's Hospital.

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.

  • LDH Cytotoxicity Assay Kit II. Sigma-Aldrich.

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research.

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). Journal of Biomolecular Structure and Dynamics.

  • Cell Viability Assays. Assay Guidance Manual.

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience.

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry.

  • Anticancer activity of indazole compounds. ResearchGate.

  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Enzyme Inhibition.

  • LDH Cytotoxicity Detection Kit. Takara Bio.

  • MTT (Assay protocol). Protocols.io.

  • Discovery of indazole derivatives 17-19 as VEGFRi nhibitors. ResearchGate.

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Protocols in Chemical Biology.

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry.

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Methoxy-5-nitro-1H-indazole: Unraveling the Roles of Methoxy and Nitro Substituents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indazole scaffold is a cornerstone for the development of a multitude of therapeutic agents, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] The strategic functionalization of this privileged heterocyclic system allows for the fine-tuning of its pharmacological profile. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-methoxy-5-nitro-1H-indazole, a specific derivative with potential therapeutic relevance. By dissecting the individual and synergistic contributions of the 4-methoxy and 5-nitro groups, we aim to provide a rational framework for the design of novel indazole-based therapeutics. This analysis is supported by comparative data from related indazole analogs and detailed experimental protocols for assessing their biological activity.

The Indazole Core: A Versatile Pharmacophore

The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, serves as a versatile template in drug discovery. Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets underpins its broad therapeutic potential. The specific substitution pattern on the indazole ring dictates its potency, selectivity, and pharmacokinetic properties.

Decoding the Substituent Effects: A Comparative Analysis

To understand the SAR of 4-methoxy-5-nitro-1H-indazole, it is crucial to examine the influence of each substituent. The following sections compare this compound with analogs bearing different substitutions at the 4- and 5-positions, drawing upon published experimental data to elucidate the roles of the methoxy and nitro moieties.

The Critical Role of the 5-Nitro Group

The presence of a nitro group, particularly at the 5-position of the indazole ring, is a recurring motif in compounds with potent antiparasitic and anticancer activities.[2][3][4] Its strong electron-withdrawing nature significantly influences the electronic properties of the indazole system.

Antiparasitic Activity: In the context of antiparasitic agents, the 5-nitro group is often a key pharmacophoric element. For instance, a series of 3-alkoxy- and 3-hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles have demonstrated significant trichomonacidal and antichagasic activities.[2] The proposed mechanism of action for many 5-nitroindazoles against parasites like Trypanosoma cruzi involves the bioreduction of the nitro group by parasitic nitroreductases to generate cytotoxic reactive nitrogen species, leading to oxidative stress and cell death.[4]

Anticancer Activity: The 5-nitro substitution has also been associated with potent anticancer activity. In a study of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives, compounds bearing a methoxy group on the N-phenyl ring exhibited substantial anticancer activity against A549 (lung cancer) and MCF7 (breast cancer) cell lines, with IC50 values comparable to the reference drugs pazopanib and doxorubicin.[3]

Comparative Data for 5-Nitroindazole Derivatives:

Compound/Derivative ClassBiological ActivityTarget/Cell LinePotency (IC50/Activity)Reference
3-alkoxy-1-(dialkylamino)alkyl-5-nitroindazolesTrichomonacidalTrichomonas vaginalisActive at 10 µg/mL[2]
5-Nitro-N-(3-methoxyphenyl)-3-(phenylamino)-1H-indazole-1-carboxamideAnticancerA5491.15 ± 0.08 µM[3]
5-Nitro-N-(4-methoxyphenyl)-3-(phenylamino)-1H-indazole-1-carboxamideAnticancerMCF71.45 ± 0.11 µM[3]
2-benzyl-5-nitroindazolin-3-one derivativesAntileishmanialLeishmania amazonensisIC50 < 1 µM for several derivatives[5]

Bioisosteric Replacement of the Nitro Group: While crucial for activity, the nitro group can be associated with toxicity concerns due to its potential for in vivo reduction to reactive hydroxylamines and nitrosoamines.[6] This has prompted the exploration of bioisosteric replacements. The trifluoromethyl (CF3) group, for example, has been successfully used to replace an aliphatic nitro group in CB1 receptor positive allosteric modulators, resulting in increased potency and improved metabolic stability.[7][8] Other potential bioisosteres for the aromatic nitro group include cyano, sulfone, and certain heterocyclic rings.[6] The exploration of such replacements for the 5-nitro group in 4-methoxy-1H-indazole could lead to analogs with improved safety profiles while retaining or even enhancing biological activity.

The Modulatory Influence of the 4-Methoxy Group

The methoxy group is a common substituent in many approved drugs, where it can significantly impact ligand-target binding, physicochemical properties, and metabolic stability.[9][10] Its role is multifaceted, acting as a hydrogen bond acceptor, influencing conformation, and modulating electronic properties.[11][12][13]

Impact on Binding and Potency: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the binding pocket of a target protein.[13] Furthermore, its size and ability to adopt different conformations can provide optimal steric fit within a binding site.[9][13] The introduction of a methoxy group can lead to significant improvements in potency.[12]

Physicochemical and Pharmacokinetic Properties: A methoxy group on an aromatic ring has a near-zero lipophilicity parameter (Δ(LogD) of -0.05 to 0.00), making it a non-lipophilic substituent.[11] This is advantageous in drug design as it can enhance potency without increasing lipophilicity, which is often associated with poor ADME properties.[11] However, the methoxy group can be susceptible to O-demethylation by cytochrome P450 enzymes, which can be a metabolic liability.[11]

Comparative Analysis of Methoxy-Substituted Indazoles: While direct SAR data for 4-methoxy-5-nitro-1H-indazole is limited, studies on other methoxy-substituted indazoles and related heterocyclic systems provide valuable insights. For instance, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, the methoxy group was a key feature of the lead compounds.[14][15] In another study on 4-substituted methoxybenzoyl-aryl-thiazoles, the methoxy group was part of the core structure of these potent anticancer agents.[16]

Synergistic Effects and Future Directions

The combination of a 4-methoxy and a 5-nitro group on the indazole scaffold likely results in a synergistic interplay of their electronic and steric properties. The electron-donating methoxy group at the 4-position may influence the electron density of the indazole ring system, potentially modulating the bioreduction of the 5-nitro group and thereby affecting its biological activity.

Future research should focus on the synthesis and biological evaluation of a focused library of analogs of 4-methoxy-5-nitro-1H-indazole to systematically probe the SAR. This would involve:

  • Modification of the 4-position: Replacing the methoxy group with other alkoxy groups of varying chain lengths, a hydroxyl group, or bioisosteres to investigate the impact on activity and metabolic stability.

  • Bioisosteric replacement of the 5-nitro group: Introducing substituents like cyano, trifluoromethyl, or sulfone to mitigate potential toxicity while maintaining or improving potency.

  • Substitution at other positions: Exploring the effect of substituents at the N1, 3, 6, and 7-positions of the 4-methoxy-5-nitro-1H-indazole core.

Experimental Protocols

To facilitate comparative studies, detailed protocols for key biological assays are provided below.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[17]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[17]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 4-methoxy-5-nitro-1H-indazole and its analogs) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay

Many indazole derivatives exert their anticancer effects by inhibiting protein kinases.[1] In vitro kinase assays are essential for determining the potency and selectivity of these compounds.[18][19][20][21]

Principle: A typical kinase assay measures the transfer of a phosphate group from ATP to a specific substrate (peptide or protein) by a kinase enzyme. Inhibition of the kinase results in a decrease in substrate phosphorylation.

Protocol (Radiometric Filter Binding Assay):

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific peptide or protein substrate, ATP (spiked with [γ-33P]ATP), and a buffer solution.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Initiation and Incubation: Initiate the kinase reaction by adding the ATP mixture and incubate at a controlled temperature (e.g., 30°C) for a specific time.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a filter membrane that binds the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-33P]ATP.

  • Detection: Quantify the amount of radioactivity on the filter membrane using a scintillation counter.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate key concepts related to the structure-activity relationship of substituted indazoles.

SAR_of_Indazoles cluster_substituents Key Substitutions cluster_bioisosteres Bioisosteric Replacements Indazole_Core Indazole Scaffold (Privileged Structure) 5-Nitro 5-Nitro Group - Electron Withdrawing - Crucial for Antiparasitic & Anticancer Activity Indazole_Core->5-Nitro 4-Methoxy 4-Methoxy Group - H-bond Acceptor - Modulates Potency & PK Properties Indazole_Core->4-Methoxy Nitro_Bioisosteres Nitro Bioisosteres (e.g., -CN, -CF3, -SO2R) - Aim to reduce toxicity 5-Nitro->Nitro_Bioisosteres replace to improve safety Methoxy_Bioisosteres Methoxy Bioisosteres (e.g., -OH, -OEt) - Modulate metabolic stability 4-Methoxy->Methoxy_Bioisosteres replace to alter PK

Caption: Key structural features influencing the biological activity of substituted indazoles.

MTT_Assay_Workflow A Seed Cancer Cells (96-well plate) B Treat with Test Compounds A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Conclusion

The structure-activity relationship of 4-methoxy-5-nitro-1H-indazole is a compelling area of study with significant potential for the discovery of novel therapeutic agents. The 5-nitro group appears to be a critical determinant of potent biological activity, particularly in anticancer and antiparasitic contexts, while the 4-methoxy group likely plays a crucial role in modulating potency, selectivity, and pharmacokinetic properties. A systematic medicinal chemistry approach, involving the synthesis and evaluation of carefully designed analogs, is warranted to fully elucidate the SAR of this promising scaffold and to identify lead compounds with optimized efficacy and safety profiles. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on such investigations.

References

  • Rodríguez, J., et al. (2009). Synthesis and biological properties of new 5-nitroindazole derivatives. European Journal of Medicinal Chemistry, 44(12), 5080-5085. [Link]

  • The role of the methoxy group in approved drugs. (2024). European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • Paoli-Lombardo, R., et al. (2020). Antileishmanial structure–activity relationship study of novel 5-nitroimidazole derivatives. Archiv der Pharmazie, 353(1), 1900249. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences, 22(16), 8785. [Link]

  • Nitro bioisosteres. (2013). Cambridge MedChem Consulting. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). Journal of Medicinal Chemistry, 62(10), 5168-5174. [Link]

  • Antileishmanial activity of 5-nitroindazole derivatives. (2023). Acta Tropica, 247, 106981. [Link]

  • Synthesis and biological properties of new 5-nitroindazole derivatives. (2009). European Journal of Medicinal Chemistry, 44(12), 5080-5085. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). Journal of Medicinal Chemistry, 62(10), 5168-5174. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(25), 15337-15345. [Link]

  • In vitro JAK kinase activity and inhibition assays. (2012). Methods in Molecular Biology, 862, 129-141. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules, 28(10), 4085. [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research. [Link]

  • Recent Advances in the Development of Indazole-based Anticancer Agents. (2021). Archiv der Pharmazie, 354(9), 2100122. [Link]

  • Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. (2011). Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. (2024). Molecules, 29(20), 4811. [Link]

  • The role of the methoxy group in approved drugs. (2024). European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Methoxy group: a non-lipophilic “scout” for protein pocket finding. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200230. [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). Drug Hunter. [Link]

  • Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. (2023). Russian Journal of General Chemistry, 93(8), 2023-2030. [Link]

  • Methoxy group as an acceptor of proton in hydrogen bonds. (2022). Journal of Molecular Structure, 1250, 131754. [Link]

  • 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii. (2022). Acta Tropica, 232, 106538. [Link]

  • Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. (2024). Journal of the Takeda Research Foundation, 2024(83), 1-10. [Link]

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. (2018). Molecules, 23(3), 669. [Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2015). Bioorganic & Medicinal Chemistry Letters, 25(8), 1836-1839. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry, 87(9), 5987-5996. [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2009). Journal of Medicinal Chemistry, 52(15), 4840-4849. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]

  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2015). Bioorganic & Medicinal Chemistry Letters, 25(8), 1836-1839. [Link]

Sources

A Comparative Guide to 4-Methoxy-5-Nitro-1H-Indazole Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its unique bicyclic aromatic system offers a versatile template for the design of targeted therapeutics, particularly in oncology. This guide provides a comparative analysis of analogs based on the 4-methoxy-5-nitro-1H-indazole core, delving into their synthesis, structure-activity relationships (SAR), and performance as kinase inhibitors. We will explore the causal relationships behind experimental designs and present supporting data to empower researchers in the rational design of next-generation anticancer agents.

The Strategic Importance of the Indazole Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2] The indazole nucleus has proven to be an effective pharmacophore for designing kinase inhibitors. Several FDA-approved anticancer drugs, such as Axitinib and Pazopanib, feature an indazole core, underscoring its clinical significance.[2] The ability of the indazole ring to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an ideal starting point for inhibitor design.[3]

The introduction of substituents, such as methoxy and nitro groups, at specific positions on the indazole ring can significantly modulate a compound's potency, selectivity, and pharmacokinetic properties. The 4-methoxy group can influence solubility and engage in specific interactions within the kinase active site, while the 5-nitro group, an electron-withdrawing moiety, can impact the electronic properties of the ring system and provide a handle for further synthetic modifications.[3]

Synthetic Strategies for 1H-Indazole Analogs

The construction of the 1H-indazole core and its subsequent functionalization are pivotal steps in the development of novel analogs. A common and efficient method for synthesizing substituted 1H-indazoles is through the intramolecular cyclization of arylhydrazones.

Representative Synthetic Protocol: Intramolecular Cyclization of Arylhydrazones

This method involves the formation of an arylhydrazone from a substituted 2-fluoro-5-nitrobenzaldehyde or acetophenone, followed by a base-mediated intramolecular nucleophilic aromatic substitution (SNAr) to yield the indazole ring system.

Step-by-Step Methodology:

  • Arylhydrazone Formation:

    • Dissolve the substituted 2-fluoro-5-nitrobenzaldehyde (1 equivalent) and the desired phenylhydrazine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

    • Stir the mixture at a controlled temperature (e.g., 50°C) for a defined period (e.g., 2 hours) to facilitate the formation of the arylhydrazone intermediate.

  • Intramolecular Cyclization (SNAr):

    • To the reaction mixture containing the arylhydrazone, add a base such as potassium carbonate (K2CO3) (e.g., 2 equivalents).

    • Increase the temperature (e.g., 90°C) and continue stirring for several hours (e.g., 4 hours) to promote the intramolecular cyclization, leading to the formation of the 1-aryl-5-nitro-1H-indazole product.

  • Work-up and Purification:

    • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 1H-indazole analog.

dot graph TD { A[Substituted 2-Fluoro-5-Nitrobenzaldehyde] --> B{Arylhydrazone Formation}; C[Phenylhydrazine] --> B; B --> D{Intramolecular Cyclization (SNAr)}; E[Base (e.g., K2CO3)] --> D; D --> F[1-Aryl-5-Nitro-1H-Indazole]; }

Caption: Synthetic workflow for 1-aryl-5-nitro-1H-indazoles.

Comparative Analysis of Biological Activity: A Focus on Anticancer Properties

The anticancer activity of 4-methoxy-5-nitro-1H-indazole analogs is often attributed to their ability to inhibit protein kinases involved in cancer cell proliferation, survival, and angiogenesis. This section presents a comparative analysis of the antiproliferative activity of various indazole derivatives against different cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of Representative Indazole Analogs
Compound IDModifications from Core ScaffoldCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2f (E)-3,5-dimethoxystyryl at C3, pyridyl analogue at C64T1 (Breast)0.23DoxorubicinNot Specified
2f (E)-3,5-dimethoxystyryl at C3, pyridyl analogue at C6HepG2 (Liver)0.80DoxorubicinNot Specified
2f (E)-3,5-dimethoxystyryl at C3, pyridyl analogue at C6MCF-7 (Breast)1.15DoxorubicinNot Specified
6o 1H-indazole-3-amine derivativeK562 (Leukemia)5.155-FluorouracilNot Specified
5j 3,5-difluoro substituent on phenyl at C5HepG2 (Liver)Potent Activity5-FluorouracilNot Specified
7-Methoxy-4,5-dihydro-1H-benzo[g]indazole Isomeric methoxy, fused ring systemMCF-7 (Breast)1.5Not SpecifiedNot Specified

Data compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.[3][4][5]

The data in Table 1 highlights the potent anticancer activity of various indazole derivatives. For instance, compound 2f demonstrated significant growth inhibitory activity against several cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range.[5] The presence of the (E)-3,5-dimethoxystyryl group at the C3 position and a pyridyl moiety at C6 appears to be crucial for its potent activity.[5] Furthermore, studies on 1H-indazole-3-amine derivatives have shown that substitutions on the phenyl ring at the C5 position significantly influence their anti-proliferative effects, with fluorine substituents often enhancing activity.[3]

Structure-Activity Relationship (SAR) Insights for Kinase Inhibition

The development of potent and selective kinase inhibitors relies heavily on understanding the structure-activity relationships of the chemical scaffold. For 1H-indazole analogs, the following SAR insights have been gleaned from various studies:

  • Substitutions at the C3 Position: The C3 position of the indazole ring is often directed towards the solvent-exposed region of the kinase ATP-binding pocket. This allows for the introduction of larger substituents to enhance potency and modulate selectivity. For example, the incorporation of an amide group at this position has been a successful strategy in developing ERK1/2 kinase inhibitors.[6][7]

  • Substitutions at the C5 Position: The C5 position is critical for interacting with the hinge region of many kinases. The introduction of hydrogen bond donors and acceptors at this position can significantly improve binding affinity. Aromatic or heteroaromatic rings at C5 can also engage in favorable π-π stacking interactions.[3]

  • The Role of the Methoxy Group: A methoxy group, such as the one at the C4 position in our core scaffold, can influence the compound's conformation and electronic properties. It can also act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the kinase active site. The position of the methoxy group is critical; for instance, in some series, a methoxy group at the para-position of a phenyl ring substituent led to better activity than at other positions.

  • The Impact of the Nitro Group: The electron-withdrawing nature of the nitro group at the C5 position can influence the overall electronic distribution of the indazole ring, potentially affecting its interaction with the target kinase. Furthermore, the nitro group can be chemically reduced to an amino group, providing a versatile synthetic handle for further derivatization and exploration of the SAR.

dot graph G { layout=neato; node [shape=box, style=rounded]; Indazole_Core [label="1H-Indazole Core"]; C3_Substituent [label="C3 Substituent\n(Potency & Selectivity)"]; C5_Substituent [label="C5 Substituent\n(Hinge Binding)"]; C4_Methoxy [label="C4-Methoxy Group\n(Conformation & H-Bonding)"]; C5_Nitro [label="C5-Nitro Group\n(Electronics & Synthesis Handle)"]; Kinase_Inhibition [label="Kinase Inhibition"];

}

Caption: Key structural elements influencing kinase inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To quantitatively assess the inhibitory potential of 4-methoxy-5-nitro-1H-indazole analogs against a specific kinase, a robust in vitro kinase assay is essential. The following is a representative protocol for an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Step-by-Step Methodology:

  • Kinase Reaction Setup:

    • In a 96-well plate, prepare the kinase reaction mixture containing the kinase of interest, its specific substrate, ATP, and the necessary buffers and cofactors.

    • Add varying concentrations of the test indazole analog (typically in DMSO, with a final DMSO concentration kept constant across all wells). Include a positive control (a known inhibitor) and a negative control (vehicle only).

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Termination and ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for a set time (e.g., 40 minutes) at room temperature.

    • Add the Kinase Detection Reagent, which converts the generated ADP into a luminescent signal. Incubate for another period (e.g., 30 minutes) at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the negative control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Molecular Modeling and Docking

Computational approaches, such as molecular docking, are invaluable for visualizing the binding modes of indazole analogs within the kinase active site and for guiding the rational design of new derivatives. Docking studies can predict the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitor's potency and selectivity.[8][9]

For instance, a docking study of a potent indazole derivative in the active site of a target kinase might reveal that the indazole nitrogen atoms form hydrogen bonds with the hinge region residues, while the 4-methoxy group is positioned in a hydrophobic pocket, and the 5-nitro group is solvent-exposed, allowing for further modifications.

Conclusion and Future Directions

The 4-methoxy-5-nitro-1H-indazole scaffold represents a promising starting point for the development of novel anticancer agents, particularly kinase inhibitors. The comparative analysis of related indazole analogs reveals that strategic modifications at the C3, C5, and other positions can lead to compounds with potent antiproliferative activity. The interplay between different substituents, such as methoxy and nitro groups, fine-tunes the pharmacological profile of these molecules.

Future research in this area should focus on:

  • Systematic SAR studies around the 4-methoxy-5-nitro-1H-indazole core to identify the optimal substitution patterns for enhanced potency and selectivity against specific kinase targets.

  • In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by the most promising analogs.

  • Pharmacokinetic and in vivo efficacy studies to evaluate the drug-like properties and therapeutic potential of lead compounds in preclinical cancer models.

By integrating synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of 4-methoxy-5-nitro-1H-indazole analogs can be unlocked, paving the way for the next generation of targeted cancer therapies.

References

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regul
  • 7-Methoxy-4,5-dihydro-1H-benzo[g]indazole | 501936-07-8. Benchchem.
  • Indazole amide derivatives as inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • Synthesis and biological evaluation of indazole deriv
  • Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evalu
  • Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflamm
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI.
  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
  • Structures of kinase inhibitors containing an indazole moiety.
  • Diversity-Oriented Design, Synthesis, and Biological Evaluation of 1H-Indazole Derivatives Against A549 and MCF7 Cancer Cells.
  • MOLECULAR DOCKING STUDIES ON SOME 4,5-DIHYDRO-1H- PYRAZOLE DERIVATIVES AS CYCLOOXYGENASE INHIBITORS. DergiPark.
  • Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors. PubMed Central.
  • Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. PMC - NIH.
  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Indian Academy of Sciences.
  • Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors. PubMed.
  • 7-Methoxy-1H-indazole | 133841-05-1. J&K Scientific LLC.
  • Light-Control over Casein Kinase 1δ Activity with Photopharmacology: A Clear Case for Arylazopyrazole-Based Inhibitors. MDPI.
  • Molecular Docking studies and in-silico ADMET Screening of Some novel Oxazine substituted 9-Anilinoacridines as Topoisomerase II. Semantic Scholar.
  • Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hep
  • Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodium falcipa. ScienceDirect.

Sources

A Definitive Guide to the Structural Confirmation of 4-methoxy-5-nitro-1H-indazole: An Integrated Spectroscopic and Crystallographic Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel heterocyclic compounds, unambiguous structural confirmation is the bedrock of reliable downstream research and development. This guide provides a comprehensive, multi-technique workflow for the definitive structural elucidation of 4-methoxy-5-nitro-1H-indazole. While published experimental data for this specific molecule is scarce[1], we will establish a robust protocol based on foundational analytical principles and data from structurally related indazole derivatives. This document is designed not as a simple recitation of methods, but as a strategic guide to generating self-validating data for unequivocal structural assignment.

The Structural Conundrum: Potential Isomers

A key challenge in the synthesis of substituted indazoles is the potential for isomeric products. For the target molecule, 4-methoxy-5-nitro-1H-indazole, several constitutional isomers could plausibly form, depending on the synthetic route. The primary goal of this analytical workflow is to definitively distinguish the desired structure from key potential alternatives, such as those with rearranged substituents (e.g., 6-methoxy-5-nitro-1H-indazole or 4-methoxy-7-nitro-1H-indazole).

The Analytical Strategy: A Triad of Corroborative Techniques

We will employ a synergistic approach utilizing Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Diffraction. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides an unassailable confirmation.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry serves as the initial checkpoint, confirming the elemental composition and molecular weight of the synthesized compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Analysis Mode: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

  • Data Interpretation: Compare the measured monoisotopic mass to the theoretically calculated mass for the molecular formula C₈H₇N₃O₃. The expected high-resolution masses are presented in Table 1. A mass accuracy of <5 ppm is required for confident elemental composition assignment.

Table 1: Predicted High-Resolution Mass Spectrometry Data for C₈H₇N₃O₃

AdductMolecular FormulaCalculated Monoisotopic Mass (Da)
[M+H]⁺[C₈H₈N₃O₃]⁺194.05602
[M+Na]⁺[C₈H₇N₃O₃Na]⁺216.03796
[M-H]⁻[C₈H₆N₃O₃]⁻192.04146
[M]⁺•[C₈H₇N₃O₃]⁺•193.04819

Data predicted and available from PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A suite of 1D and 2D NMR experiments is essential to map the proton and carbon environments and their relationships, which is critical for distinguishing between isomers.

Predicted ¹H NMR Spectral Features:

For 4-methoxy-5-nitro-1H-indazole, we anticipate the following signals in a suitable solvent like DMSO-d₆:

  • A singlet for the methoxy (-OCH₃) protons.

  • An aromatic proton singlet for H3.

  • Two doublets for the coupled aromatic protons H6 and H7.

  • A broad singlet for the N-H proton of the indazole ring.

The key to distinguishing isomers lies in the coupling patterns and chemical shifts of the aromatic protons. For the target molecule, H6 and H7 will appear as an AX system (a pair of doublets). In contrast, an isomer like 6-methoxy-5-nitro-1H-indazole would show two aromatic singlets for H4 and H7.

Experimental Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR: Acquire a standard 1D proton spectrum to observe chemical shifts, integration, and coupling constants.

  • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum to identify the number of unique carbon environments.

  • 2D Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling networks, confirming the connectivity between H6 and H7.

  • 2D Heteronuclear Single Quantum Coherence (HSQC): This experiment maps each proton to its directly attached carbon atom.

  • 2D Heteronuclear Multiple Bond Correlation (HMBC): This is a crucial experiment for confirming the substitution pattern. It reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for 4-methoxy-5-nitro-1H-indazole are shown in Table 2.

Table 2: Key Predicted HMBC Correlations for 4-methoxy-5-nitro-1H-indazole

Proton SignalExpected Correlations to Carbon SignalsRationale
-OCH₃ ProtonsC4Confirms the attachment of the methoxy group to the C4 position.
H3C3a, C7a, C4Establishes the position of the indazole proton relative to the benzene ring.
H6C4, C7a, C5Confirms the position of H6 relative to the substituents.
H7C5, C3aConfirms the position of H7 relative to the nitro group and pyrazole ring.

The combination of these NMR experiments provides a detailed and self-validating map of the molecular structure. The causality is clear: COSY confirms neighboring protons, HSQC links protons to their carbons, and HMBC pieces together the entire molecular skeleton.

Single-Crystal X-ray Diffraction: The Absolute Proof

While spectroscopic methods provide powerful evidence, single-crystal X-ray diffraction offers the only direct and unambiguous determination of a molecule's three-dimensional structure in the solid state. It provides definitive proof of atom connectivity and substitution patterns.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. A common method is slow evaporation:

    • Prepare a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane).

    • Loosely cover the container to allow for slow evaporation over several days to weeks.

    • Monitor for the formation of well-defined single crystals.[2]

  • Data Collection:

    • Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.[2]

    • The crystal is irradiated with monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation), and the diffraction pattern is collected on a detector.[2][3]

  • Structure Solution and Refinement:

    • The diffraction data is used to determine the unit cell parameters and the electron density map of the molecule.

    • The atomic positions are determined from the electron density map, and the structure is refined to yield precise bond lengths, bond angles, and the definitive molecular structure.[4][5]

The output of a successful X-ray crystallographic analysis is a definitive 3D model of the molecule, leaving no ambiguity about the placement of the methoxy and nitro groups.

Workflow and Data Integration

The logical flow of these experiments ensures an efficient and conclusive structural determination.

G cluster_0 Initial Synthesis & Purification cluster_1 Preliminary Confirmation cluster_2 Detailed Structural Elucidation cluster_3 Absolute Proof Synthesis Synthesis Purification Purification Synthesis->Purification e.g., Chromatography HRMS High-Resolution Mass Spec Purification->HRMS NMR_1D 1D NMR (¹H, ¹³C) HRMS->NMR_1D Correct MW Confirmed NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Plausible Structure Xtal Single-Crystal X-ray Diffraction NMR_2D->Xtal Connectivity Established Final_Structure Confirmed Structure: 4-methoxy-5-nitro-1H-indazole Xtal->Final_Structure Unambiguous Confirmation

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-methoxy-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of modern medicinal chemistry, the 1H-indazole scaffold has emerged as a "privileged" structure, particularly in the design of protein kinase inhibitors.[1] Its rigid bicyclic system provides a versatile framework for introducing substituents that can form key interactions within the ATP-binding pocket of a wide array of kinases.[2] This has led to the development of several FDA-approved drugs, such as axitinib and pazopanib, which are cornerstone therapies in oncology.[3] However, the very structural features that make the indazole scaffold so effective also present a significant challenge: cross-reactivity. With over 500 protein kinases in the human kinome, achieving selectivity is paramount to developing safe and effective therapeutics. Unintended interactions, or "off-target" effects, can lead to toxicity and diminish the therapeutic window of a drug candidate.

This guide provides a comparative analysis of the potential cross-reactivity of a specific, under-characterized derivative, 4-methoxy-5-nitro-1H-indazole . Due to the absence of publicly available kinome screening data for this particular compound, we will ground our analysis in the well-documented behavior of structurally related indazole-based kinase inhibitors. By understanding the structure-activity relationships (SAR) and selectivity profiles of its analogs, we can build a predictive framework for researchers working with this and similar novel chemical entities. We will also provide a detailed experimental protocol for assessing kinase inhibitor selectivity, empowering researchers to validate these predictions in their own laboratories.

The Challenge of Selectivity for Indazole-Based Kinase Inhibitors

The ATP-binding sites of many kinases share conserved structural features, making the design of truly selective inhibitors a formidable task. While the indazole core can be decorated to achieve high potency for a primary target, these same interactions can often be recapitulated in the active sites of other kinases. The addition of a nitro group, as in 4-methoxy-5-nitro-1H-indazole, can further influence its binding properties. Nitroindazole derivatives have been investigated for a range of biological activities, including the inhibition of Nitric Oxide Synthases (NOS), which, like kinases, possess a heme-binding site that can be targeted by small molecules.[4] This dual potential for kinase and non-kinase interactions underscores the critical need for comprehensive cross-reactivity profiling.

Comparative Analysis: Selectivity Profiles of Indazole-Based Inhibitors

To contextualize the potential cross-reactivity of 4-methoxy-5-nitro-1H-indazole, we will compare it to two well-characterized indazole-based inhibitors with distinct selectivity profiles: Axitinib and a selective CRAF inhibitor. Axitinib is a potent, multi-targeted inhibitor of vascular endothelial growth factor receptors (VEGFRs), while the CRAF inhibitor demonstrates high selectivity for its primary target.

Compound NamePrimary Target(s)Key Off-Targets (Reported IC50/K_d_)Selectivity ProfileReference
4-methoxy-5-nitro-1H-indazole Hypothesized: Serine/Threonine Kinases (e.g., Akt, Aurora)Unknown; potential for cross-reactivity with other kinases in the same family and NOS.Unknown; requires experimental validation.N/A
Axitinib VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KITLCK (>100 nM), p38 (>100 nM)Potent, multi-targeted (polypharmacology)[5]
Selective CRAF Inhibitor (Compound 71a) CRAF99% inhibitory activity against CRAF vs. 20% against a panel of 32 other kinases.Highly selective[2]

This comparison highlights the spectrum of selectivity that can be achieved with the indazole scaffold. While Axitinib's therapeutic effect is derived from its ability to inhibit multiple related kinases, the selective CRAF inhibitor was specifically designed to minimize off-target activity. The profile of 4-methoxy-5-nitro-1H-indazole remains to be determined, but based on the general behavior of indazole derivatives, it is reasonable to hypothesize that it will show activity against a family of related kinases.

Experimental Protocol for Kinase Inhibitor Profiling

To empirically determine the cross-reactivity of a compound like 4-methoxy-5-nitro-1H-indazole, a large-panel kinase screen is the gold standard. The KINOMEscan™ platform is a widely used example of a competition binding assay.[6]

Principle:

This assay measures the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of DNA-tagged recombinant kinases. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.

Step-by-Step Methodology:
  • Compound Preparation: Solubilize 4-methoxy-5-nitro-1H-indazole in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Assay Plate Preparation: In a multi-well plate, combine the test compound (at a final screening concentration, typically 1 µM or 10 µM), the appropriate DNA-tagged kinase, and the immobilized ligand beads in a proprietary assay buffer. Include a DMSO-only well as a 100% binding control.

  • Incubation: Allow the competition binding reaction to proceed at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Washing: Wash the beads to remove unbound kinase and test compound.

  • Elution and Quantification: Elute the bound kinase-phage and quantify the amount of associated DNA using qPCR.

  • Data Analysis: Calculate the "percent of control" for each kinase by comparing the signal from the test compound well to the DMSO control well. A lower percentage indicates stronger binding.

    • % of Control = (Signal_compound / Signal_DMSO) * 100

  • Hit Identification: Kinases that show a significant reduction in binding (e.g., <35% of control) are identified as potential off-targets.

  • Follow-up Studies: For identified "hits," perform dose-response experiments to determine binding affinity (K_d_) or functional inhibition assays to determine IC50 values.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a competition binding assay for kinase inhibitor profiling.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound (4-methoxy-5-nitro-1H-indazole) Incubate Incubate: Compound, Kinase, Beads Compound->Incubate Kinase DNA-Tagged Kinase Kinase->Incubate Beads Immobilized Ligand Beads->Incubate Wash Wash to Remove Unbound Incubate->Wash qPCR Quantify Bound Kinase via qPCR Wash->qPCR Data Calculate % of Control vs. DMSO qPCR->Data Hits Identify Hits (<35% of Control) Data->Hits

Caption: Workflow for Kinase Inhibitor Cross-Reactivity Profiling.

Visualizing Kinase Selectivity Profiles

The goal of selectivity profiling is to understand how a compound interacts with the broader kinome. The following conceptual diagrams illustrate different selectivity profiles.

G cluster_A cluster_B cluster_C A_Target Target A_Off1 A_Off2 A_Off3 Inhibitor_A Inhibitor Inhibitor_A->A_Target B_Target Target B_Off1 B_Off2 B_Off3 Inhibitor_B Inhibitor Inhibitor_B->B_Target Inhibitor_B->B_Off1 C_Target Target C_Off1 C_Off2 C_Off3 Inhibitor_C Inhibitor Inhibitor_C->C_Target Inhibitor_C->C_Off1 Inhibitor_C->C_Off2

Caption: Conceptual Representation of Kinase Inhibitor Selectivity.

Conclusion and Future Directions

While the precise cross-reactivity profile of 4-methoxy-5-nitro-1H-indazole remains to be elucidated, its structural foundation within the indazole class provides a strong rationale for comprehensive kinase profiling. The comparative data from related compounds like Axitinib and selective CRAF inhibitors demonstrate that the indazole scaffold can be tuned for either multi-targeted or highly selective activity. For researchers investigating 4-methoxy-5-nitro-1H-indazole, the immediate and most critical next step is to perform a broad, unbiased screen against the human kinome. The resulting data will not only reveal its primary targets but also uncover potential off-target liabilities that must be understood and managed as the compound progresses through the drug discovery pipeline. This empirical approach, guided by the principles and comparisons outlined in this guide, is the only reliable path to truly understanding the therapeutic potential and safety profile of this novel indazole derivative.

References

  • Chaudhary, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • Gaikwad, N. D., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Hassane, A., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports. [Link]

  • Jadhav, S. D., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Liliana, R., et al. (2007). Synthesis and biological properties of new 5-nitroindazole derivatives. ResearchGate. [Link]

  • Royal Society of Chemistry. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]

  • Singh, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [Link]

  • LINCS Data Portal. (2017). WZ-4-145 KINOMEscan. [Link]

  • PubMed. (2010). Synthesis and Evaluation of Indazole Based Analog Sensitive Akt Inhibitors. [Link]

  • Vdovin, V. S., et al. (2021). Identification of novel protein kinase CK2 inhibitors among indazole derivatives. ResearchGate. [Link]

  • Binder, M. J., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Chabukswar, A. R., et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia. [Link]

  • Synfacts. (2024). Discovery of Indazole-Based Selective IRAK4 Inhibitors. [Link]

  • Ng, P. S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. PubMed. [Link]

Sources

A Comparative Analysis of 5-Nitroindazole Scaffolds in Drug Discovery: Evaluating Efficacy Through Analogs of 4-Methoxy-5-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Core and the Significance of the 5-Nitro Moiety

The indazole nucleus, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties have made it a cornerstone in the design of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.[2][3] Several small molecule drugs approved by the FDA, such as the kinase inhibitor Pazopanib, feature the indazole core, highlighting its clinical significance.[4]

Within this class, 5-nitroindazole derivatives have garnered particular attention. The introduction of a nitro group at the 5-position can profoundly influence the molecule's biological activity. This functional group is a well-known bio-reductive "warhead." It can be reduced by cellular nitroreductases (NTRs) to generate reactive oxygen species (ROS) and other cytotoxic intermediates, a mechanism effectively leveraged in agents targeting parasites like Trypanosoma cruzi, the causative agent of Chagas disease.[5]

This guide focuses on the compound 4-methoxy-5-nitro-1H-indazole . A review of current scientific literature reveals that while this specific molecule is commercially available as a chemical reagent, there is a notable absence of published data on its direct biological efficacy.[6][7] Therefore, this document serves a dual purpose: first, to frame 4-methoxy-5-nitro-1H-indazole as a potential synthetic intermediate or a lead compound for further derivatization; and second, to provide a comparative analysis of its closely related structural analogs for which significant biological data exists. By examining the efficacy of other 5-nitroindazoles, we can infer the potential and delineate the structure-activity relationships (SAR) that govern the therapeutic promise of this chemical class.

Comparative Efficacy of 5-Nitroindazole Derivatives

The primary therapeutic area where 5-nitroindazole derivatives have shown significant promise is in the treatment of parasitic diseases, particularly Chagas disease. The mechanism often involves the NTR-mediated activation of the nitro group, leading to parasite-specific cytotoxicity.[5] Additionally, various indazole derivatives have been explored as potent kinase inhibitors and anti-cancer agents.[4][8]

Quantitative Comparison of Biological Activity

To establish a clear performance benchmark, the following table summarizes the biological activities of selected 5-nitroindazole derivatives against various cellular and parasitic targets. The absence of data for 4-methoxy-5-nitro-1H-indazole underscores its current status as an uncharacterized agent.

Compound/DerivativeTarget Organism/Cell LineAssay TypeEfficacy Metric (IC₅₀/EC₅₀)Reference
4-Methoxy-5-nitro-1H-indazole N/AN/ANo Data Available[6]
5-Nitro-2-picolyl-indazolin-3-one (Compound 5a)T. cruzi (epimastigotes)Trypanocidal Activity Assay1.1 ± 0.3 µM[5]
5-Nitro-2-picolyl-indazolin-3-one (Compound 5a)T. cruzi (trypomastigotes)Trypanocidal Activity Assay5.4 ± 1.0 µM[5]
2-(4-Chlorobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-oneT. cruziTrypanocidal Activity AssayData Qualitative[5]
3-alkoxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazolesTrichomonas vaginalisTrichomonacidal AssayActive at 10 µg/mL[9]
Indazole Derivative 2f (a complex indazole)4T1 (Breast Cancer)Antiproliferative Assay0.23 µM[4]
1-Aryl-5-nitro-1H-indazolesN/ASynthetic PrecursorsNot Bio-assayed[10]

Mechanistic Insights: The Role of the 5-Nitro Group

The efficacy of many compounds listed above is intrinsically linked to the 5-nitro group. In the context of anti-parasitic action, the proposed mechanism is a cascade of reductive activation.

G Compound 5-Nitroindazole Derivative NTR Parasite Nitroreductase (NTR) Compound->NTR Enters Parasite Radical Nitroso/Hydroxylamine Intermediates NTR->Radical Reduction ROS Reactive Oxygen Species (ROS) Radical->ROS Redox Cycling Damage Cellular Damage (DNA, Lipids, Proteins) ROS->Damage Apoptosis Parasite Apoptosis Damage->Apoptosis G cluster_prep Preparation cluster_assay Assay Seed Seed Cells (24h Incubation) Treat Add Compound (48h Incubation) Seed->Treat MTT Add MTT (4h Incubation) Treat->MTT Solubilize Dissolve Formazan (DMSO) MTT->Solubilize Read Read Absorbance (492 nm) Solubilize->Read Analysis Analysis Read->Analysis Calculate IC50

Caption: Workflow for the in vitro MTT antiproliferative assay.

Protocol 2: Synthesis of 1-Aryl-5-Nitro-1H-Indazoles

This protocol describes a common method for synthesizing substituted 5-nitro-1H-indazoles, which could be adapted for creating derivatives of the title compound. [10][11] Objective: To synthesize a 1-aryl-5-nitro-1H-indazole via intramolecular nucleophilic aromatic substitution (SₙAr).

Methodology:

  • Hydrazone Formation: Dissolve 2-fluoro-5-nitrobenzaldehyde (1 equivalent) and a substituted phenylhydrazine (1 equivalent) in dimethylformamide (DMF). Stir the mixture at 50°C for 2 hours to form the corresponding arylhydrazone.

  • Cyclization: Add potassium carbonate (K₂CO₃, 2 equivalents) to the reaction mixture. Increase the temperature to 90°C and stir for 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice water. The solid product will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash with water, and dry. The crude product can be further purified by recrystallization from ethanol or by column chromatography.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. [10]

Conclusion and Future Directions

While 4-methoxy-5-nitro-1H-indazole remains biologically uncharacterized, its structure represents a compelling starting point for drug discovery. The well-documented efficacy of related 5-nitroindazole derivatives, particularly against parasitic diseases and cancer, provides a strong rationale for its investigation. [4][5]The methoxy group at the 4-position may modulate the electronic properties and lipophilicity of the molecule, potentially influencing its interaction with biological targets or its activation by nitroreductases.

Future research should focus on two key areas:

  • Direct Biological Screening: Subjecting 4-methoxy-5-nitro-1H-indazole to a battery of biological assays, including those described in this guide, to establish a baseline activity profile.

  • Derivative Synthesis: Using the core scaffold to synthesize a library of novel analogs. Modifications could include altering the substituent at the 1-position or modifying the methoxy group to fine-tune the compound's properties and enhance its therapeutic potential.

By leveraging the established importance of the 5-nitroindazole scaffold, researchers can systematically explore the chemical space around 4-methoxy-5-nitro-1H-indazole to unlock new therapeutic opportunities.

References

  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. (2024). MDPI. [Link]

  • Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug. ResearchGate. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Semantic Scholar. [Link]

  • 4-methoxy-5-nitro-1h-indazole (C8H7N3O3). PubChem. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). PMC - PubMed Central. [Link]

  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (2014). Indian Academy of Sciences. [Link]

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. (2018). MDPI. [Link]

  • Synthesis and biological evaluation of indazole derivatives. ResearchGate. [Link]

  • Different biological activities reported with Indazole derivatives. ResearchGate. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. PMC - NIH. [Link]

  • 1H-Imidazole,4-methoxy-5-nitro-(9CI). ChemBK. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. [Link]

  • Synthesis and biological properties of new 5-nitroindazole derivatives. ResearchGate. [Link]

Sources

Benchmarking 4-Methoxy-5-Nitro-1H-Indazole: A Comparative Guide for Evaluating Novel TGF-β Signaling Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers at the forefront of kinase inhibitor discovery, the robust evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the investigational compound, 4-methoxy-5-nitro-1H-indazole, against established inhibitors of the Transforming Growth Factor-β (TGF-β) signaling pathway. While direct biological activity for this specific nitroindazole is not yet extensively documented in publicly available literature[1], its structural motifs are present in compounds with known biological activities, including kinase inhibition[2][3]. This guide, therefore, hypothesizes its potential as a TGF-β receptor kinase inhibitor and outlines the rigorous experimental procedures required to validate this hypothesis and quantify its potency relative to known standards.

The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[4][5] Dysregulation of this pathway is a hallmark of various pathologies, most notably in promoting tumor progression, immune evasion, and fibrosis.[6][7] A key strategy for therapeutic intervention is the inhibition of the TGF-β type I receptor kinase (ALK5), a serine/threonine kinase that acts as a critical node in the signaling cascade.[8][9]

This guide will focus on a head-to-head comparison of 4-methoxy-5-nitro-1H-indazole with the following well-characterized ALK5 inhibitors:

  • Galunisertib (LY2157299): An orally available small molecule inhibitor of ALK5 with an IC50 of 50 nM, which has been extensively studied in clinical trials.[7]

  • SB-431542: A potent and selective inhibitor of the ALK4, ALK5, and ALK7 receptors, widely used as a research tool to probe TGF-β signaling.[9][10]

Through detailed protocols for both biochemical and cell-based assays, we will establish a framework for determining the half-maximal inhibitory concentration (IC50) of our test compound, providing a quantitative measure of its potency.[11][12]

The TGF-β Signaling Pathway: A Prime Target for Therapeutic Intervention

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor, such as ALK5.[6] This phosphorylation event activates the ALK5 kinase domain, which in turn phosphorylates the downstream effector proteins, Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes involved in a wide array of cellular responses.[9][13] In later stages of cancer, this signaling promotes processes like epithelial-mesenchymal transition (EMT), invasion, and immunosuppression.[7]

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TβRII TGF-beta->TBRII Binding ALK5 ALK5 (TβRI) TBRII->ALK5 Recruitment & Phosphorylation Smad2_3 Smad2/3 ALK5->Smad2_3 Phosphorylation pSmad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc Smad2/3/4 Complex Smad_complex->Smad_complex_nuc Nuclear Translocation DNA Target Gene Transcription Smad_complex_nuc->DNA Regulation inhibitor 4-Methoxy-5-Nitro- 1H-Indazole (Hypothesized) inhibitor->ALK5 Inhibition

Figure 1: Hypothesized inhibition of the canonical TGF-β/ALK5 signaling pathway.

Comparative Data Summary

The following table presents a hypothetical but expected outcome from the benchmarking experiments described in this guide. The primary metric for comparison is the IC50 value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[11] Lower IC50 values indicate greater potency.

CompoundTarget KinaseBiochemical IC50 (nM)Cell-Based IC50 (nM)
4-Methoxy-5-Nitro-1H-Indazole ALK5To be determinedTo be determined
Galunisertib (LY2157299) ALK550[7]~100-200
SB-431542 ALK4/5/794 (ALK5)~150-300

Experimental Protocols

To ensure the generation of robust and reproducible data, the following detailed protocols are provided.

In Vitro Biochemical Kinase Assay for ALK5

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant ALK5. A common method is a radiometric assay that measures the transfer of a radiolabeled phosphate from ATP to a substrate.[14]

Causality and Experimental Choices: The choice of a biochemical assay is critical for determining direct target engagement. By using a purified, recombinant enzyme, we eliminate confounding variables from a complex cellular environment, ensuring that any observed inhibition is a direct result of the compound's interaction with the kinase. The substrate, such as casein, is a generic kinase substrate, allowing for a straightforward measure of phosphorylation.[14] The ATP concentration is typically kept at or near the Km value to allow for competitive inhibitors to be effectively evaluated.

Kinase_Assay_Workflow start Start plate Prepare 96-well plate with serial dilutions of inhibitors start->plate add_enzyme Add recombinant ALK5 enzyme and substrate (e.g., Casein) plate->add_enzyme incubate1 Pre-incubate to allow inhibitor binding add_enzyme->incubate1 add_atp Initiate reaction with [γ-33P]-ATP incubate1->add_atp incubate2 Incubate at 30°C to allow phosphorylation add_atp->incubate2 stop Stop reaction and spot onto filter paper incubate2->stop wash Wash to remove unincorporated [γ-33P]-ATP stop->wash scintillation Measure radioactivity with a scintillation counter wash->scintillation analyze Calculate % inhibition and determine IC50 scintillation->analyze end End analyze->end

Figure 2: Workflow for the in vitro biochemical kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 4-methoxy-5-nitro-1H-indazole, Galunisertib, and SB-431542 in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of each compound in a 96-well plate to achieve a range of concentrations (e.g., from 100 µM to 1 pM).

  • Reaction Mixture: In each well, add the following components in kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT):

    • Recombinant human ALK1 enzyme.

    • Substrate (e.g., Casein).

    • Diluted inhibitor.

  • Pre-incubation: Gently mix and pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Start the kinase reaction by adding [γ-33P]-ATP (to a final concentration of 10 µM).

  • Incubation: Incubate the plate for 30-60 minutes at 30°C.

  • Reaction Termination: Stop the reaction by adding phosphoric acid.

  • Detection: Spot the reaction mixture onto filter paper, wash extensively to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Cell-Based TGF-β Signaling Assay

This assay measures the ability of a compound to inhibit TGF-β-induced signaling within a cellular context. A common and effective method utilizes a reporter gene, such as luciferase, under the control of a Smad-responsive promoter.[13][15][16]

Causality and Experimental Choices: A cell-based assay is essential to assess a compound's activity in a more physiologically relevant system. It accounts for factors such as cell permeability, metabolism, and off-target effects that are not captured in a biochemical assay. The use of a luciferase reporter linked to a Smad-binding element (e.g., CAGA12) provides a highly sensitive and quantitative readout of pathway activation.[15] Mink Lung Epithelial Cells (TMLC) are a well-established model as they are highly responsive to TGF-β.[16]

Step-by-Step Methodology:

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-treat the cells with serial dilutions of 4-methoxy-5-nitro-1H-indazole, Galunisertib, and SB-431542 for 1-2 hours.

  • TGF-β Stimulation: Stimulate the cells with a constant concentration of TGF-β1 (e.g., 1 ng/mL) and incubate for 16-24 hours.

  • Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.

  • Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition of TGF-β-induced luciferase activity for each compound concentration. Determine the IC50 value as described for the biochemical assay.

Conclusion

This guide provides a scientifically rigorous and logically structured approach to benchmark the novel compound 4-methoxy-5-nitro-1H-indazole against known standards. By employing both direct enzymatic and cell-based functional assays, researchers can obtain a comprehensive profile of the compound's inhibitory potential against ALK5. The successful execution of these protocols will not only validate the hypothesized activity of 4-methoxy-5-nitro-1H-indazole but also provide the critical quantitative data necessary to justify its further development as a potential therapeutic agent targeting the TGF-β signaling pathway.

References

  • Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases. Cell Communication and Signaling. [Link]

  • Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer. Clinical Cancer Research. [Link]

  • TGF-β signaling pathway inhibitors that are currently under development for potential cancer therapy. ResearchGate. [Link]

  • Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy. Molecules. [Link]

  • INHIBITION OF TGFβ SIGNALING AND ITS IMPLICATIONS IN ANTICANCER TREATMENTS. Experimental Oncology. [Link]

  • IC50. Wikipedia. [Link]

  • IC50 Determination. edX. [Link]

  • Computing Method and Test on IC50 Value of Tyrosinase Inhibition. Scientific.Net. [Link]

  • Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter. Springer Protocols. [Link]

  • Human Transforming Growth Factor Beta Receptors I/II Reporter Assay System (TGFβR). Indigo Biosciences. [Link]

  • ALK1/ACVRL1 Kinase Assay Service. Reaction Biology. [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Small-molecule inhibitors of transforming growth factor-β type I receptor kinase (ALK5). Current Opinion in Investigational Drugs. [Link]

  • Determining the IC₅₀ of Inhibitor. Biology LibreTexts. [Link]

  • Live Cell Imaging of the TGF- β/Smad3 Signaling Pathway In Vitro and In Vivo Using an Adenovirus Reporter System. Journal of Visualized Experiments. [Link]

  • ALK1 (ACVRL1) Kinase Assay Kit. BPS Bioscience. [Link]

  • Identification of novel inhibitors of the transforming growth factor beta1 (TGF-beta1) type 1 receptor (ALK5). Journal of Medicinal Chemistry. [Link]

  • Measurement of Cell Intrinsic TGF-β Activation Mediated by the Integrin αvβ8. Bio-protocol. [Link]

  • TGF-β receptor kinase inhibitor enhances growth and integrity of embryonic stem cell–derived endothelial cells. The Journal of Cell Biology. [Link]

  • In vitro kinase assay. protocols.io. [Link]

  • Identification of Potential Inhibitors Against the TGF-β/BMPs-Activin Receptor- like Kinase 1 Signal Pathway. Bentham Science. [Link]

  • Anaplastic lymphoma kinase (ALK). NordiQC. [Link]

  • In vitro kinase assay. ResearchGate. [Link]

  • Targeting Activin Receptor-Like Kinase 1 (ALK1) Inhibits Angiogenesis and Tumorigenesis Through a Mechanism of Action Complementary to Anti-VEGF Therapies. Clinical Cancer Research. [Link]

  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Brieflands. [Link]

  • 4-methoxy-5-nitro-1h-indazole (C8H7N3O3). PubChem. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules. [Link]

  • Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as EGFR inhibitors exerting cytotoxicities both under normoxia and hypoxia. International Journal of Nanomedicine. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Synthesis and biological properties of new 5-nitroindazole derivatives. ResearchGate. [Link]

  • 1 H-indoles and 5-(4-Methoxyphenyl)-1 H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. Molecules. [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-methoxy-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed procedural guide for the safe handling, management, and disposal of 4-methoxy-5-nitro-1H-indazole. As a specialized nitroaromatic indazole derivative, this compound requires meticulous adherence to hazardous waste protocols to ensure personnel safety and environmental protection. While a specific, verified Safety Data Sheet (SDS) for 4-methoxy-5-nitro-1H-indazole is not widely available, the guidance herein is synthesized from established best practices for hazardous chemical waste management and data from structurally analogous nitroaromatic compounds and indazole derivatives.[1][2][3] Researchers must treat this compound as hazardous, assuming it possesses toxicological and ecotoxicological properties characteristic of its chemical class.[3][4]

Core Principles: Hazard Assessment and Risk Mitigation

4-methoxy-5-nitro-1H-indazole belongs to the nitroaromatic compound family. These substances are recognized for their potential toxicity and are often resistant to biodegradation, making them environmental pollutants of concern.[4] The presence of the nitro group (-NO2) and the indazole core suggests that the compound may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause skin and eye irritation.[2] Therefore, the foundational principle of its disposal is strict containment and destruction via approved hazardous waste channels.

Inferred Hazard Profile:

  • Acute Toxicity: Likely harmful if swallowed, based on data for similar compounds.[2][5]

  • Skin/Eye Irritation: Assumed to be an irritant to skin and eyes.[2]

  • Environmental Hazard: Nitroaromatic compounds are noted for their environmental persistence and potential toxicity to aquatic life.[3]

  • Reactivity: While stable under normal conditions, it is incompatible with strong oxidizing agents and strong acids.[1][6] Mixing with incompatible materials can lead to hazardous reactions.

Immediate Safety & Personal Protective Equipment (PPE)

Before handling 4-methoxy-5-nitro-1H-indazole in any form, including for disposal, personnel must be equipped with appropriate PPE to prevent exposure.

PPE ItemSpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.Protects against accidental splashes of solutions or airborne dust particles.[2]
Hand Protection Chemical-resistant nitrile or neoprene gloves.Prevents direct skin contact and absorption. Gloves must be inspected before use and disposed of as contaminated waste after handling.[2]
Body Protection Laboratory coat and, if handling large quantities, a chemical-resistant apron.Protects personal clothing from contamination.[7]
Respiratory Protection All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.Prevents inhalation of the compound, which may be present as a fine dust.[1][8]

Step-by-Step Disposal Protocol

This protocol covers the entire lifecycle of the waste, from the point of generation to its final removal by a certified disposal service.

Part A: Waste Collection and Containerization

The primary objective is to prevent the release of the chemical into the environment. This begins with proper collection and storage in a designated Satellite Accumulation Area (SAA).[9]

Protocol:

  • Select a Waste Container:

    • Choose a container made of a material compatible with 4-methoxy-5-nitro-1H-indazole (e.g., high-density polyethylene, HDPE, or glass). The original product container is often a suitable choice.[10]

    • Ensure the container is in good condition, free from cracks or residue on the outside, and has a secure, leak-proof screw-top cap.[11]

  • Collect Waste:

    • Solid Waste: Collect waste 4-methoxy-5-nitro-1H-indazole, along with any contaminated materials (e.g., weighing papers, gloves, absorbent pads), and place them directly into the designated waste container.[12]

    • Liquid Waste: If the compound is in solution, collect it in a compatible liquid waste container. Do not mix with incompatible waste streams, particularly strong oxidizing acids.[10][13]

  • Label the Container Immediately:

    • Affix a "HAZARDOUS WASTE" label to the container.[11][14]

    • Clearly write the full chemical name: "4-methoxy-5-nitro-1H-indazole". Do not use abbreviations.

    • List all constituents, including solvents and their approximate percentages.

    • Record the date when waste was first added to the container (the "accumulation start date").

  • Storage:

    • Keep the waste container tightly sealed at all times, except when adding waste.[10][11]

    • Store the container in a designated, secure SAA at or near the point of generation.[9]

    • Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[14]

Part B: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and prevent environmental contamination.

Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated.

  • Don Full PPE: Before addressing the spill, equip yourself with the complete set of PPE listed in the table above.

  • Contain the Spill:

    • For solid spills, carefully sweep the material to avoid generating dust.[1]

    • Use an inert absorbent material such as vermiculite, dry sand, or commercial sorbent pads to cover and contain the spill.[12]

  • Collect and Dispose:

    • Carefully scoop the absorbed material and contaminated debris into your designated hazardous waste container.[12]

    • Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.

  • Decontaminate the Area:

    • Wipe the spill area with a cloth dampened with soap and water or an appropriate solvent (e.g., acetone, methanol).

    • All cleaning materials (wipes, gloves, etc.) must be collected and disposed of as hazardous waste.[15]

Part C: Decontamination of Empty Containers

Empty containers that once held 4-methoxy-5-nitro-1H-indazole are also considered hazardous waste until properly decontaminated.

Protocol:

  • Triple Rinsing: To decontaminate the container, perform a triple rinse with a suitable solvent (e.g., acetone or methanol).[12]

  • Collect Rinsate: Crucially, the rinsate from each rinse is considered hazardous waste.[12] Collect all rinsate in a designated liquid hazardous waste container. Under no circumstances should rinsate be poured down the drain. [9][12]

  • Final Container Disposal: After triple rinsing, deface or remove the original label. The decontaminated container can now typically be disposed of as non-hazardous solid waste (e.g., broken glass box or regular trash, per institutional policy).[12]

Part D: Final Disposal Arrangement

The ultimate disposal of 4-methoxy-5-nitro-1H-indazole must be handled by a licensed professional waste disposal service.

Protocol:

  • Schedule a Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your full or nearly full hazardous waste container.[10][14]

  • Documentation: Ensure all labels are complete and legible. Your EHS office will handle the regulatory paperwork (e.g., waste manifest).

  • Method of Destruction: The standard and recommended disposal method for nitroaromatic compounds is high-temperature incineration in a specialized chemical incinerator equipped with afterburners and scrubbers to ensure complete destruction and to neutralize harmful combustion by-products like NOx.[1][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-methoxy-5-nitro-1H-indazole.

G Disposal Workflow for 4-methoxy-5-nitro-1H-indazole cluster_generation Waste Generation & Collection cluster_contingency Contingency & Decontamination cluster_disposal Final Disposal A Waste Generated (Solid, Liquid, or Contaminated Debris) B Select & Label Compatible Waste Container A->B C Add Waste to Container in Satellite Accumulation Area B->C D Spill Occurs? C->D F Container Empty? C->F E Execute Spill Management Protocol D->E Yes D->F No E->C G Triple Rinse Container F->G Yes J Container Full or Ready for Disposal F->J No H Collect Rinsate as Hazardous Waste G->H I Dispose of Clean Container as Non-Hazardous Waste H->I K Contact EHS for Waste Pickup J->K L Transfer to Licensed Waste Disposal Service K->L M Incineration at Approved Facility L->M

Caption: Decision workflow for handling and disposing of 4-methoxy-5-nitro-1H-indazole.

References

  • GOV.UK. (n.d.). Nitrobenzene - Incident management. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 4-methoxy-5-nitro-1h-indazole. Retrieved January 19, 2026, from [Link]

  • Esteve-Núñez, A., Caballero, A., & Ramos, J. L. (2001). Biological remediation of explosives and related nitroaromatic compounds. Reviews in Environmental Science and Bio/Technology, 1(2), 147-157.
  • Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • Angene Chemical. (2024, June 1). 5-Methoxy-1H-indazole Safety Data Sheet. Retrieved January 19, 2026, from [Link]

  • Cambridge University Press. (2009, October 28). Bioremediation of nitroaromatic compounds (Chapter 6). In S. K. Sikdar & R. L. Irvine (Eds.), Bioremediation: Principles and Practice. Retrieved January 19, 2026, from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved January 19, 2026, from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Retrieved January 19, 2026, from [Link]

  • Gupta, S., & Ronen, Z. (2024, March 13). Biological Treatment of Nitroaromatics in Wastewater.
  • ChemBK. (n.d.). 1H-Imidazole,4-methoxy-5-nitro-(9CI). Retrieved January 19, 2026, from [Link]

  • Elguero, J., et al. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility. Retrieved January 19, 2026, from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved January 19, 2026, from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. EHRS. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 3-methoxy-1-methyl-5-nitro-1H-indazole. Retrieved January 19, 2026, from [Link]

  • ChemSynthesis. (2025, May 20). 6-methoxy-3-methyl-1-(4-nitrophenyl)-1H-indazole. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Nitroindazole. PubChem. Retrieved January 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). 5-nitroindazole. Retrieved January 19, 2026, from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 6063-6073.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 4-methoxy-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: A Proactive Approach to Safety

The chemical structure of 4-methoxy-5-nitro-1H-indazole, featuring both an indazole ring and a nitro functional group, suggests a potential for skin and eye irritation, as well as possible toxicity associated with nitroaromatic compounds.[1][2][3][4] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of your experimental design.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is mandatory to ensure protection from potential chemical exposure. The following table outlines the minimum required PPE for handling 4-methoxy-5-nitro-1H-indazole.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles are required at all times to protect against splashes and fine dust.[1][2][3]
Face ShieldA face shield should be worn over safety goggles during procedures with a high risk of splashing or dust generation.[2][5]
Hand Protection Chemical-Resistant GlovesDouble-gloving with nitrile gloves is recommended for good chemical resistance.[2][6] Always inspect gloves for tears or punctures before use.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully fastened to protect against incidental contact.[5][6]
Chemical-Resistant ApronA chemical-resistant apron worn over the lab coat provides an additional layer of protection during dispensing or transferring.[6]
Respiratory Protection Chemical Fume HoodAll work involving 4-methoxy-5-nitro-1H-indazole must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7]
RespiratorIn the event of engineering control failure or for emergency situations, a NIOSH-approved respirator may be necessary.[3][7]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing the risk of exposure. The following workflow provides a procedural guide for handling 4-methoxy-5-nitro-1H-indazole.

Pre-Experimental Setup
  • Fume Hood Verification : Ensure the chemical fume hood is operational and the certification is current.

  • Designated Workspace : Demarcate a specific area within the fume hood for the experiment to contain potential spills.

  • Gather Materials : Have all necessary equipment, reagents, and waste containers prepared and within reach inside the fume hood to streamline the process and reduce movement.

Donning PPE Workflow

PPE_Donning cluster_prep Preparation cluster_entry Entering Work Area Lab_Coat 1. Don Lab Coat Inner_Gloves 2. Don Inner Nitrile Gloves Lab_Coat->Inner_Gloves Fasten completely Goggles 3. Don Safety Goggles Inner_Gloves->Goggles Ensure good fit Face_Shield 4. Don Face Shield Goggles->Face_Shield If splash risk Outer_Gloves 5. Don Outer Nitrile Gloves Face_Shield->Outer_Gloves Check for defects

Caption: Sequential workflow for correctly donning Personal Protective Equipment.

Weighing and Transfer
  • Zero Tare : Within the chemical fume hood, place a tared container on the analytical balance.

  • Careful Dispensing : Slowly and carefully dispense the solid 4-methoxy-5-nitro-1H-indazole into the container, avoiding the creation of dust.

  • Secure Lid : Immediately and securely close the container after dispensing.

  • Clean Spatula : Decontaminate the spatula and any other tools used during the transfer.

Post-Experiment Procedures
  • Decontamination : Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical.

  • Proper Storage : If any of the compound remains, ensure it is stored in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[1]

  • Waste Disposal : Segregate and dispose of all waste according to the disposal plan outlined below.

Doffing PPE Workflow

PPE_Doffing cluster_exit Exiting Work Area cluster_final Final Steps Outer_Gloves_Remove 1. Remove Outer Gloves Face_Shield_Remove 2. Remove Face Shield Outer_Gloves_Remove->Face_Shield_Remove Dispose in hazardous waste Apron_Remove 3. Remove Apron Face_Shield_Remove->Apron_Remove Goggles_Remove 4. Remove Goggles Apron_Remove->Goggles_Remove Inner_Gloves_Remove 5. Remove Inner Gloves Goggles_Remove->Inner_Gloves_Remove Lab_Coat_Remove 6. Remove Lab Coat Inner_Gloves_Remove->Lab_Coat_Remove Dispose in hazardous waste Hand_Wash 7. Wash Hands Thoroughly Lab_Coat_Remove->Hand_Wash Hang properly or dispose

Caption: Sequential workflow for correctly doffing Personal Protective Equipment.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of 4-methoxy-5-nitro-1H-indazole and any contaminated materials is a critical final step in the handling process. All waste generated must be treated as hazardous waste.[1][8]

Waste Segregation and Collection
  • Solid Waste : All solid materials contaminated with 4-methoxy-5-nitro-1H-indazole, such as gloves, weighing paper, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.[6]

  • Liquid Waste : Any solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids.[6] Do not mix with other incompatible waste streams.

  • Sharps : Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.

Container Management
  • Labeling : All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "4-methoxy-5-nitro-1H-indazole," and any relevant hazard pictograms.

  • Storage : Keep waste containers securely sealed and stored in a designated, well-ventilated hazardous waste accumulation area.

Decontamination of Empty Containers

To ensure the safe disposal of empty containers, they must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.[8]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][2] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][7]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][7]

  • Spill : In case of a spill, evacuate the area and ensure adequate ventilation. Wearing full PPE, contain the spill with an inert absorbent material and collect it in a sealed container for hazardous waste disposal.[7][9]

By adhering to these rigorous safety protocols, you can confidently and safely handle 4-methoxy-5-nitro-1H-indazole, fostering a secure and productive research environment.

References

  • Benchchem. Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
  • Fisher Scientific. (2024-03-31). SAFETY DATA SHEET for 3-Amino-4-methoxy-1H-indazole.
  • Angene Chemical. (2024-06-01). Safety Data Sheet for 5-Methoxy-1H-indazole.
  • Benchchem. Personal protective equipment for handling 3-Nitrobenzaldoxime.
  • MSDS of 4-Methoxy-1-methyl-1H-indazole. (2015-11-30).
  • CHEMM. Personal Protective Equipment (PPE).
  • US EPA. (2025-09-12). Personal Protective Equipment.
  • Sigma-Aldrich. (2025-10-07). SAFETY DATA SHEET.
  • 3M. PPE Solutions for Chemical Industries - Worker Health & Safety.
  • Angene Chemical. (2024-11-11). Safety Data Sheet for 4-Bromo-3-methoxy-1H-indazole.
  • Fisher Scientific. (2025-12-24). SAFETY DATA SHEET for 4,5,6,7-Tetrahydro-1H-indazole.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Nitroindazole, pa.
  • CymitQuimica. (2024-01-10). 5-Nitro-1H-indazole.
  • Benchchem. Proper Disposal of 4-Methoxy-2-nitroaniline: A Guide for Laboratory Professionals.
  • Echemi. 4-methyl-5-nitro-1H-indazole.
  • ChemicalBook. (2025-10-18). 6-METHOXY-4-NITRO 1H-INDAZOLE - Safety Data Sheet.
  • NIH PubChem. 5-Nitroindazole.
  • Benchchem. Proper Disposal of 1-Benzenesulfonyl-7-methoxy-1H-indole: A Guide for Laboratory Professionals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-5-nitro-1H-indazole
Reactant of Route 2
Reactant of Route 2
4-methoxy-5-nitro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.